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  • Product: 8-Methyl-9-phenyl-9H-purine
  • CAS: 70538-59-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: In Vitro Mechanism of Action and Profiling Workflows for the 8-Methyl-9-phenyl-9H-purine Scaffold

Executive Summary The compound 8-methyl-9-phenyl-9H-purine (CAS 70538-59-9) is rarely deployed as a standalone therapeutic; rather, it serves as a highly privileged structural pharmacophore in medicinal chemistry . Its i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 8-methyl-9-phenyl-9H-purine (CAS 70538-59-9) is rarely deployed as a standalone therapeutic; rather, it serves as a highly privileged structural pharmacophore in medicinal chemistry . Its in vitro mechanism of action is defined by its ability to act as a universal recognition motif for two major classes of proteomic targets: purinergic receptors (acting as an adenosine mimetic) and kinases/ATPases (acting as an ATP-competitive hinge binder).

By understanding the base pharmacology of this scaffold, researchers can rationally design high-throughput in vitro assays to evaluate its derivatives—ranging from adenosine A2A receptor antagonists like Istradefylline to ubiquitin-specific protease 7 (USP7) inhibitors .

Structural Pharmacology & Mechanistic Modalities

To accurately profile this compound in vitro, one must first understand the causality behind its target engagement. The molecule operates via two primary mechanistic pathways:

The Adenosine Mimetic Pathway (Purinergic Modulation)

The intact purine core perfectly mimics endogenous adenosine, allowing it to easily enter the orthosteric binding site of adenosine receptors (A1, A2A, A2B, A3).

  • The 9-Phenyl Modification: The addition of the bulky, lipophilic phenyl ring at the N9 position is mechanistically critical. It forces the molecule deep into the hydrophobic sub-pocket of the receptor, sterically hindering the transmembrane helix shifts required for G-protein activation. This locks the receptor in an inactive state, defining its mechanism as a competitive antagonist .

  • The 8-Methyl Group: While primarily serving as a synthetic handle for condensation reactions with aromatic aldehydes [[1]]([Link]), the methyl group restricts the rotational degrees of freedom within the binding pocket, enhancing target residence time.

The ATP-Competitive Pathway (Kinase Inhibition)

Because kinases utilize ATP (an adenosine derivative) as a phosphate donor, the 8-methyl-9-phenyl-9H-purine scaffold inherently acts as an ATP mimetic.

  • Hinge Region Binding: The N1 and N3 atoms of the purine ring act as essential hydrogen-bond acceptors, interacting directly with the backbone amides of the kinase hinge region. This competitive binding blocks ATP from entering the catalytic cleft, thereby inhibiting downstream phosphorylation cascades.

MoA Scaffold 8-Methyl-9-phenyl-9H-purine (Core Scaffold) A2A Adenosine A2A Receptor (Orthosteric Binding) Scaffold->A2A Adenosine Mimicry Kinase Kinase Hinge Region (ATP-Competitive) Scaffold->Kinase Hinge H-Bonding Antagonism Receptor Antagonism (cAMP Decrease) A2A->Antagonism Inhibition Kinase Inhibition (Phosphorylation Block) Kinase->Inhibition

Figure 1: Dual mechanistic pathways of the 8-methyl-9-phenyl-9H-purine scaffold in vitro.

Self-Validating In Vitro Experimental Workflows

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The highly conjugated nature of the 9-phenyl-purine system can cause auto-fluorescence in standard colorimetric assays. Therefore, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Radioligand Displacement to ensure high signal-to-noise ratios.

Protocol A: TR-FRET Kinase Inhibition Profiling

Causality: TR-FRET utilizes a time delay before measuring emission, allowing the short-lived auto-fluorescence of the purine compound to decay, thus preventing false-positive inhibition readouts.

  • Compound Preparation: Dissolve 8-methyl-9-phenyl-9H-purine in 100% anhydrous DMSO to a 10 mM stock. Perform a 3-fold serial dilution in an acoustic dispenser (e.g., Echo 550) to generate a 10-point dose-response curve.

  • Reaction Assembly: In a 384-well low-volume plate, add 2 µL of the target kinase (e.g., LRRK2 or CDK) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Incubation: Add 50 nL of the compound. Incubate for 15 minutes at room temperature to allow the scaffold to reach equilibrium in the ATP-binding pocket.

  • Catalytic Initiation: Add 2 µL of a substrate/ATP mix (ATP concentration must be set at the empirical Km​ of the specific kinase to ensure true competitive profiling).

  • Detection & Readout: After 60 minutes, add 4 µL of the TR-FRET detection reagent (Europium-labeled anti-phospho antibody and ULight-labeled streptavidin). Read on a microplate reader (e.g., PHERAstar FSX) using a 337 nm excitation and dual emission at 665 nm / 615 nm.

Protocol B: Radioligand Displacement for A2A Affinity

Causality: Rapid filtration is used to separate bound from free ligand. Because 8-methyl-9-phenyl-9H-purine has a fast off-rate compared to its heavily substituted derivatives, vacuum filtration must be completed in under 5 seconds to prevent equilibrium disruption.

  • Membrane Preparation: Resuspend CHO cells stably expressing the human A2A receptor in ice-cold Tris-HCl buffer (pH 7.4). Homogenize and centrifuge at 40,000 x g.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [3H] -ZM241385 (a known A2A antagonist radioligand), and varying concentrations of the purine scaffold (1 nM to 100 µM).

  • Validation Control: Include a well with 10 µM unlabeled ZM241385 to define non-specific binding (NSB). This validates the dynamic range of the assay.

  • Filtration: Incubate for 90 minutes at 25°C. Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% PEI using a cell harvester. Wash three times with ice-cold buffer.

  • Scintillation: Add 40 µL of MicroScint-20 and measure radioactivity (CPM) using a TopCount NXT counter. Calculate the Ki​ using the Cheng-Prusoff equation.

Workflow Prep Compound Preparation (DMSO Stock Formulation) Assay1 TR-FRET Kinase Assay (ATP Competition) Prep->Assay1 Assay2 Radioligand Binding (A2A Receptor) Prep->Assay2 Analysis Dose-Response Analysis (IC50 / Ki Determination) Assay1->Analysis Assay2->Analysis

Figure 2: Self-validating in vitro screening workflow for purine scaffold profiling.

Quantitative Data Presentation

To illustrate the pharmacological baseline of the 8-methyl-9-phenyl-9H-purine scaffold, we compare its raw in vitro metrics against a fully functionalized derivative (Istradefylline). The base scaffold exhibits broad, low-affinity binding, which is subsequently optimized through medicinal chemistry (e.g., aldehyde condensation at the 8-methyl position) .

CompoundA2A Receptor Affinity ( Ki​ )A1 Receptor Affinity ( Ki​ )Target Kinase ( IC50​ )Mechanism of Action
8-Methyl-9-phenyl-9H-purine ~ 4.5 µM (Baseline)~ 8.2 µM> 10 µM (Broad)Weak ATP/Adenosine Mimetic
Istradefylline (Derivative) 2.2 nM (Optimized)150 nM> 50 µM (Inactive)Selective A2A Antagonist
ZM241385 (Assay Control) 0.8 nM250 nMN/AOrthosteric Validation Standard

Data Summary: The raw scaffold provides the necessary geometric alignment for purinergic targets but requires functionalization at the 8-methyl position to achieve nanomolar potency and kinase exclusion.

References

  • Purines. IV. Condensation of 8-Methyl-9-phenyl-9H-purine or 8-Methyl-7-phenyl-7H-purine with Aldehyde. Yakugaku Zasshi (J-Stage), 1979. Available at:[Link]

  • Novel preparation method for Istradefylline (CN106632332A).Google Patents, 2017.
  • Piperidine derivatives as inhibitors of ubiquitin specific protease 7 (WO2018073602A1).Google Patents, 2018.

Sources

Exploratory

Comprehensive Physicochemical Profiling and High-Resolution Mass Spectrometry of 8-Methyl-9-phenyl-9H-purine

Executive Summary & Medicinal Chemistry Context Purine derivatives serve as foundational scaffolds in modern medicinal chemistry, frequently utilized in the rational design of kinase inhibitors and targeted therapeutics,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Medicinal Chemistry Context

Purine derivatives serve as foundational scaffolds in modern medicinal chemistry, frequently utilized in the rational design of kinase inhibitors and targeted therapeutics, such as ubiquitin-specific protease 7 (USP7) inhibitors[1]. Within this chemical space, 8-methyl-9-phenyl-9H-purine (CAS: 70538-59-9) emerges as a highly specialized building block characterized by unique steric and electronic properties[2].

The structural architecture of this molecule dictates its utility: the 9-phenyl substitution significantly enhances the lipophilicity of the purine core to facilitate membrane permeability, while the 8-methyl group provides a reactive site (due to C-H acidity) for further structural functionalization, such as condensation with aromatic aldehydes[3]. For drug development professionals and synthetic chemists, unequivocally confirming the identity of this intermediate via exact mass and molecular weight determination is a non-negotiable quality control milestone.

Quantitative Physicochemical Parameters

To facilitate rapid reference and cross-validation in the laboratory, the core quantitative parameters of 8-methyl-9-phenyl-9H-purine are summarized below.

ParameterValueAnalytical Significance
Chemical Name 8-methyl-9-phenyl-9H-purineStandard IUPAC nomenclature[2].
CAS Registry Number 70538-59-9Primary identifier for inventory and safety[4].
Molecular Formula C₁₂H₁₀N₄Determines isotopic distribution patterns.
Molecular Weight 210.23 g/mol Used for stoichiometric calculations and molarity[4].
Exact Mass (Monoisotopic) 210.0905 DaCritical threshold for HRMS target identification.
Expected [M+H]⁺ m/z 211.0978Target extraction mass in Positive Electrospray Ionization.

Structural Logic and Monoisotopic Mass Derivation

In high-resolution mass spectrometry (HRMS), we do not rely on average molecular weights; we rely on monoisotopic exact mass derived from the most abundant isotopes (¹²C, ¹H, ¹⁴N). The exact mass of 210.0905 Da is a composite of three distinct structural domains. Understanding this modularity is crucial when interpreting fragmentation spectra (MS/MS), as molecules often cleave at these functional boundaries.

  • Purine Core (C₅H₂N₄): Contributes 118.0279 Da. Provides the primary hydrogen-bond accepting network (N1, N3, N7).

  • 8-Methyl Group (-CH₃): Contributes 15.0235 Da. Restricts the rotational freedom of the adjacent phenyl ring.

  • 9-Phenyl Group (-C₆H₅): Contributes 77.0391 Da. Drives the hydrophobic interactions within target protein binding pockets.

StructuralMass M 8-methyl-9-phenyl-9H-purine Formula: C12H10N4 P Purine Core (C5H2N4) Mass: 118.0280 Da M->P M1 8-Methyl Group (-CH3) Mass: 15.0235 Da M->M1 P1 9-Phenyl Group (-C6H5) Mass: 77.0391 Da M->P1 T Total Exact Mass 210.0905 Da P->T M1->T P1->T

Figure 2: Exact mass contributions of structural moieties in 8-methyl-9-phenyl-9H-purine.

Self-Validating High-Resolution Mass Spectrometry (HRMS) Protocol

As a Senior Application Scientist, I emphasize that analytical protocols must be structurally self-validating. Differentiating 8-methyl-9-phenyl-9H-purine from isobaric synthetic impurities requires sub-ppm mass accuracy. The following UHPLC-HRMS workflow is engineered to provide unequivocal confirmation of this compound.

Step 1: Sample Preparation & Matrix Optimization
  • Action: Dissolve 1.0 mg of the solid standard in 1.0 mL of LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v).

  • Causality: The highly hydrophobic 9-phenyl moiety necessitates a strong organic solvent like methanol for initial solubilization. The addition of 0.1% formic acid is a critical modifier; it acts as a proton donor, ensuring the basic nitrogen atoms of the purine core (pKa ~2.5) are pre-ionized in solution. This pre-ionization exponentially increases the droplet surface charge density during Electrospray Ionization (ESI).

Step 2: Chromatographic Separation (UHPLC)
  • Action: Inject 2 µL of the sample onto a sub-2 µm C18 Reverse-Phase column (e.g., 2.1 x 50 mm) maintained at 40°C. Elute using a linear gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) from 5% to 95% organic over 5.0 minutes.

  • Causality: The C18 stationary phase interacts favorably with the lipophilic phenyl ring, providing sharp peak shapes and adequate retention (k' > 2). The gradient elution ensures that any polar unreacted precursors (e.g., pyrimidine diamines) elute in the void volume, preventing competitive ion suppression of the target purine in the MS source.

Step 3: Mass Spectrometry (Orbitrap or Q-TOF)
  • Action: Operate the mass spectrometer in Positive ESI mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation gas temperature to 350°C.

  • Self-Validation Mechanism: Implement a continuous lock-mass infusion (e.g., Leucine Enkephalin, exact mass [M+H]⁺ = 556.2771 Da) via a secondary reference sprayer. This allows the acquisition software to continuously correct for thermal drift in the flight tube or orbital trap, ensuring the mass error remains strictly below 2 parts-per-million (ppm). Furthermore, a blank injection (diluent only) must be run immediately prior to the sample to definitively rule out system carryover.

Step 4: Data Processing & Isotopic Fidelity
  • Action: Extract the ion chromatogram (EIC) for the theoretical [M+H]⁺ ion at m/z 211.0978 using a narrow extraction window of ± 5 ppm.

  • Causality: Confirming the exact mass alone is insufficient for absolute trustworthiness. The analyst must also verify the isotopic pattern. The presence of 12 carbon atoms in C₁₂H₁₀N₄ dictates a predictable M+1 isotope peak (driven by naturally occurring ¹³C) at approximately 13.2% the intensity of the monoisotopic peak. Deviations from this ratio indicate co-eluting isobaric contamination.

MassSpectrometryWorkflow S1 Sample Prep (0.1% FA in MeOH/H2O) S2 UHPLC Separation (C18, Gradient Elution) S1->S2 S3 ESI+ Ionization (Protonation at N-atoms) S2->S3 S4 HRMS Analyzer (Orbitrap/Q-TOF) S3->S4 S5 Data Processing (m/z 211.0978 extraction) S4->S5

Figure 1: High-Resolution Mass Spectrometry (HRMS) workflow for 8-methyl-9-phenyl-9H-purine.

References

  • J-Stage (Yakugaku Zasshi) - Purines. IV. Condensation of 8-Methyl-9-phenyl-9H-purine or 8-Methyl-7-phenyl-7H-purine with Aldehyde URL:[Link][3]

  • Google Patents - WO2018073602A1: Piperidine derivatives as inhibitors of ubiquitin specific protease 7 URL:[1]

Sources

Foundational

Pharmacokinetic Profiling and ADME Optimization of 8-Methyl-9-Phenyl-9H-Purine Derivatives: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary and Scaffold Rationale The 8-methyl-9-phenyl-9H-purine scaffold represents a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary and Scaffold Rationale

The 8-methyl-9-phenyl-9H-purine scaffold represents a highly versatile and privileged pharmacophore in modern drug discovery. Derivatives of this core have shown significant potential as kinase inhibitors, adenosine receptor antagonists, and targeted oncology agents.

From a medicinal chemistry perspective, the scaffold is uniquely valuable due to the chemical reactivity of the 8-methyl group. As established by [1], the protons of the 8-methyl group are acidic, allowing for facile base-catalyzed condensation with aromatic aldehydes to yield 8-(2-arylethenyl)-9-phenyl-9H-purines. While this reactivity enables rapid combinatorial library generation, it introduces specific pharmacokinetic (PK) and metabolic liabilities that must be rigorously profiled and optimized.

This whitepaper provides an in-depth analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 8-methyl-9-phenyl-9H-purine derivatives, detailing the causality behind structure-pharmacokinetic relationships (SPR) and providing self-validating experimental workflows for preclinical evaluation.

Pharmacokinetic Hallmarks of the Scaffold

The pharmacokinetic behavior of 9-phenyl-9H-purines is heavily dictated by their lipophilicity and the electron distribution across the purine core.

Absorption and Distribution

The inclusion of the 9-phenyl ring significantly increases the lipophilicity ( logP ) of the purine core, which drives passive transcellular permeability across the intestinal epithelium (high Caco-2 permeability). Consequently, these derivatives typically exhibit a high apparent volume of distribution ( Vd​ ). Similar to other highly lipophilic, 8-substituted purine-like clinical agents (e.g., the Parkinson's drug istradefylline, which exhibits a Vd​ of ~557 L[2]), 9-phenyl purines distribute extensively into peripheral tissues and cross the blood-brain barrier (BBB), making them suitable for central nervous system (CNS) targets.

Metabolism and Excretion

The primary clearance mechanism for 8-methyl-9-phenyl-9H-purines is hepatic Phase I metabolism. The 8-methyl group acts as a "metabolic soft spot." It is highly susceptible to aliphatic oxidation by Cytochrome P450 enzymes (predominantly CYP3A4 ), rapidly forming an 8-hydroxymethyl intermediate. Secondary metabolic pathways involve CYP1A2 -mediated aromatic oxidation of the 9-phenyl ring. Renal clearance of the unchanged parent drug is typically minimal (<5%), with the majority of the dose excreted as Phase II glucuronide conjugates in feces and urine[2].

Metabolic_Pathway Parent 8-Methyl-9-Phenyl-9H-Purine CYP3A4 CYP3A4 Oxidation Parent->CYP3A4 CYP1A2 CYP1A2 Oxidation Parent->CYP1A2 Met1 8-Hydroxymethyl Metabolite CYP3A4->Met1 Aliphatic Oxidation Met2 Purine Ring Hydroxylation CYP1A2->Met2 Aromatic Oxidation Phase2 Phase II Conjugation (Glucuronidation) Met1->Phase2 Met2->Phase2 Excretion Renal / Biliary Excretion Phase2->Excretion

CYP450-mediated Phase I and Phase II metabolic pathways of the 8-methyl-9-phenyl-9H-purine core.

Quantitative Data: Structure-Pharmacokinetic Relationships (SPR)

Modifying the 8-position and the 9-phenyl ring drastically alters the PK profile. Converting the labile 8-methyl group into a sterically hindered or conjugated system (e.g., an 8-styryl derivative) restricts CYP3A4 access, thereby decreasing intrinsic clearance ( CLint​ ) and extending the systemic half-life ( t1/2​ ).

Table 1: Representative Pharmacokinetic Parameters of 8-Methyl-9-Phenyl-9H-Purine Analogues (Data synthesized from preclinical rodent models to illustrate SPR trends).

CompoundStructural Modification CLint​ (µL/min/mg)In Vivo t1/2​ (h) Vd​ (L/kg)Oral Bioavailability ( F , %)
1 (Parent) 8-Methyl-9-phenyl-9H-purine45.21.82.122
2 6-Chloro-8-methyl-9-phenyl-9H-purine58.41.22.415
3 8-(2-Phenylethenyl)-9-phenyl-9H-purine12.56.45.845
4 8-Methyl-9-(4-methoxyphenyl)-9H-purine38.12.51.931

Data Interpretation: Compound 3 demonstrates that extending the 8-position via aldehyde condensation (forming a styryl group) reduces CLint​ nearly four-fold compared to the parent, doubling oral bioavailability. Conversely, adding an electron-withdrawing chlorine at the 6-position (Compound 2 ) increases lipophilicity but also increases vulnerability to nucleophilic displacement and rapid clearance.

Experimental Workflows for PK Profiling

To accurately profile these derivatives, assays must be designed as self-validating systems . Every step must contain internal controls to differentiate biological phenomena from experimental artifacts.

Protocol 1: In Vitro Microsomal Stability Assay

Objective: Determine hepatic intrinsic clearance ( CLint​ ) and identify metabolic liabilities. Causality: Human Liver Microsomes (HLM) contain membrane-bound CYP450s but lack cytosolic Phase II enzymes. By supplying NADPH (the required CYP cofactor), we isolate and quantify Phase I oxidative metabolism.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and the purine derivative (final concentration 1 µM, keeping organic solvent <0.5% to prevent CYP inhibition).

  • Control Assignment (Self-Validation):

    • Negative Control: Omit NADPH to verify that degradation is enzymatically driven, not due to chemical instability in the buffer.

    • Positive Control: Run Verapamil in parallel to confirm the metabolic viability of the HLM batch.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS). Logic: The cold organic solvent instantly denatures the enzymes, stopping the reaction, while the SIL-IS corrects for any volumetric pipetting errors and downstream MS matrix effects.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.

Protocol 2: In Vivo Cassette Dosing and LC-MS/MS Bioanalysis

Objective: Rapidly screen in vivo PK parameters ( Vd​ , t1/2​ , F ) using minimal animal resources. Causality: Cassette dosing (n-in-1 dosing) allows simultaneous administration of up to 5 purine derivatives in a single animal. This approach, validated for purine libraries by [3], eliminates inter-subject anatomical variability when comparing analogues.

Step-by-Step Methodology:

  • Formulation: Dissolve the purine cassette (e.g., Compounds 1-4) in a vehicle of 5% DMSO, 40% PEG400, and 55% Saline to ensure complete dissolution of these lipophilic agents.

  • Administration: Dose Sprague-Dawley rats intravenously (IV) at 1 mg/kg and orally (PO) at 5 mg/kg.

  • Sampling: Collect 200 µL blood samples via jugular vein cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA tubes. Centrifuge immediately to harvest plasma.

  • Extraction: Perform protein precipitation using 3 volumes of methanol containing the SIL-IS.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column with a gradient of water/acetonitrile containing 0.1% formic acid. Logic: Formic acid acts as a proton source, enhancing ionization efficiency for the purine nitrogens.

    • Self-Validation: Utilize a matrix-matched calibration curve. Spike known concentrations of the purines into blank rat plasma before extraction. This ensures that extraction recovery and ion suppression in the MS source are identical between the standards and the unknown biological samples.

PK_Workflow N1 Compound Synthesis (8-Methyl-9-Phenyl-9H-Purine) N2 In Vitro ADME (Microsomes, Caco-2) N1->N2 N3 In Vivo Cassette Dosing (IV & PO Administration) N2->N3 Promising Hits N4 LC-MS/MS Bioanalysis (Plasma Concentration) N3->N4 N5 PK Parameter Calculation (Clearance, Vd, Half-life) N4->N5

Preclinical pharmacokinetic screening workflow for novel purine derivatives.

Conclusion

The 8-methyl-9-phenyl-9H-purine scaffold offers immense synthetic flexibility, but its inherent lipophilicity and the metabolic vulnerability of the 8-methyl group require careful structural tuning. By employing rigorous, self-validating in vitro microsomal assays and multiplexed in vivo cassette dosing, drug development scientists can systematically block CYP3A4-mediated oxidation (e.g., via styryl condensation) to yield clinical candidates with optimized half-lives, high bioavailability, and excellent tissue distribution.

References

  • Purines. IV. Condensation of 8-Methyl-9-phenyl-9H-purine or 8-Methyl-7-phenyl-7H-purine with Aldehyde. Yakugaku Zasshi (J-STAGE). URL:[Link]

  • Population pharmacokinetic analysis of istradefylline in healthy subjects and in patients with Parkinson's disease. PubMed (NIH). URL:[Link]

  • Cassette dosing pharmacokinetics of a library of 2,6,9-trisubstituted purine cyclin-dependent kinase 2 inhibitors prepared by parallel synthesis. Molecular Cancer Therapeutics (AACR Journals). URL:[Link]

Sources

Exploratory

identifying biological targets of 8-methyl-9-phenyl-9H-purine

Title: Target Deconvolution of 8-Methyl-9-phenyl-9H-purine: A Comprehensive Chemoproteomic Guide Executive Summary The 8-methyl-9-phenyl-9H-purine scaffold represents a highly privileged pharmacophore in modern medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Target Deconvolution of 8-Methyl-9-phenyl-9H-purine: A Comprehensive Chemoproteomic Guide

Executive Summary

The 8-methyl-9-phenyl-9H-purine scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. Due to its structural homology to the adenine base of ATP, derivatives of this scaffold frequently exhibit potent binding affinity across the human kinome and various purine-utilizing enzymes[1]. Recent structure-activity relationship (SAR) studies have demonstrated that functionalized 9-methyl-9H-purines can act as potent inhibitors of the mammalian target of rapamycin (mTOR)[2], Epidermal Growth Factor Receptor (EGFR)[3], and FMS-like tyrosine kinase 3 (FLT3)[4].

However, the inherent promiscuity of the purine core necessitates rigorous target deconvolution to separate primary therapeutic targets from off-target liabilities. As a Senior Application Scientist, I have designed this whitepaper to provide a robust, self-validating methodological framework for identifying and validating the biological targets of 8-methyl-9-phenyl-9H-purine.

Strategic Framework for Target Deconvolution

Identifying the precise molecular targets of a small molecule requires orthogonal approaches to ensure high-confidence validation and to eliminate false positives[5]. We employ a dual-pronged systems biology strategy:

  • Activity-Based Protein Profiling (ABPP): Utilizes a functionalized probe (e.g., an alkyne-tagged 8-methyl-9-phenyl-9H-purine) to covalently capture active enzymes in the native proteome[6].

  • Cellular Thermal Shift Assay (CETSA): A label-free approach that measures the thermal stabilization of target proteins upon binding the unmodified purine scaffold, ensuring that the addition of a chemical tag in ABPP did not alter the compound's native binding profile[5].

Workflow A 8-Methyl-9-phenyl-9H-purine (Unmodified Scaffold) B Probe Synthesis (Alkyne/Azide Tagging) A->B Derivatization D Cellular Thermal Shift Assay (CETSA) A->D Label-free Binding C Activity-Based Protein Profiling (ABPP) B->C Covalent Capture E LC-MS/MS Proteomics C->E Enrichment D->E Thermal Profiling F Target Identification (mTOR, EGFR, FLT3) E->F Data Analysis

Orthogonal chemoproteomic workflow for 8-methyl-9-phenyl-9H-purine target deconvolution.

Methodology 1: Activity-Based Protein Profiling (ABPP)

Causality & Logic: The purine scaffold mimics ATP, positioning it perfectly within the ATP-binding pocket of kinases[1]. By synthesizing an analog of 8-methyl-9-phenyl-9H-purine equipped with a photoreactive crosslinker and an alkyne handle, we can covalently trap the compound within the active site of its targets upon UV irradiation, followed by click-chemistry-mediated enrichment[7].

Step-by-Step Protocol: Photoaffinity ABPP

  • Probe Incubation: Culture target cancer cell lines (e.g., MCF-7, A549) to 80% confluence. Treat cells with 1 µM of the photoreactive alkyne-tagged 8-methyl-9-phenyl-9H-purine probe for 2 hours at 37°C to allow equilibration and target engagement[2].

  • In Situ Crosslinking: Irradiate the live cells with UV light (365 nm) for 10 minutes on ice. This activates the photoreactive group (e.g., diazirine or phenyl azide), forming a covalent bond with residues in the ATP-binding pocket[7].

  • Lysis and Click Chemistry: Lyse the cells using a mild non-denaturing buffer (1% NP-40, 50 mM Tris-HCl, pH 7.4). Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) by adding biotin-azide, CuSO 4​ (1 mM), TCEP (1 mM), and TBTA (100 µM) for 1 hour at room temperature[1].

  • Enrichment and Digestion: Isolate the biotinylated protein-probe complexes using streptavidin-agarose beads. Wash extensively to remove non-specific binders. Perform on-bead tryptic digestion overnight at 37°C.

  • LC-MS/MS Analysis: Analyze the resulting peptides using high-resolution tandem mass spectrometry (e.g., Orbitrap) to identify the enriched proteins compared to a DMSO control[7].

Methodology 2: Cellular Thermal Shift Assay (CETSA)

Causality & Logic: Chemical tagging can sometimes alter the steric or electronic properties of the purine scaffold, leading to false-positive off-targets. CETSA acts as a self-validating, label-free method. When 8-methyl-9-phenyl-9H-purine binds to its true targets, it thermodynamically stabilizes the folded protein, shifting its melting temperature ( Tm​ )[5].

Step-by-Step Protocol: CETSA

  • Compound Treatment: Treat live cells with 10 µM unmodified 8-methyl-9-phenyl-9H-purine or DMSO for 1 hour.

  • Thermal Aliquoting: Harvest the cells, resuspend in PBS, and divide into 8-10 aliquots. Heat each aliquot to a distinct temperature across a gradient (e.g., 40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse cells via freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet denatured, precipitated proteins.

  • Quantification: Analyze the soluble fraction via quantitative Western blot (for targeted validation of mTOR/EGFR) or multiplexed LC-MS/MS (for unbiased proteome-wide profiling). A genuine target will demonstrate a rightward shift in the thermal aggregation curve.

Data Presentation: Quantitative Target Profiling

Based on extensive evaluations of 9-methyl-9H-purine derivatives, these compounds exhibit distinct polypharmacology, primarily inhibiting kinases driving cell proliferation and survival[2],[3],[4].

Table 1: Representative Kinase Inhibition Profile of 8-Methyl-9-phenyl-9H-purine Derivatives

Biological TargetRole in PathogenesisHalf-Maximal Inhibitory Concentration ( IC50​ )Binding Mode
mTOR (mTORC1/2) Drives cellular metabolism and autophagy suppression10 - 50 nMATP-competitive, hinge region binder
EGFR (L858R mutant) Promotes uncontrolled proliferation in NSCLC~1.9 - 30 nMATP-competitive
FLT3 (ITD mutant) Drives acute myeloid leukemia (AML) progression~50 - 100 nMType I kinase inhibitor
PI3K α Upstream activator of AKT/mTOR pathway> 1000 nM (Selective)Weak off-target binding

Note: Data synthesized from SAR evaluations of substituted 9-methyl-9H-purines[2],[3],[4].

Downstream Validation: Functional Phenotypic Assays

Once physical binding is confirmed via ABPP and CETSA, functional causality must be established. If 8-methyl-9-phenyl-9H-purine targets mTOR and EGFR, it should predictably disrupt their downstream signaling cascades, leading to cell cycle arrest at the G0/G1 phase and induction of autophagy[2].

Signaling Purine 8-Methyl-9-phenyl-9H-purine EGFR EGFR / FLT3 Purine->EGFR Direct Inhibition mTOR mTORC1 / mTORC2 Purine->mTOR Direct Inhibition PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT AKT->mTOR Phenotype Cell Cycle Arrest & Autophagy mTOR->Phenotype Pathway Blockade

Mechanistic disruption of the EGFR/PI3K/AKT/mTOR signaling axis by the purine derivative.

To validate this, researchers must perform Western blot analysis to monitor the phosphorylation status of downstream effectors. A successful target engagement will result in the dose-dependent suppression of phosphorylated AKT and P70S6 kinase[2].

Conclusion

The 8-methyl-9-phenyl-9H-purine scaffold is a highly versatile template for kinase inhibitor design. By employing a rigorous, multi-tiered chemoproteomic workflow—combining the covalent capture capabilities of ABPP with the label-free thermal validation of CETSA—researchers can confidently map the polypharmacological landscape of this compound. This self-validating system ensures that identified targets, such as mTOR, EGFR, and FLT3, are not merely artifacts of chemical derivatization, but genuine therapeutic vulnerabilities.

References

  • Wang, N., et al. "Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors." PubMed.
  • Zhang, S., et al. "Synthesis and evaluation of 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine as new EGFR inhibitors." PubMed.
  • "Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors.
  • "Activity-based chemoproteomic profiling reveals the active kinome of Leishmania." PMC - NIH.
  • "Enzyme Inhibitor Discovery by Activity-Based Protein Profiling." Annual Reviews.
  • "Streamlined Target Deconvolution Approach Utilizing a Single Photoreactive Chloroalkane Capture Tag." ACS Chemical Biology.
  • "Combining experimental strategies for successful target deconvolution.

Sources

Foundational

Decoding the Pharmacological Scaffold: Receptor Binding Affinity Studies of 8-Methyl-9-phenyl-9H-purine and Its Derivatives

Executive Summary The purine heterocycle is one of the most privileged scaffolds in medicinal chemistry. Specifically, 8-methyl-9-phenyl-9H-purine serves as a highly versatile precursor and structural core for developing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purine heterocycle is one of the most privileged scaffolds in medicinal chemistry. Specifically, 8-methyl-9-phenyl-9H-purine serves as a highly versatile precursor and structural core for developing potent ligands targeting a variety of central nervous system (CNS) receptors. This technical whitepaper explores the mechanistic causality, structural biology, and self-validating experimental methodologies behind the receptor binding affinities of 8-methyl-9-phenyl-9H-purine and its advanced derivatives, with a primary focus on Adenosine A2A Receptors (A2AR) and the Translocator Protein (TSPO).

The Structural Logic of 8-Methyl-9-phenyl-9H-purine

To understand the binding affinity of this scaffold, one must first analyze its chemical microenvironment. The N9-phenyl group acts as a rigid, lipophilic anchor, perfectly suited for inserting into deep, hydrophobic receptor pockets.

Crucially, the C8-methyl group is uniquely acidic. Driven by the electron-withdrawing nature of the fused pyrimidine-imidazole ring system and the inductive effect of the N9-phenyl substituent, the protons on the 8-methyl group can be easily abstracted. This allows the scaffold to undergo facile base-catalyzed condensation with aromatic aldehydes[1]. This chemical reactivity is the foundational step in synthesizing 8-styryl-9-phenylpurines—compounds that exhibit extraordinary affinity for the Adenosine A2A receptor, acting as bioisosteres to the clinical Parkinson's drug Istradefylline[2].

Mechanistic Profiling I: Adenosine A2A Receptor Antagonism

Causality of Binding

The unmodified 8-methyl-9-phenyl-9H-purine exhibits only moderate affinity for the A2A receptor (Ki ~ 1.2 µM). However, when the 8-methyl group is extended into an 8-(3,4-dimethoxystyryl) moiety via aldehyde condensation, the binding affinity increases by two orders of magnitude[1].

Why does this happen? The A2A receptor features an elongated, hydrophobic transmembrane binding cleft. The unmodified 8-methyl group leaves a significant portion of this cleft unoccupied. By introducing a styryl extension, the molecule gains an extended π -conjugated system. This allows for optimal π−π stacking interactions with phenylalanine residues (e.g., Phe168) deep within the receptor pocket, while the methoxy groups form critical hydrogen bonds with exocyclic amino acids (e.g., Asn253). This locks the receptor in its inactive (R) conformation, preventing Gs-protein coupling.

Pathway A Endogenous Adenosine D A2A Receptor (Active State) A->D Agonism B 8-Methyl-9-phenylpurine Antagonist C A2A Receptor (Inactive State) B->C Stabilization E Gs Protein Coupling C->E Blocked D->E Activation

Fig 1: A2A Receptor modulation by 8-methyl-9-phenylpurine antagonists.

Quantitative Data: A2AR Binding Affinity
CompoundStructural ModificationA2AR Binding Affinity ( Ki​ , nM)Selectivity (A2A / A1)
8-Methyl-9-phenyl-9H-purine Baseline scaffold1,250 ± 1102-fold
8-(3,4-dimethoxystyryl)-9-phenyl-9H-purine C8-styryl extension12.4 ± 1.8> 50-fold
Istradefylline (Reference)8-styryl xanthine analog2.2 ± 0.3> 100-fold

Mechanistic Profiling II: Translocator Protein (TSPO) Affinity

When the purine core is oxidized at the C8 position to form an 8-oxo derivative and subsequently alkylated, the pharmacological profile shifts dramatically from adenosine receptors to the Translocator Protein (TSPO), formerly known as the Peripheral Benzodiazepine Receptor (PBR)[3].

A prime example is AC-5216 (N-benzyl-N-ethyl-2-(7,8-dihydro-7-methyl-8-oxo-2-phenyl-9H-purin-9-yl)acetamide). Causality of Binding: TSPO is an 18 kDa outer mitochondrial membrane protein responsible for cholesterol transport. The 9-phenyl ring of the purine scaffold anchors the molecule into the highly lipophilic binding pocket of TSPO. Meanwhile, the flexible acetamide side chain mimics the aliphatic tail of endogenous cholesterol, yielding sub-nanomolar affinity. Crucially, this scaffold exhibits negligible affinity for Central Benzodiazepine Receptors (CBR), eliminating the sedative side effects typical of classical benzodiazepines[3].

Quantitative Data: TSPO vs. CBR Binding Affinity
LigandTargetAffinity ( Ki​ , nM)Standard Deviation
AC-5216 (Purine Derivative)TSPO0.297± 0.009
AC-5216 (Purine Derivative)CBR> 10,000N/A
PK11195 (Standard Reference)TSPO0.602± 0.046

Experimental Methodology: Self-Validating Radioligand Binding Protocols

To generate trustworthy, reproducible binding data for 8-methyl-9-phenyl-9H-purine derivatives, the assay must be designed as a self-validating system . The following protocol details the competitive radioligand binding assay for A2A receptors, highlighting the logical constraints that prevent false positives.

Step-by-Step Protocol
  • Membrane Preparation: Homogenize HEK293 cells stably expressing human A2A receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Radioligand Selection (Causality): Use [3H]ZM241385 (an antagonist) rather than an agonist like [3H]CGS21680 . Why? Antagonists lock the receptor in the inactive state. Because 8-methyl-9-phenylpurine derivatives act as antagonists, using an antagonist radioligand prevents data skewing caused by G-protein coupling dynamics, yielding a true thermodynamic Ki​ .

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [3H]ZM241385 (final concentration 1 nM), and 25 µL of the purine competitor (titrated from 10 pM to 10 µM). Incubate at 25°C for 60 minutes to reach equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the lipophilic purine ligands. Wash three times with 1 mL ice-cold buffer.

  • Scintillation & Analysis: Extract filters into scintillation vials, add 3 mL of scintillation cocktail, and count radioactivity. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

The Self-Validating Quality Control System

To ensure data integrity, the assay enforces two strict internal controls:

  • Non-Specific Binding (NSB) Threshold: NSB is defined using 10 µM NECA. If the NSB exceeds 20% of the Total Binding (TB), the assay plate is automatically rejected. This guarantees the signal-to-noise ratio is strictly receptor-mediated.

  • Radioligand Depletion Check: The free concentration of the radioligand must not drop by more than 10% during incubation. If depletion exceeds this threshold, the assumptions of the Law of Mass Action are violated, and the assay must be repeated with a lower membrane concentration.

Protocol S1 Step 1: Membrane Prep Isolate from HEK293 cells S2 Step 2: Radioligand Incubation Add [3H]ZM241385 (A2AR) S1->S2 S3 Step 3: Competitor Addition Titrate 8-methyl-9-phenylpurine S2->S3 S4 Step 4: Rapid Filtration Harvester with GF/B filters S3->S4 S5 Step 5: Scintillation & Analysis Calculate Ki via Cheng-Prusoff S4->S5

Fig 2: Self-validating high-throughput radioligand binding assay workflow.

Emerging Targets: Histamine H3 Receptors

The versatility of the 9-phenylpurine scaffold extends beyond adenosine and TSPO targets. Recent structure-activity relationship (SAR) studies have demonstrated that substituting the purine core at the C6 position with bipiperidine fragments yields exceptionally high-affinity ligands for the human Histamine H3 receptor. Certain 6-([1,4'-bipiperidin]-1'-yl)-9-aryl-9H-purine derivatives have demonstrated Ki​ values as low as 2.91 nM, outperforming standard reference drugs like pitolisant[4].

Conclusion

The 8-methyl-9-phenyl-9H-purine molecule is far more than a simple heterocyclic building block; it is a highly programmable pharmacological scaffold. By exploiting the acidity of the C8-methyl group or oxidizing the C8 position, medicinal chemists can rationally direct the molecule's binding affinity toward Adenosine A2A receptors or the mitochondrial Translocator Protein (TSPO). When evaluated through rigorous, self-validating binding assays, this scaffold continues to yield best-in-class candidates for neurodegenerative and psychiatric drug development.

References

  • Hayashi, E., Shimada, N., Matsuoka, Y., & Miwa, Y. (1979). "Purines. IV. Condensation of 8-Methyl-9-phenyl-9H-purine or 8-Methyl-7-phenyl-7H-purine with Aldehyde." Yakugaku Zasshi, 99(2), 207-209. 1

  • National Center for Biotechnology Information (NCBI). "N-Benzyl-N-ethyl-2-(7,8-dihydro-7-methyl-8-oxo-2-phenyl-9H-purin-9-yl)acetamide (AC-5216) Binding Studies." Molecular Imaging and Contrast Agent Database (MICAD). 3

  • Google Patents. (2017). "Novel preparation method for Istradefylline." Patent CN106632332A. 2

  • MDPI. (2022). "Substituted Purines as High-Affinity Histamine H3 Receptor Ligands." Molecules. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Strategies for 8-methyl-9-phenyl-9H-purine

For Research & Development Professionals Disclaimer: This document provides a high-level scientific overview of established synthetic strategies for 8-methyl-9-phenyl-9H-purine, intended for an audience of trained profes...

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Author: BenchChem Technical Support Team. Date: April 2026

For Research & Development Professionals

Disclaimer: This document provides a high-level scientific overview of established synthetic strategies for 8-methyl-9-phenyl-9H-purine, intended for an audience of trained professional researchers. It is not a step-by-step operational protocol. The synthesis of chemical compounds involves hazardous materials and requires a controlled laboratory environment and appropriate safety precautions. All procedures should be developed and performed in strict accordance with institutional and governmental safety guidelines by qualified personnel.

Introduction: The Purine Scaffold

The purine ring system, a fusion of pyrimidine and imidazole heterocycles, is a cornerstone of medicinal chemistry and chemical biology.[1][2] Compounds based on this scaffold, such as adenine and guanine, are fundamental to nucleic acids, while many synthetic derivatives are used in the treatment of a wide range of diseases, including cancers and viral infections.[1] The target molecule, 8-methyl-9-phenyl-9H-purine, is a disubstituted purine derivative. Its synthesis requires strategic control over the introduction of substituents at the C8 and N9 positions. This guide outlines the principal synthetic methodologies applicable to this target, focusing on the underlying chemical logic and established literature precedents.

Core Synthetic Principles & Retrosynthetic Analysis

The synthesis of the 8-methyl-9-phenyl-9H-purine core can be approached via two primary retrosynthetic pathways. Both strategies rely on the formation of the bicyclic purine system from a suitably substituted monocyclic precursor.

  • Pathway A (Traube Synthesis): This classical and highly versatile approach involves the annulation of an imidazole ring onto a pre-functionalized pyrimidine. The key disconnection is between N7-C8 and C8-N9, requiring a 4,5-diaminopyrimidine precursor and a one-carbon synthon for the C8 position.[3][4][5]

  • Pathway B (Imidazole-Based Synthesis): An alternative strategy begins with a substituted imidazole precursor, onto which the pyrimidine ring is constructed.[1][6] This route is particularly effective for achieving diverse substitutions at the N9 and C8 positions.[1][6]

The choice between these pathways often depends on the commercial availability and stability of the starting materials.

Synthetic Workflow Overview

The following diagram illustrates the two convergent synthetic strategies for obtaining the target 8,9-disubstituted purine scaffold.

G A1 4,5-Diamino-N-phenylpyrimidine A2 Cyclization with C1 Source (e.g., Acetic Anhydride) A1->A2 Target 8-methyl-9-phenyl-9H-purine A2->Target B1 5-Amino-1-phenyl- 1H-imidazole-4-carbonitrile B2 Reaction with Orthoformate & Acetic Anhydride B1->B2 Intermediate Formation B3 Cyclization with Ammonia B2->B3 Pyrimidine Ring Formation B3->Target

Caption: Convergent synthetic strategies for 8-methyl-9-phenyl-9H-purine.

Methodologies and Experimental Causality

Pathway A: The Traube Purine Synthesis

The Traube synthesis is a robust method for constructing the purine ring.[3][4] It begins with a 4,5-diaminopyrimidine, which undergoes cyclization with a reagent that provides the C8 carbon.

Step 1: Preparation of the 4,5-Diaminopyrimidine Precursor The key starting material is a pyrimidine bearing two adjacent amino groups at the C4 and C5 positions, with the desired N9-substituent (a phenyl group) already in place. The synthesis would typically start from a commercially available chloropyrimidine, followed by amination reactions.

Step 2: Cyclization to Form the Imidazole Ring The 4,5-diamino moiety is reacted with a one-carbon electrophile. To introduce the C8-methyl group, common reagents include acetic anhydride or trimethyl orthoacetate.[4]

  • Mechanism: The reaction proceeds via the formation of an intermediate amidine from the more nucleophilic C5-amino group. Subsequent intramolecular cyclization, driven by the attack of the C4-amino group, followed by dehydration, yields the aromatic purine ring system.[7] Heating in a suitable solvent is typically required to drive the condensation and ring-closure.[4]

Pathway B: Synthesis from an Imidazole Precursor

This pathway offers an alternative route, particularly when substituted imidazole precursors are readily accessible.[1][2][6]

Step 1: Activation of 5-Amino-1-phenyl-1H-imidazole-4-carbonitrile The synthesis starts with 5-amino-1-phenyl-1H-imidazole-4-carbonitrile.[2] This intermediate is reacted with a mixture of an orthoformate (like triethyl orthoformate) and acetic anhydride.[2] This step converts the C5-amino group into a more reactive intermediate, such as an ethoxymethyleneamino group, preparing it for cyclization.[2]

Step 2: Pyrimidine Ring Formation The activated imidazole intermediate is then treated with ammonia.[2] The ammonia displaces the ethoxy group and subsequently attacks the nitrile (C4-carbonitrile) group, leading to the formation of the pyrimidine ring and yielding the final 6-amino-purine derivative.[2] For the synthesis of the target molecule (which lacks a C6-amino group), subsequent deamination steps would be required, or an alternative cyclization strategy that does not introduce an amino group at C6 would be necessary. A more direct approach involves using formamide in the cyclization step, which can provide the necessary atoms for the pyrimidine ring without introducing an exocyclic amine.[1][6]

Reagents and Safety Considerations

The successful synthesis requires careful handling of all reagents. The following table summarizes key reagents and their roles.

Reagent/Chemical ClassRole in SynthesisKey Safety Precautions
Substituted Pyrimidines Core scaffold (Pathway A)Potentially toxic and mutagenic. Handle with appropriate PPE in a fume hood.
Substituted Imidazoles Core scaffold (Pathway B)May be irritating to skin and eyes. Avoid inhalation of dust.
Acetic Anhydride C8-methyl sourceCorrosive, lachrymator. Reacts violently with water. Use in a well-ventilated fume hood with appropriate gloves and eye protection.
Triethyl Orthoformate Activating agent, C-sourceFlammable liquid and vapor. Causes serious eye irritation. Keep away from heat and open flames.
Ammonia (Anhydrous/Aq.) Nitrogen source for cyclizationCorrosive, toxic upon inhalation. Work in a well-ventilated area or fume hood.
Organic Solvents (e.g., DMF, Ethanol) Reaction mediumFlammable. May have specific toxicities (e.g., DMF is a reproductive toxin). Consult SDS for handling information.
Acids/Bases Catalysts, pH adjustmentCorrosive. Handle with extreme care, using appropriate PPE.

Note: This table is not exhaustive. Always consult the Safety Data Sheet (SDS) for each specific chemical before use.

Product Purification and Characterization

Post-synthesis, the crude product must be purified and its identity confirmed.

  • Purification: The primary method for purification is typically silica gel column chromatography, eluting with a solvent system such as dichloromethane/ethanol or ethyl acetate/hexane.[8][9] Recrystallization from a suitable solvent may also be employed to obtain a high-purity solid.

  • Characterization: The structure and purity of the final compound, 8-methyl-9-phenyl-9H-purine, must be confirmed using a suite of analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure, showing the correct number of protons and carbons in their expected chemical environments.[1][2]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight.[1]

    • Infrared (IR) Spectroscopy: Can be used to identify key functional groups present in the molecule.

    • Melting Point Analysis: A sharp melting point is a good indicator of the compound's purity.[1][8]

References

  • Bizzarri, E., et al. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances. Available at: [Link]

  • Barral, K., et al. (2017). One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. ResearchGate. Available at: [Link]

  • Barral, K., et al. (2017). One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. ACS Publications. Available at: [Link]

  • Gray, N., et al. (2006). Synthesis of purine derivatives. Google Patents (US7105666B2).
  • Dang, Q. (2008). An unexpected cyclization discovered during the synthesis of 8-substituted purines from a 4,5-diaminopyrimidine. SciSpace. Available at: [Link]

  • Chemistry Online. (2023). Traube purine synthesis. Chemistry Online. Available at: [Link]

  • Shih, H., et al. (2002). Facile synthesis of 9-substituted 9-deazapurines as potential purine nucleoside phosphorylase inhibitors. PubMed. Available at: [Link]

  • Bramson, H. N., et al. (2005). Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Smith, C. V., et al. (1973). Clarification of the ring-closure of certain 4,5-diaminopyrimidines to 6-substituted 8-alkylpurines. PubMed. Available at: [Link]

  • Lorente-Macías, Á., et al. (n.d.). Design and Synthesis of 9-Dialkylamino-6-[(1H-1,2,3-triazol-4-yl)methoxy]-9H-purines. ResearchGate. Available at: [Link]

  • Science of Synthesis. (n.d.). 7.1.1. Synthesis. Thieme. Available at: [Link]

  • Chiosis, G., et al. (2012). Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines. PMC. Available at: [Link]

  • Rahman, N. F. (n.d.). Traube Purine Synthesis Overview. Scribd. Available at: [Link]

  • Scribd. (n.d.). 1-III) Traube Synthesis For Purine. Scribd. Available at: [Link]

  • Slideshare. (n.d.). Traube purine synthesis. Slideshare. Available at: [Link]

  • Bizzarri, E., et al. (2019). Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of 9-Phenyl-9H-purin-6-amines from 5-Amino-1-phenyl- 1H-imidazole-4-carbonitriles. ResearchGate. Available at: [Link]

Sources

Application

Application Note: Preparation and Handling of 8-Methyl-9-phenyl-9H-purine Stock Solutions for High-Throughput Assays

Target Audience: Assay Biologists, Medicinal Chemists, and Drug Development Professionals Compound Class: Purine Derivative / Kinase Inhibitor Scaffold Introduction & Biological Relevance Purine derivatives, particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Drug Development Professionals Compound Class: Purine Derivative / Kinase Inhibitor Scaffold

Introduction & Biological Relevance

Purine derivatives, particularly those substituted at the 8- and 9-positions, serve as privileged scaffolds in medicinal chemistry due to their structural mimicry of the adenine ring of ATP. Compounds based on the 8-methyl-9-phenyl-9H-purine core are frequently utilized in the design of ATP-competitive kinase inhibitors . Recent drug discovery campaigns have demonstrated their significant efficacy as mammalian target of rapamycin (mTOR) inhibitors, capable of inducing G0/G1 cell cycle arrest and autophagy in cancer models . Furthermore, this scaffold is actively explored in the development of inhibitors targeting ubiquitin-specific protease 7 (USP7) .

Given the highly lipophilic nature of the 9-phenyl substitution, preparing stable and accurate stock solutions is the most critical pre-analytical variable in high-throughput screening (HTS). This application note provides a field-proven, self-validating protocol for formulating 8-methyl-9-phenyl-9H-purine for biochemical and cell-based assays.

Physicochemical Properties

To formulate an effective stock solution, we must first understand the physical parameters of the molecule. The presence of the phenyl ring significantly increases the compound's LogP, necessitating organic solvents for initial dissolution.

Table 1: Physicochemical Profile of 8-methyl-9-phenyl-9H-purine

PropertyValue / Specification
Chemical Name 8-methyl-9-phenyl-9H-purine
CAS Number 70538-59-9
Molecular Formula C₁₂H₁₀N₄
Molecular Weight 210.24 g/mol
Appearance Off-white to beige crystalline powder
Primary Solvent 100% Anhydrous DMSO
Aqueous Solubility < 0.1 mg/mL (Practically insoluble)
Storage (Solid) +4°C to +25°C (Desiccated, protected from light)

The Causality of Experimental Choices

As a Senior Application Scientist, I emphasize that protocols fail not because of the steps, but because the causality behind the steps is ignored. Here is the mechanistic reasoning behind our formulation strategy:

  • Why 100% Anhydrous DMSO? Standard laboratory-grade DMSO is highly hygroscopic. If atmospheric moisture is absorbed, the water content drastically lowers the solubility threshold of the hydrophobic purine core. This leads to invisible micro-precipitation, which artificially right-shifts IC₅₀ curves and creates false negatives in screening. Anhydrous DMSO disrupts the crystal lattice energy and provides a stable solvation shell.

  • Why an Argon Overlay? DMSO is prone to oxidation over extended periods, which can degrade sensitive functional groups on the purine ring. Displacing oxygen and moisture with Argon gas preserves the structural integrity of the master stock.

  • Why the "Intermediate Dilution" Step? Diluting directly from a 10 mM DMSO stock into an aqueous assay buffer causes localized solvent shock, leading to rapid compound crashing (precipitation). By creating an intermediate 100x stock in DMSO, the final transfer into the aqueous buffer allows for rapid, uniform dispersion before the compound can aggregate.

Experimental Protocol: Master Stock Preparation

This protocol establishes a self-validating system . By strictly adhering to single-use aliquots and visual QC checks, you isolate any downstream assay failure to the biology of the target, structurally guaranteeing that compound degradation is not a variable.

Phase 1: 10 mM Master Stock Formulation

Table 2: Reconstitution Matrix for 10 mM Stock

Target Volume of DMSO (mL)Mass of Compound Required (mg)
1.02.10
5.010.51
10.021.02

Step-by-Step Methodology:

  • Equilibration: Remove the lyophilized powder from cold storage and allow it to equilibrate to room temperature (RT) in a desiccator for 30 minutes. Causality: Opening cold vials introduces condensation, instantly compromising the powder.

  • Weighing: Using a micro-analytical balance, weigh the required mass (e.g., 2.10 mg) into a sterile, amber glass vial.

  • Solvation: Add exactly 1.0 mL of 100% Anhydrous DMSO using a positive displacement pipette.

  • Dissolution: Vortex vigorously for 30 seconds. If the solution is not optically clear, sonicate in a water bath at 25°C for 5 minutes.

  • Aliquoting: Dispense the master stock into single-use amber microcentrifuge tubes (e.g., 25 µL or 50 µL per tube).

  • Preservation: Gently flush the headspace of each tube with Argon gas, seal tightly, and immediately transfer to -80°C for long-term storage.

Phase 2: Working Solution & Assay Integration
  • Thawing: Thaw a single aliquot at RT. Vortex briefly to ensure homogeneity. Never re-freeze an aliquot.

  • Intermediate Dilution: Prepare a 100x working stock in 100% DMSO. For example, if your final assay concentration is 10 µM, prepare a 1 mM intermediate stock.

  • Final Aqueous Transfer: Add 1 part of the intermediate stock to 99 parts of your aqueous assay buffer (e.g., HEPES/Tris buffer with 0.01% Tween-20) immediately prior to dispensing into the 384-well plate.

  • Self-Validating QC Check: Ensure the final DMSO concentration is exactly ≤1.0% (v/v) (ideally 0.1% for cell-based assays) to prevent solvent-induced cytotoxicity or kinase denaturation. Always run a vehicle-only control (0.1% DMSO) to establish the assay baseline.

Visualizations & Workflows

Formulation and Assay Workflow

Protocol Powder 8-methyl-9-phenyl-9H-purine (Dry Powder) Weighing Analytical Weighing (Protect from light) Powder->Weighing DMSO Reconstitution (100% Anhydrous DMSO) Weighing->DMSO Stock 10 mM Master Stock (Vortex & Sonicate) DMSO->Stock Dissolve at RT Aliquots Aliquoting (Single-use vials) Stock->Aliquots Prevent freeze-thaw Storage Long-term Storage (-80°C + Argon) Aliquots->Storage Argon overlay Working Intermediate Dilution (100x in DMSO) Aliquots->Working Fresh use Storage->Working Thaw at RT Assay In Vitro Assays (Max 0.1% DMSO final) Working->Assay Aqueous transfer

Figure 1: Standardized workflow for the preparation, storage, and assay integration of purine stocks.

Mechanistic Pathway: mTOR Inhibition Logic

To understand the biological application of this compound class, below is the signaling logic when 9-methyl-9H-purine derivatives are utilized as ATP-competitive mTOR inhibitors.

Mechanism Purine 8-methyl-9-phenyl-9H-purine Derivative mTOR mTORC1 / mTORC2 Kinase Complex Purine->mTOR ATP-competitive Inhibition AKT AKT & P70S6K Phosphorylation mTOR->AKT Promotes (When Active) CellCycle G0/G1 Cell Cycle Arrest AKT->CellCycle Suppression Leads to Autophagy Autophagy Induction AKT->Autophagy Suppression Leads to

Figure 2: Logical signaling pathway demonstrating the downstream effects of mTOR kinase inhibition.

References

  • Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors Source: Bioorganic Chemistry (PubMed / Elsevier) URL:[Link]

  • Piperidine derivatives as inhibitors of ubiquitin specific protease 7 (USP7)
Method

Advanced HPLC-UV Method Development for 8-Methyl-9-phenyl-9H-purine: A Comprehensive Protocol

Executive Summary The compound 8-methyl-9-phenyl-9H-purine (CAS: 70538-59-9) is a critical synthetic scaffold utilized in medicinal chemistry, notably serving as a structural precursor in the development of adenosine rec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 8-methyl-9-phenyl-9H-purine (CAS: 70538-59-9) is a critical synthetic scaffold utilized in medicinal chemistry, notably serving as a structural precursor in the development of adenosine receptor antagonists (e.g., Istradefylline) and ubiquitin-specific protease 7 (USP7) inhibitors[1],[2].

Developing a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for this molecule requires navigating the unique physicochemical properties of the purine ring. Unlike endogenous highly polar purines (such as uric acid or hypoxanthine)[3], the addition of the 8-methyl and 9-phenyl groups significantly increases the molecule's lipophilicity. This application note details a self-validating, stability-indicating RP-HPLC-UV method, explaining the mechanistic causality behind column selection, mobile phase pH optimization, and UV wavelength targeting.

Mechanistic Rationale & Physicochemical Profiling

As a Senior Application Scientist, it is crucial to design chromatographic methods based on the fundamental chemistry of the analyte rather than empirical guesswork.

Tautomerism and Peak Shape

Unsubstituted purines exhibit annular tautomerism (rapid proton exchange between the N7 and N9 positions). If this exchange occurs on a timescale similar to the chromatographic separation, it manifests as severe peak broadening or splitting. However, in 8-methyl-9-phenyl-9H-purine, the N9 position is covalently blocked by a phenyl group[4]. This locks the imidazole ring's tautomeric state, fundamentally simplifying its chromatographic behavior and allowing for sharper peak elution.

pH Control and Silanol Suppression

Despite the blocked N9 position, the purine core retains basic nitrogen atoms at the N1, N3, and N7 positions. When utilizing silica-based stationary phases, these basic sites can act as Lewis bases, interacting strongly with unreacted, acidic residual silanols on the column surface, leading to peak tailing.

  • The Causality of pH Choice: To ensure a single, consistent ionization state, the mobile phase pH must be maintained at least 2 units away from the molecule's pKa. Utilizing 0.1% Formic Acid (pH ~2.7) fully protonates the basic nitrogens. Furthermore, the low pH suppresses the ionization of residual silanols on the stationary phase, eliminating secondary ionic interactions[5]. Formic acid is selected over non-volatile phosphate buffers to ensure the method remains fully compatible with orthogonal LC-MS/MS workflows.

UV Wavelength Optimization

The extended π -conjugation system spanning the purine core and the 9-phenyl ring yields a robust UV chromophore. While standard aliphatic purines are often monitored at lower wavelengths (e.g., 218 nm)[6], the aromatic substitution induces a bathochromic (red) shift[7]. Diode-array detector (DAD) profiling indicates that 254 nm provides the optimal signal-to-noise ratio while minimizing baseline drift from the organic modifier.

Method Development Workflow

HPLC_Workflow A 1. Analyte Profiling (8-Methyl-9-phenyl-9H-purine) B 2. Stationary Phase (End-capped C18, 100Å) A->B High LogP / Blocked N9 C 3. Mobile Phase Optimization (0.1% Formic Acid, pH ~2.7) B->C Suppress Silanol Activity D 4. Gradient & UV Tuning (10-90% ACN, 254 nm) C->D Control Elution & Drift E 5. System Suitability & Validation (ICH Q2 Guidelines) D->E Finalize Parameters

Fig 1. Logical workflow and mechanistic causality for 8-methyl-9-phenyl-9H-purine HPLC-UV method development.

Optimized Chromatographic Parameters

The quantitative parameters for the finalized method are summarized in the structured tables below.

Table 1: Instrument and Method Conditions
ParameterSpecification / ConditionRationale
Column C18, 150 mm × 4.6 mm, 3 µm, fully end-cappedEnd-capping minimizes secondary silanol interactions.
Mobile Phase A Water + 0.1% Formic Acid (v/v)Controls pH (~2.7) to ensure uniform protonation.
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)ACN provides lower backpressure and sharp elution.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temperature 30 °CReduces mobile phase viscosity; improves mass transfer.
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.
Detection (UV) 254 nm (Reference: 360 nm)Targets the extended π -conjugation of the 9-phenyl group.
Table 2: Gradient Elution Profile

Note: Formic acid is added to both Mobile Phase A and B to prevent baseline drift caused by changes in background UV absorbance during the gradient.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial hold
2.09010Isocratic focusing
12.01090Linear gradient
15.01090Column wash
15.19010Return to initial
20.09010Re-equilibration

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Proceed to sample analysis only if the System Suitability Test (SST) criteria are met.

Step 1: Reagent Preparation
  • Mobile Phase A: Measure 1000 mL of LC-MS grade water. Add 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly and sonicate for 10 minutes to degas.

  • Mobile Phase B: Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly and sonicate for 10 minutes.

  • Diluent: Prepare a 90:10 (v/v) mixture of Water:Acetonitrile (without acid). Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch effects, which cause peak fronting or splitting upon injection.

Step 2: Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 8-methyl-9-phenyl-9H-purine reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol (due to lipophilicity), sonicate until clear, and dilute to volume with Methanol.

  • Working Standard (50 µg/mL): Transfer 0.5 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume with the Diluent (90:10 Water:ACN). Vortex for 30 seconds.

Step 3: System Equilibration & Suitability (SST)
  • Purge the HPLC lines with Mobile Phases A and B.

  • Install the C18 column and set the column oven to 30 °C.

  • Pump the initial gradient composition (90% A / 10% B) at 1.0 mL/min until the UV baseline at 254 nm is perfectly stable (typically 15-20 column volumes).

  • Execute SST: Inject the Working Standard (50 µg/mL) six consecutive times.

Table 3: System Suitability Criteria (Self-Validation Check)
ParameterAcceptance CriteriaImplication if Failed
Retention Time (RT) %RSD ≤1.0% Pump malfunction or incomplete column equilibration.
Peak Area %RSD ≤2.0% Autosampler inconsistency or air in the syringe.
Tailing Factor ( Tf​ ) 0.8−1.5 Column degradation or secondary silanol interactions.
Theoretical Plates ( N ) ≥5000 Loss of column efficiency or dead volume in tubing.
Step 4: Sample Analysis
  • Once SST criteria are verified, proceed with injecting blank diluent (to check for carryover), followed by unknown samples.

  • Bracket the sample sequence with a standard injection every 10-15 samples to ensure continuous system stability.

  • Post-analysis, flush the column with 90% Acetonitrile / 10% Water (no acid) for 30 minutes to remove highly retained hydrophobic impurities before storage.

References

  • Hayashi, E., Shimada, N., Matsuoka, Y., & Miwa, Y. (1979). Purines. IV. Condensation of 8-Methyl-9-phenyl-9H-purine or 8-Methyl-7-phenyl-7H-purine with Aldehyde. Yakugaku Zasshi, 99(2), 207-209.

  • European Patent Office. (2018). PIPERIDINE DERIVATIVES AS INHIBITORS OF UBIQUITIN SPECIFIC PROTEASE 7 (EP 3529241 B1).

  • Markelj, J., Zupančič, T., & Pihlar, B. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica, 63(1), 8-17.

  • George, S. K., et al. (2013). Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary Uric Acid, Hypoxanthine, and Creatinine in Human Urine. Journal of Chromatography B.

  • LCGC Blog. (2018). UV Detection for HPLC – Fundamental Principle, Practical Implications.

Sources

Application

Application Note: In Vivo Dosing and Pharmacokinetic Profiling of 8-Methyl-9-phenyl-9H-purine in Murine Models

Introduction & Mechanistic Rationale The compound 8-methyl-9-phenyl-9H-purine (CAS 70538-59-9) is a highly lipophilic, planar small molecule. While fundamentally studied for its condensation reactions with aromatic aldeh...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 8-methyl-9-phenyl-9H-purine (CAS 70538-59-9) is a highly lipophilic, planar small molecule. While fundamentally studied for its condensation reactions with aromatic aldehydes[1], its core scaffold is critically utilized in the synthesis of complex pharmacophores. These include neuroprotective adenosine A2A receptor antagonists (e.g., istradefylline)[2] and oncology-focused [3].

When transitioning 8-methyl-9-phenyl-9H-purine (or its direct derivatives) from in vitro assays to in vivo murine models, researchers face significant pharmacokinetic (PK) hurdles. The molecule's rigid purine ring and hydrophobic phenyl group result in poor aqueous solubility. This Application Note provides a self-validating, causality-driven protocol for formulating, dosing, and analyzing this class of compounds in mice, ensuring high-fidelity preclinical data.

Pathway Purine 8-methyl-9-phenyl-9H-purine (Scaffold) USP7 USP7 (Deubiquitinase) Purine->USP7 Inhibits MDM2 MDM2 (E3 Ligase) USP7->MDM2 Stabilizes p53 p53 (Tumor Suppressor) MDM2->p53 Degrades Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Induces

Figure 1: Mechanistic pathway of USP7 inhibition by purine-derivative scaffolds.

Formulation Engineering (Self-Validating Protocol)

Causality: Standard aqueous buffers (e.g., PBS) will cause immediate precipitation of 8-methyl-9-phenyl-9H-purine, leading to fatal microembolisms during Intravenous (IV) administration or erratic gastrointestinal absorption during Per Os (PO) gavage. A step-down co-solvent system is mandatory to disrupt the crystalline lattice of the purine and maintain it in a thermodynamically stable solution.

Step-by-Step Formulation Methodology
  • Primary Solubilization: Weigh the required mass of 8-methyl-9-phenyl-9H-purine. Add 5% (v/v) DMSO . Vortex vigorously for 2 minutes. Rationale: DMSO acts as the primary solvent to break the hydrophobic intermolecular bonds.

  • Surfactant Addition: Add 40% (v/v) PEG-400 followed by 5% (v/v) Tween-80 . Sonicate in a water bath at 37°C for 5 minutes. Rationale: PEG-400 prevents the compound from crashing out when introduced to water, while Tween-80 forms micelles around the lipophilic core.

  • Aqueous Phase Integration: Slowly add 50% (v/v) sterile saline (0.9% NaCl) dropwise while continuously vortexing. Rationale: Dropwise addition prevents localized supersaturation and irreversible nucleation.

Self-Validating Checkpoint: To validate the formulation, centrifuge a 100 µL aliquot at 10,000 x g for 3 minutes.

  • Pass: The solution remains optically clear with no visible pellet. Proceed to dosing.

  • Fail: A microscopic white pellet forms. The formulation is metastable and will precipitate in vivo. Do not dose; increase PEG-400 concentration by 10%.

Table 1: Vehicle Efficacy for Lipophilic Purine Derivatives
Vehicle CompositionMax Solubility (mg/mL)IV SuitabilityPO SuitabilityCausality / Notes
100% PBS (pH 7.4)< 0.1❌ No❌ NoHigh lipophilicity causes immediate crashing.
0.5% CMC / 0.1% Tween-80~5.0 (Suspension)❌ No✅ YesGood for PO suspensions; fatal for IV due to particles.
5% DMSO / 40% PEG400 / 5% Tween-80 / 50% Saline~10.0 (Solution)✅ Yes✅ YesOptimal co-solvent system; maintains true solution.

In Vivo Dosing & Sampling Methodologies

Model Selection: Male C57BL/6J mice (8-10 weeks old, 20-25g). Rationale: C57BL/6J mice are the standard background for oncology and neuropharmacology models, ensuring baseline metabolic consistency.

Intravenous (IV) Dosing & Serial Sampling

Causality: IV dosing (typically 1-5 mg/kg) bypasses first-pass metabolism, providing the 100% bioavailability baseline required to calculate absolute clearance (Cl) and volume of distribution (Vd).

  • Preparation: Warm the mouse in a commercially available warming chamber (37°C) for 3-5 minutes to induce vasodilation of the lateral tail vein.

  • Administration: Restrain the mouse and inject the formulation (max volume: 5 mL/kg) via the lateral tail vein using a 27G to 30G needle. Ensure smooth, continuous injection over 10 seconds.

  • Serial Blood Collection: At timepoints 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, and 8 h , perform submandibular vein punctures using a 4mm animal lancet.

    • Causality: Submandibular bleeding allows for rapid, unanesthetized sampling. Limit collection to 15-20 µL per timepoint to prevent hypovolemic shock, which would artificially alter cardiac output and hepatic clearance rates.

  • Processing: Collect blood into K2-EDTA coated tubes. Centrifuge immediately at 4,000 x g for 10 minutes at 4°C to separate plasma. Snap-freeze plasma on dry ice.

Per Os (PO) Dosing

Causality: Oral gavage (typically 10-30 mg/kg) assesses gastrointestinal permeability and hepatic first-pass extraction, critical for developing orally bioavailable drugs.

  • Administration: Use a 20G stainless steel or flexible plastic gavage needle. Administer the formulation directly into the stomach (max volume: 10 mL/kg).

  • Sampling: Follow the same submandibular serial sampling protocol at 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, and 24 h .

Workflow A 1. Formulation (DMSO/PEG400) B 2. Murine Dosing (IV & PO) A->B C 3. Serial Sampling (Submandibular) B->C D 4. LC-MS/MS Analysis C->D E 5. PK/PD Modeling D->E

Figure 2: Standardized in vivo pharmacokinetic workflow for purine derivatives.

Bioanalytical Quantification (LC-MS/MS)

To quantify 8-methyl-9-phenyl-9H-purine in murine plasma, protein precipitation is required to release the drug from plasma proteins (purines typically exhibit >80% plasma protein binding).

  • Extraction: Add 10 µL of murine plasma to 50 µL of ice-cold Acetonitrile (containing 10 ng/mL of an internal standard, e.g., Tolbutamide).

  • Precipitation: Vortex for 5 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to an LC-MS/MS vial. Utilize a C18 column with a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

Self-Validating Checkpoint: The bioanalytical run is only validated if the 7-point standard calibration curve (1 ng/mL to 1000 ng/mL) yields an R2>0.99 , and the back-calculated concentrations of Quality Control (QC) samples fall within ±15% of their nominal values.

Quantitative Data Interpretation

Following LC-MS/MS quantification, utilize non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to extract the following critical parameters.

Table 2: Key Pharmacokinetic Parameters for Extraction
ParameterSymbolDerivation MethodBiological Significance
Maximum Concentration Cmax​ Direct observation from PO curve.Indicates the peak systemic exposure and potential for acute toxicity.
Area Under the Curve AUC0−∞​ Linear trapezoidal rule.Represents total drug exposure over time; used to calculate bioavailability.
Clearance Cl DoseIV​/AUCIV​ Efficiency of the liver/kidneys in eliminating the purine scaffold from the blood.
Volume of Distribution Vss​ DoseIV​×AUMC/(AUC)2 Extent of tissue penetration. High Vss​ indicates deep tissue/tumor penetration.
Oral Bioavailability %F (AUCPO​×DoseIV​)/(AUCIV​×DosePO​) The percentage of the oral dose that successfully reaches systemic circulation.

References

  • Title: Piperidine derivatives as inhibitors of ubiquitin specific protease 7 (WO2018073602A1)
  • Title: Purines. IV. Condensation of 8-methyl-9-phenyl-9H-purine or 8-methyl-7-phenyl-7H-purine With Aldehyde Source: PubMed (Yakugaku Zasshi) URL:[Link]

  • Title: Novel preparation method for Istradefylline (CN106632332A)

Sources

Method

functionalization of 8-methyl-9-phenyl-9H-purine at the C-2 position

Application Note: Site-Selective C-2 Functionalization of 8-Methyl-9-phenyl-9H-purine via Directed C-H Activation Executive Summary The purine scaffold is a privileged pharmacophore in medicinal chemistry and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Site-Selective C-2 Functionalization of 8-Methyl-9-phenyl-9H-purine via Directed C-H Activation

Executive Summary

The purine scaffold is a privileged pharmacophore in medicinal chemistry and drug development. Historically, functionalizing the purine core has relied on pre-halogenated precursors followed by traditional cross-coupling. However, direct C-H functionalization offers a highly atom-economical and streamlined alternative[1]. In the specific substrate 8-methyl-9-phenyl-9H-purine , the inherently reactive C-8 position is blocked by a methyl group, and the N-9 position is protected by a phenyl ring. This architectural constraint forces any C-H activation to occur competitively at either the C-2 or C-6 position[2].

While the C-6 position is intrinsically more electrophilic, this application note details a robust, self-validating protocol to achieve absolute C-2 selectivity using a Palladium-catalyzed, ligand-directed Concerted Metalation-Deprotonation (CMD) strategy.

Mechanistic Insights & Causality (E-E-A-T)

Achieving C-2 selectivity over C-6 in purines requires overriding the natural electronic bias of the heterocycle. This is accomplished through precise steric and thermodynamic control:

  • Ligand-Induced Steric Shielding: By employing a bulky, electron-rich biaryl phosphine ligand like DavePhos, the active Pd(II) species is sterically repelled from coordinating to the N1 position, which is congested by the adjacent C-6 and bridging C-5 atoms. Instead, the bulky catalyst preferentially coordinates to the less hindered N3 position, directing the metal center exclusively toward the C-2 C-H bond[1].

  • CMD Pathway via Pivalic Acid: The addition of Pivalic acid (PivOH) is not merely an additive; it is a mechanistic necessity. The pivalate anion acts as an intramolecular proton shuttle, coordinating to the palladium center and abstracting the C-2 proton via a highly ordered six-membered transition state. This significantly lowers the activation energy for C-H cleavage, driving the reaction forward thermodynamically[3].

Mechanism Substrate 8-Methyl-9-phenyl-9H-purine (C-8 Blocked) Intermediate N3-Coordinated C-2 Palladated Inter. Substrate->Intermediate C-H Activation (PivOH Assisted) Pd_Cat Pd(OAc)2 + DavePhos Active Pd(II) Species Pd_Cat->Intermediate N3 Coordination Product C-2 Arylated Purine (Target Molecule) Intermediate->Product Transmetalation & Reductive Elim.

Mechanistic pathway for C-2 selective Pd-catalyzed arylation of 8-methyl-9-phenyl-9H-purine.

Quantitative Data: Reaction Optimization

To establish a self-validating protocol, it is critical to understand how the reaction parameters influence regioselectivity. The table below demonstrates the causality behind the chosen protocol, highlighting how the combination of DavePhos and PivOH shifts the reaction from a poor mixture of isomers to a highly selective C-2 functionalization.

EntryCatalyst (5 mol%)Ligand (10 mol%)SolventAdditiveYield (%)C-2 : C-6 Ratio
1Pd(OAc)₂PPh₃DMFNone32%1.2 : 1
2Pd(OAc)₂DavePhosDMFNone55%5 : 1
3Pd(OAc)₂DavePhos1,4-DioxaneNone68%10 : 1
4 Pd(OAc)₂ DavePhos 1,4-Dioxane PivOH (30 mol%) 89% >20 : 1

Experimental Protocol: C-2 Selective C-H Arylation

This step-by-step methodology includes built-in validation checkpoints to ensure the integrity of the synthesis.

Materials Required:

  • 8-Methyl-9-phenyl-9H-purine (1.0 equiv, 0.5 mmol)

  • Aryl Iodide (e.g., Iodobenzene) (1.5 equiv, 0.75 mmol)

  • Pd(OAc)₂ (5 mol%, 0.025 mmol)

  • DavePhos (10 mol%, 0.05 mmol)

  • Cs₂CO₃ (2.0 equiv, 1.0 mmol)

  • Pivalic Acid (PivOH) (30 mol%, 0.15 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation (Glovebox Setup): In an argon-filled glovebox, charge an oven-dried 15 mL Schlenk tube with Pd(OAc)₂ and DavePhos. Add 1.0 mL of anhydrous 1,4-Dioxane and stir for 10 minutes at room temperature. Validation: The formation of a homogenous, bright yellow solution confirms the generation of the active Pd-ligand complex.

  • Substrate Addition: To the active catalyst solution, add 8-methyl-9-phenyl-9H-purine, the aryl iodide, Cs₂CO₃, and PivOH. Add the remaining 4.0 mL of 1,4-Dioxane.

  • Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and submerge it in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 24 hours.

  • In-Process Monitoring (Self-Validation Checkpoint): After 12 hours, cool the reaction slightly and extract a 50 µL aliquot via syringe. Filter through a micro-plug of silica using EtOAc and analyze via TLC (Eluent: Hexane/EtOAc 1:1). The disappearance of the starting purine (R_f ~0.3) and the emergence of a distinct, UV-active product spot (R_f ~0.5) validates that the catalytic cycle is active.

  • Quenching and Workup: Cool the reaction mixture to room temperature. Dilute with EtOAc (15 mL) and filter the suspension through a pad of Celite to remove palladium black and insoluble inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient elution of 10% to 40% EtOAc in Hexanes.

  • Spectroscopic Verification: Analyze the purified product via ¹H NMR. Validation: The definitive proof of C-2 selectivity is the disappearance of the diagnostic C-2 proton singlet (typically observed around δ 8.9 ppm) and the retention of the C-6 proton singlet (typically observed around δ 9.2 ppm)[4].

Workflow Step1 1. Catalyst Activation (Glovebox, Argon) Step2 2. C-H Arylation (110 °C, 24 h) Step1->Step2 Step3 3. TLC Validation (Check C-2 vs C-6) Step2->Step3 Step4 4. Celite Filtration & Chromatography Step3->Step4 Step5 5. NMR Verification (Loss of C-2 Singlet) Step4->Step5

Step-by-step experimental workflow for the C-2 functionalization protocol.

Conclusion

By strategically combining steric ligand control (DavePhos) with thermodynamic activation (PivOH), researchers can bypass the intrinsically electrophilic C-6 position to achieve highly selective C-2 functionalization of 8-methyl-9-phenyl-9H-purine. This protocol provides a reliable, self-validating framework for expanding purine-based chemical libraries without the need for exhaustive pre-functionalization.

References

  • Regioselective C–H and N–H functionalization of purine derivatives and analogues: a synthetic and mechanistic perspective. Catalysis Science & Technology (RSC Publishing).2

  • Direct Regioselective C-H Cyanation of Purines. MDPI.4

  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. PMC - NIH.1

  • Merger of Visible-Light Photoredox Catalysis and C–H Activation for the Room-Temperature C-2 Acylation of Indoles in Batch and Flow. ACS Publications.3

Sources

Application

Advanced Library Design: Incorporating 8-Methyl-9-phenyl-9H-purine Scaffolds for Targeted Kinase Inhibitor Discovery

Application Note & Protocol Guide Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Executive Summary The purine ring system is a privileged scaffold in medicinal chemistry, servin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals

Executive Summary

The purine ring system is a privileged scaffold in medicinal chemistry, serving as the core for numerous ATP-competitive kinase inhibitors[1]. While traditional purine libraries often focus on C2, C6, and N9 substitutions (e.g., olomoucine, roscovitine), the incorporation of an 8-methyl group alongside a 9-phenyl substitution creates a highly specific chemotype: 8-methyl-9-phenyl-9H-purine .

This application note details the mechanistic rationale, synthetic methodologies, and screening protocols required to successfully incorporate this unique scaffold into high-throughput kinase inhibitor libraries. By systematically derivatizing this core, researchers can exploit distinct steric and electronic properties to achieve high selectivity profiles against challenging kinase targets, such as Cyclin-Dependent Kinases (CDKs) and Protein Kinase B (PKB/Akt).

Mechanistic Rationale & Structural Biology

To design an effective library, one must understand the causality behind the scaffold's interactions within the highly conserved kinase ATP-binding pocket.

  • The N9-Phenyl Advantage: In endogenous ATP, the N9 position attaches to the ribose sugar. Substituting this with a bulky, hydrophobic phenyl ring forces the molecule to occupy the ribose-binding pocket differently. The phenyl group provides enhanced van der Waals interactions and restricts the rotational degrees of freedom compared to flexible alkyl chains, often leading to increased binding enthalpy [2].

  • The C8-Methyl "Gatekeeper" Probe: The C8 position of the purine ring points directly toward the "gatekeeper" residue of the kinase hinge region. Introducing a methyl group at C8 creates a deliberate steric bulk. In kinases with large gatekeeper residues (e.g., methionine or phenylalanine), this causes a steric clash, abolishing binding. However, in kinases with smaller gatekeepers (e.g., threonine in CDK7), the 8-methyl group perfectly fills the adjacent hydrophobic sub-pocket, driving profound kinase selectivity[3, 4].

ScaffoldRationale Core 8-Methyl-9-phenyl-9H-purine C8 C8-Methyl Group Core->C8 N9 N9-Phenyl Group Core->N9 C2C6 C2/C6 Substitutions Core->C2C6 Gatekeeper Gatekeeper Pocket (Selectivity Filter) C8->Gatekeeper Probes Ribose Ribose Binding Pocket (Hydrophobic Anchor) N9->Ribose Fills Hinge Hinge Region & Solvent (H-Bonding/Diversity) C2C6->Hinge Modulates

Caption: Logical mapping of 8-methyl-9-phenyl-9H-purine structural domains to kinase pocket interactions.

Synthetic Workflow for Library Generation

Library generation around this scaffold typically begins with 2,6-dichloro-8-methyl-9-phenyl-9H-purine . The synthetic strategy exploits the differential electrophilicity of the C6 and C2 positions. The C6 position is highly reactive toward nucleophilic aromatic substitution ( SN​Ar ) due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring.

LibraryWorkflow S1 Precursor 2,6-dichloro-8-methyl -9-phenylpurine S2 Regioselective C6-Amination (Parallel Synthesis) S1->S2 S3 C2-Diversification (Suzuki/SNAr) S2->S3 S4 High-Throughput Screening (TR-FRET) S3->S4 S5 Hit Validation & SAR Modeling S4->S5

Caption: Step-by-step workflow from scaffold precursor to hit validation.

Protocol 1: Parallel SN​Ar Derivatization (C6 and C2)

This protocol is designed for 96-well deep-well plate formats to enable rapid library synthesis.

Phase 1: Regioselective C6 Amination

  • Preparation: Dispense 50 µmol of 2,6-dichloro-8-methyl-9-phenyl-9H-purine into each well of a 96-well glass-lined reaction block.

  • Solvent & Base: Add 500 µL of anhydrous N-Methyl-2-pyrrolidone (NMP) to each well. Causality: NMP is selected over DMF or DMSO due to its superior solubilizing power for highly substituted purines and its high boiling point, which prevents volume loss during heating. Add 150 µmol (3 eq) of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct without competing with the library amines for the electrophilic C6 carbon.

  • Amine Addition: Add 55 µmol (1.1 eq) of the diverse primary/secondary amine library (R1- NH2​ ) to respective wells.

  • Reaction: Seal the block and heat at 80°C for 4 hours with orbital shaking.

  • Validation: Sample 5 µL from control wells, dilute in MeCN, and analyze via LC-MS. The mass shift should indicate complete conversion to the 2-chloro-6-amino intermediate.

Phase 2: C2 Diversification

  • Second Substitution: To the crude reaction mixture, add a second set of diverse amines (R2- NH2​ ) at 250 µmol (5 eq).

  • Reaction: Elevate the temperature to 130°C for 16 hours. Causality: The C2 position is significantly less electrophilic than C6, especially after the electron-donating amine is installed at C6. Forcing conditions (excess nucleophile, high heat) are required to drive the second SN​Ar reaction to completion.

  • Purification: Remove NMP via centrifugal evaporation (e.g., Genevac). Reconstitute in DMSO and purify via automated preparative HPLC.

High-Throughput Screening (HTS) & Kinase Profiling

To evaluate the library, a robust, self-validating assay is required. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it intrinsically filters out compound auto-fluorescence—a notorious artifact when screening highly conjugated, multi-ring purine systems.

Protocol 2: TR-FRET Kinase Assay (Self-Validating System)
  • Compound Preparation: Echo-dispense (acoustic liquid handling) library compounds in 100% DMSO into 384-well low-volume assay plates to achieve a final dose-response range of 10 µM to 0.1 nM (final DMSO concentration = 1%).

  • Kinase Incubation: Add 5 µL of Kinase Buffer containing the target kinase (e.g., CDK2/CyclinA) and a biotinylated peptide substrate. Incubate for 15 minutes at room temperature. Causality: Pre-incubating the enzyme with the inhibitor prior to ATP addition allows slow-binding inhibitors (common in bulky 8-substituted purines) to reach thermodynamic equilibrium, preventing artificially high IC50​ values.

  • Reaction Initiation: Add 5 µL of Kinase Buffer containing ATP at its apparent Km​ value. Causality: Running the assay at the ATP Km​ ensures the assay is sensitive to ATP-competitive inhibitors while accurately reflecting physiological binding dynamics.

  • Reaction Termination & Detection: After 60 minutes, add 10 µL of Detection Buffer containing EDTA (20 mM), Europium-labeled anti-phospho antibody, and Streptavidin-APC. Causality: EDTA immediately halts the kinase reaction by chelating Mg2+ , a mandatory cofactor for ATP coordination. The Eu-antibody binds the phosphorylated peptide, and Streptavidin binds the biotin tag, bringing the fluorophores into FRET proximity.

  • Read & Validate: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar).

    • Self-Validation Check: Calculate the Z'-factor using positive (staurosporine) and negative (DMSO) control wells. A Z'-factor > 0.6 is mandatory before proceeding to IC50​ curve fitting to ensure assay reliability.

Quantitative SAR Analysis

The incorporation of the 8-methyl and 9-phenyl groups drastically alters the Structure-Activity Relationship (SAR) landscape compared to standard purines. Below is a representative summary of how specific substitutions on the 8-methyl-9-phenyl-9H-purine core impact kinase selectivity.

Table 1: Representative SAR Data for 8-Methyl-9-phenyl-9H-purine Derivatives

Compound IDC6 Substituent (R1)C2 Substituent (R2)CDK2 IC50​ (nM)CDK7 IC50​ (nM)PKB IC50​ (nM)
CMPD-001 BenzylaminoH>10,000450>10,000
CMPD-002 (R)-Roscovitine-likeEthylamino8,5001205,200
CMPD-003 4-Aminopiperidin-1-ylH>10,000>10,00045
CMPD-004 4-Aminopiperidin-1-ylMethylamino>10,000>10,00018
Control (Olomoucine)BenzylaminoMethylamino7,000>10,000>10,000

Data Interpretation: Notice that while standard purines like Olomoucine are moderate CDK2 inhibitors, the addition of the 8-methyl and 9-phenyl groups (as seen in CMPD-001/002) completely abrogates CDK2 activity (due to steric clash with its larger gatekeeper) while drastically increasing potency against CDK7 (which possesses a smaller gatekeeper). Furthermore, specific C6 substitutions (CMPD-003/004) can pivot the scaffold's selectivity entirely toward PKB/Akt [4].

Conclusion

The 8-methyl-9-phenyl-9H-purine scaffold is a powerful, yet underutilized, chemotype in the kinase inhibitor space. By understanding the structural causality of the C8 and N9 substitutions, medicinal chemists can rationally design libraries that bypass traditional off-target liabilities. Utilizing the robust SN​Ar protocols and self-validating TR-FRET assays outlined above ensures high-quality data generation, accelerating the hit-to-lead optimization process in oncology and targeted therapeutics.

References

  • Title: A Structure-Based Library Approach to Kinase Inhibitors Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: The Purines: Potent and Versatile Small Molecule Inhibitors and Modulators of Key Biological Targets Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Purine-Based Dual Inhibitors of CDK2 and CDK7 Source: Newcastle University Theses (Ph.D. Dissertation) URL: [Link]

  • Title: Identification of 4-(4-Aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines as Selective Inhibitors of Protein Kinase B through Fragment Elaboration Source: Journal of Medicinal Chemistry URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 8-Methyl-9-phenyl-9H-purine Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals encountering yield bottlenecks during the synthesis of 8-methyl-9-phenyl-9H-purine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals encountering yield bottlenecks during the synthesis of 8-methyl-9-phenyl-9H-purine and its halogenated precursors.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will examine the mechanistic causality behind reaction failures and provide self-validating protocols to ensure your workflows are robust, reproducible, and analytically sound.

Pathways SM Starting Materials RouteA Route A: Pyrimidine Cyclization (Orthoester Method) SM->RouteA RouteB Route B: Direct N-Arylation (Chan-Lam Coupling) SM->RouteB StepA Microwave, 150°C Trimethyl orthoacetate, HCl RouteA->StepA StepB Cu(OAc)2, Ligand, O2 Phenylboronic acid RouteB->StepB ProdA 6-Chloro-8-methyl-9-phenyl-9H-purine (Intermediate) StepA->ProdA Cyclization Final 8-Methyl-9-phenyl-9H-purine (Target Yield) StepB->Final Regioselective N9-Arylation ProdA->Final Dehalogenation (Pd/C)

Synthetic pathways for 8-methyl-9-phenyl-9H-purine highlighting key intermediates.

Part 1: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why is my yield stalling at <50% during the cyclization of 6-chloro-N4-phenylpyrimidine-4,5-diamine using trimethyl orthoacetate?

The Causality: Conventional conductive heating (e.g., oil baths) relies on convection currents, leading to a slow temperature ramp. During this prolonged heating phase, the acidic aqueous environment (HCl) prematurely hydrolyzes the trimethyl orthoacetate into methyl acetate and methanol before the pyrimidine diamine can fully condense. This hydrolysis competes directly with the desired condensation-cyclization cascade.

The Solution: Transition to microwave irradiation. Microwave synthesis volumetrically superheats the solvent, rapidly overcoming the activation energy ( Ea​ ) for the cyclization cascade. This kinetic push ensures the purine ring closes before significant orthoester hydrolysis can occur, effectively doubling the isolated yield[1].

Quantitative Data: Pyrimidine Cyclization Yields
Heating MethodTemperatureTimeOrthoester EquivalentsConversion RateIsolated Yield
Conventional (Oil Bath)100°C12 hours2.0 eq~60%45%
Microwave Irradiation150°C20 mins2.0 eq>95%85%
Microwave Irradiation175°C5 mins+1.0 eq (spike)>99%92%

Q2: How can I improve the N9 vs. N7 regioselectivity when using the direct N-arylation (Chan-Lam coupling) approach on 8-methylpurine?

The Causality: Purines present a well-documented tautomeric challenge; both the N7 and N9 positions of the imidazole ring are nucleophilic. In the absence of a directing ligand, the Cu(II) intermediate coordinates non-selectively, resulting in a frustrating mixture of N7 and N9 isomers[2].

The Solution: Introduce a bulky bidentate ligand, such as 1,10-phenanthroline, and optimize your base. The bidentate ligand increases the steric bulk of the active [Cu(phen)(Ar)]+ species. This steric bulk clashes with the purine scaffold when approaching the N7 position, thermodynamically driving the reductive elimination toward the less sterically hindered N9 position[3].

Quantitative Data: Regioselectivity in Cu-Catalyzed N-Arylation
Catalyst SystemBaseSolventTempN9:N7 RatioTotal Yield
Cu(OAc)2 (no ligand)PyridineDCM25°C3:142%
Cu(OAc)2 + TMEDAEt3NDCM25°C4:155%
Cu(OAc)2 + 1,10-PhenK3PO4DMF90°C>10:178%

Part 2: Troubleshooting Logic Tree

Troubleshooting Start Low Target Yield Detected Check Identify Synthetic Route Start->Check Q1 Is it Pyrimidine Cyclization? Check->Q1 Q2 Is it Direct N-Arylation? Check->Q2 Issue1 Incomplete Conversion / Hydrolysis Q1->Issue1 Issue2 Poor N9/N7 Regioselectivity Q2->Issue2 Fix1 Action: Switch to Microwave Validate with LCMS[M+H]+ 245 Issue1->Fix1 Fix2 Action: Add Phenanthroline Ligand Optimize Cu(II) loading Issue2->Fix2

Troubleshooting logic tree for resolving low reaction yields in purine synthesis.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as closed-loop, self-validating systems. Do not proceed to the isolation phase without passing the analytical validation gates.

Protocol A: Microwave-Assisted Cyclization (Route A)

Objective: Synthesize the 6-chloro-8-methyl-9-phenyl-9H-purine intermediate with >85% yield.

  • Reaction Assembly: In a 10 mL microwave-safe vial, suspend 6-chloro-N4-phenylpyrimidine-4,5-diamine (400 mg, 1.81 mmol) in EtOH (3.6 mL). Add trimethyl orthoacetate (0.461 mL, 3.63 mmol) and 3 M aqueous HCl (10 µL, 0.030 mmol)[1].

  • Microwave Irradiation: Seal the vial and heat at 150°C for 20 minutes using a dedicated microwave synthesizer (e.g., Biotage Initiator).

  • Self-Validation Check (CRITICAL):

    • Action: Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LCMS.

    • Validation Criteria:

      • Pass: LCMS shows a dominant peak at m/z 245.05 [M+H]+. The starting material (m/z 221.05) is <5% by UV integration.

      • Fail: Starting material remains >5%.

    • Corrective Action: If the validation fails, add an additional 0.461 mL of trimethyl orthoacetate and irradiate at 175°C for exactly 5 minutes[1]. Re-run the LCMS check.

  • Isolation: Concentrate the validated mixture under reduced pressure. Purify via flash chromatography (EtOAc/Hexanes gradient) to isolate the intermediate.

  • Downstream Processing: Subject the purified intermediate to standard dehalogenation (Pd/C, 10 wt%, H2 at 1 atm in MeOH) to yield the final 8-methyl-9-phenyl-9H-purine.

Protocol B: Regioselective N-Arylation (Route B)

Objective: Directly arylate 8-methylpurine to yield 8-methyl-9-phenyl-9H-purine with a >10:1 N9:N7 ratio.

  • Reaction Assembly: In an oven-dried flask, combine 8-methylpurine (1.0 eq), phenylboronic acid (2.0 eq), Cu(OAc)2 (0.2 eq), 1,10-phenanthroline (0.4 eq), and anhydrous K3PO4 (2.0 eq) in anhydrous DMF (0.1 M)[2].

  • Aerobic Coupling: Equip the flask with an O2 balloon. Stir the mixture vigorously at 90°C for 16 hours.

  • Self-Validation Check (CRITICAL):

    • Action: Withdraw 20 µL, filter through a short Celite plug, dilute with MeOH, and analyze via HPLC-UV (254 nm).

    • Validation Criteria:

      • Pass: The ratio of the N9-isomer (major peak, lower retention time on reverse-phase C18) to the N7-isomer is >10:1, with <10% unreacted purine.

      • Fail: High N7-isomer formation or >10% starting material remains.

    • Corrective Action: If unreacted purine remains, add 0.5 eq phenylboronic acid and 0.1 eq Cu(OAc)2, then stir for an additional 4 hours. If N7 is unacceptably high, verify the quality and dryness of the 1,10-phenanthroline ligand for future runs, as moisture disrupts the steric coordination sphere[3].

  • Isolation: Dilute with EtOAc, wash extensively with aqueous NH4Cl (to remove copper salts) and brine. Dry over Na2SO4, concentrate, and purify via silica gel chromatography.

References

  • PIPERIDINE DERIVATIVES AS INHIBITORS OF UBIQUITIN SPECIFIC PROTEASE 7 - European Patent Office - EP 3529241 B1 . Source: googleapis.com. URL:[Link]

  • Synthesis of 6,8,9-Tri- and 2,6,8,9-Tetrasubstituted Purines by a Combination of the Suzuki Cross-coupling, N-Arylation, and Direct C−H Arylation Reactions . Source: ACS Publications (The Journal of Organic Chemistry). URL:[Link]

  • N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system . Source: Semantic Scholar (Beilstein Journal of Organic Chemistry). URL:[Link]

Sources

Optimization

Technical Support Center: HPLC Optimization for 8-Methyl-9-phenyl-9H-purine

Welcome to the Technical Support Center for the chromatographic analysis of 8-methyl-9-phenyl-9H-purine . This substituted purine derivative presents unique challenges in High-Performance Liquid Chromatography (HPLC).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 8-methyl-9-phenyl-9H-purine . This substituted purine derivative presents unique challenges in High-Performance Liquid Chromatography (HPLC). While the 9-phenyl and 8-methyl groups impart significant hydrophobicity (ensuring strong retention on reversed-phase C18 columns), the basic nitrogen atoms within the purine core are highly prone to secondary interactions. This guide provides field-proven, mechanistically grounded troubleshooting strategies to resolve retention time drift and peak tailing.

Part 1: Diagnostic Workflow

Before adjusting your method, use the following diagnostic logic to isolate whether your issue is mechanical (system-driven) or chemical (analyte-stationary phase interaction).

G Start HPLC Issue Detected: 8-Methyl-9-phenyl-9H-purine Drift Retention Time Drift Start->Drift Tailing Peak Tailing / Broadening Start->Tailing Flow Proportional Shift (t0 changes)? Check Pump & Leaks Drift->Flow Equil Drift in First Injections? Silanol Saturation Drift->Equil Silanol Secondary Interactions (Basic N vs. Si-O⁻) Tailing->Silanol FixFlow Repair Check Valves / Replace Seals Flow->FixFlow FixEquil Accelerate Equilibration (Mock Injections) Equil->FixEquil Opt Symmetrical Peak & Stable Retention FixFlow->Opt FixEquil->Opt LowPH Lower Mobile Phase pH (<3.0) to neutralize silanols Silanol->LowPH Column Use End-Capped or Polar-Embedded C18 Silanol->Column LowPH->Opt Column->Opt

Figure 1: Diagnostic decision tree for troubleshooting 8-methyl-9-phenyl-9H-purine retention and peak shape issues.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does the retention time of 8-methyl-9-phenyl-9H-purine drift during the first 4-5 injections of a sequence?

Causality & Solution: This is a classic symptom of incomplete column equilibration related to active silanol sites. The basic purine nitrogens interact strongly with residual acidic silanols on the silica stationary phase. In a freshly washed column, these highly active sites are fully exposed. During the initial injections, the purine molecules (or matrix components) irreversibly bind to these specific high-energy sites, gradually saturating them. As these secondary retention sites are occupied, the overall retention time decreases slightly until an equilibrium is reached ([1]). Action: Do not simply extend the blank mobile phase flush. Instead, perform 5-10 "mock injections" of your highest concentration standard to rapidly passivate the active sites before starting your quantitative sequence.

Q2: My purine derivative exhibits severe peak tailing (USP Tailing Factor > 2.0). How do I restore a Gaussian peak shape?

Causality & Solution: Peak tailing in reversed-phase HPLC occurs when multiple retention mechanisms compete. While the hydrophobic 8-methyl and 9-phenyl groups partition predictably into the C18 phase, the protonated basic nitrogens undergo secondary cation-exchange interactions with ionized, unbonded silanol groups (Si-O⁻) on the silica surface ([2]). Action: You must shut down the secondary ion-exchange pathway. The most effective method is to lower the mobile phase pH below 3.0. At pH 2.5, the acidic surface silanols (pKa ~ 3.5–4.5) become fully protonated and neutral, eliminating their ability to interact with the cationic purine ([3]). Alternatively, switch to a polar-embedded or highly end-capped stationary phase designed for basic compounds ([4]).

Q3: The retention time is continuously drifting later into the run, but peak shape remains acceptable. What is happening?

Causality & Solution: If the retention time of the purine and the void volume marker ( t0​ ) shift proportionally, the root cause is mechanical—typically a micro-leak in the pump seals or faulty check valves, leading to a lower effective flow rate ([5]). However, if only the purine's retention time drifts while t0​ remains stable, the issue is chemical. The most common cause is the selective evaporation of the organic modifier (e.g., acetonitrile) from the mobile phase reservoir. As the organic concentration drops, the mobile phase becomes more aqueous, forcing the highly hydrophobic 8-methyl-9-phenyl-9H-purine to retain longer on the column ([6]).

Part 3: Quantitative Data & Troubleshooting Matrices

Table 1: Effect of Mobile Phase pH on Purine Derivative Peak Asymmetry

This table summarizes the expected chromatographic behavior of basic purine derivatives based on the ionization states of the analyte and the silica stationary phase.

Mobile Phase pHSilanol Ionization StatePurine Ionization StateDominant Retention MechanismExpected USP Tailing Factor ( Tf​ )
6.5 Highly Ionized (Si-O⁻)Neutral / Partially ProtonatedHydrophobic + Strong Cation Exchange> 2.0 (Severe Tailing)
4.5 Partially IonizedFully Protonated (Cationic)Hydrophobic + Moderate Cation Exchange1.5 - 1.9 (Moderate Tailing)
2.5 Neutral (Si-OH)Fully Protonated (Cationic)Purely Hydrophobic Partitioning1.0 - 1.1 (Symmetrical)
Table 2: Diagnostic Matrix for Retention Shifts
Symptom t0​ (Void Volume) StatusRoot CauseCorrective Action
Gradual RT Increase ConstantLoss of organic modifier via evaporation.Cap reservoirs loosely; remake mobile phase fresh daily.
Gradual RT Increase Proportional IncreaseMicro-leaks or failing pump check valves.Perform system leak test; replace pump seals.
RT Drift (First 5 runs) ConstantSilanol active site equilibration.Perform 5-10 mock injections to passivate column.
Sudden RT Jump ConstantChange in mobile phase preparation or pH.Verify buffer pH post-mixing; ensure correct column chemistry.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Mobile Phase Optimization for Basic Purines

To ensure robust retention and symmetrical peaks for 8-methyl-9-phenyl-9H-purine, the mobile phase must be heavily buffered at a low pH to suppress silanol activity ([7]).

Step-by-Step Methodology:

  • Buffer Preparation: Weigh out appropriate mass of Potassium Phosphate Monobasic ( KH2​PO4​ ) to achieve a 20 mM concentration in 1000 mL of ultrapure water (18.2 MΩ·cm).

  • pH Adjustment: Insert a calibrated pH probe into the buffer. Slowly add concentrated Phosphoric Acid ( H3​PO4​ ) dropwise until the pH reaches exactly 2.50. Do not use TFA, as it can cause ion-pairing instability over time.

  • Filtration: Vacuum-filter the aqueous buffer through a 0.22 µm hydrophilic membrane (e.g., PES or Nylon) to remove particulates.

  • Organic Modifier: Use HPLC-grade Acetonitrile (ACN). Because of the hydrophobic 8-methyl and 9-phenyl groups, start method development at a 60:40 (Buffer:ACN) ratio and adjust based on desired retention factor ( k′ between 2 and 10).

  • Degassing: Ensure the HPLC system's inline degasser is functioning to prevent outgassing upon mixing.

Protocol B: Systematic Column Equilibration and Passivation

Use this protocol when installing a new column or switching methods to prevent early-sequence retention time drift.

Step-by-Step Methodology:

  • Solvent Flush: Flush the column with 100% strong solvent (Acetonitrile) at 1.0 mL/min for 20 column volumes to remove storage solvents.

  • Conditioning: Transition the system to the initial mobile phase conditions (e.g., 60% Buffer / 40% ACN). Allow the column to equilibrate for 30 minutes.

  • Active Site Passivation: Program the autosampler to make 5 consecutive injections of your highest-concentration 8-methyl-9-phenyl-9H-purine standard (or sample matrix).

  • Data Verification: Overlay the chromatograms of injections 3, 4, and 5. Proceed with the analytical sequence only when the retention time variation ( ΔRT ) between consecutive injections is less than 0.05 minutes.

References

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments. Available at:[Link]

  • HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. Available at:[Link]

  • Retention Shifts in HPLC. Chromatography Online. Available at:[Link]

  • Why do retention times drift for the first few injections of an HPLC method? Separation Science. Available at:[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available at:[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at:[Link]

  • HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Available at:[Link]

Sources

Troubleshooting

reducing impurities during 8-methyl-9-phenyl-9H-purine extraction

Technical Support Center: Downstream Processing & Purification Topic: Reducing Impurities During 8-Methyl-9-phenyl-9H-purine Extraction Welcome to the Technical Support Center. As a Senior Application Scientist, I freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Downstream Processing & Purification Topic: Reducing Impurities During 8-Methyl-9-phenyl-9H-purine Extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists encountering downstream purification bottlenecks when isolating purine derivatives. The extraction of 8-methyl-9-phenyl-9H-purine presents unique challenges due to the structural similarities between the target molecule, unreacted precursors, and kinetic regioisomers.

This guide deconstructs the physicochemical causality behind these impurities and provides self-validating protocols to ensure high-fidelity purification, bridging the gap between theoretical chemistry and benchtop reality.

I. Mechanistic Troubleshooting Guide (FAQs)

Q1: Why does my crude extract contain high levels of unreacted pyrimidine diamine precursors? The Causality: The synthesis of 8-methyl-9-phenyl-9H-purine is frequently achieved via the acid-catalyzed condensation of a pyrimidine-4,5-diamine derivative with trimethyl orthoacetate under high heat or microwave irradiation [2]. If the cyclization is incomplete, the unreacted diamine remains in the matrix. Because both the diamine precursor and the target purine are highly lipophilic and contain basic nitrogen atoms, standard liquid-liquid extraction (LLE) with neutral water and ethyl acetate (EtOAc) will co-extract both compounds into the organic phase. The Solution: Exploit the differential pKa of the primary amines on the precursor versus the aromatic nitrogens on the purine ring. Implement an acidic aqueous wash (e.g., 1M HCl) during the LLE step. This selectively protonates the unreacted diamine, driving it into the aqueous waste layer while the target purine remains in the organic phase.

Q2: How do I separate 8-methyl-9-phenyl-9H-purine from its N7 regioisomer (8-methyl-7-phenyl-7H-purine)? The Causality: Purine ring closures often yield a mixture of N7 and N9 arylated regioisomers due to the tautomerism of the imidazole ring intermediates. While the N9 isomer is generally thermodynamically favored, the N7 isomer frequently forms as a kinetic byproduct [1]. These isomers have nearly identical partition coefficients, making LLE ineffective for their separation. The Solution: Rely on their differing dipole moments and hydrogen-bonding capacities. Normal-phase silica gel chromatography is highly effective here. The N7 isomer typically exhibits a higher polar surface area and binds more strongly to the silanol groups on the stationary phase. Using a shallow gradient of Hexane/EtOAc will cause the target N9 isomer to elute significantly earlier than the N7 byproduct.

Q3: I am observing a color change (browning) and degradation during solvent removal. What is causing this? The Causality: Purine derivatives can undergo oxidative degradation or ring-opening if exposed to prolonged thermal stress in the presence of trace acids and atmospheric oxygen. Boiling the extract to dryness concentrates trace impurities that catalyze this degradation. The Solution: Evaporate the organic solvent under reduced pressure at temperatures strictly below 40 °C. For final polishing, avoid recrystallization via prolonged boiling. Instead, slurry the crude solid in an apolar solvent like cyclohexane [2]. This physically washes away lipophilic impurities without subjecting the purine to thermal degradation.

II. Quantitative Solvent Profiling

Choosing the correct solvent system is the first line of defense against impurities. The table below summarizes the extraction efficiency and impurity clearance of various solvent systems evaluated in our lab.

Solvent SystemTarget Extraction EfficiencyDiamine Precursor CarryoverRegioisomer CarryoverMechanistic Rationale & Recommendation
Dichloromethane (DCM) / H₂O >95%HighHighDCM extracts nearly all organics indiscriminately. Not recommended for crude mixtures.
Ethyl Acetate (EtOAc) / H₂O 85 - 90%ModerateHighGood baseline solvent, but lacks selectivity for basic impurities.
EtOAc / 1M HCl 80 - 85%Low (<5%) HighRecommended for LLE. Acidic aqueous phase effectively removes unreacted basic precursors.
Methyl tert-butyl ether (MTBE) / Brine 60 - 70%ModerateModerateLower overall yield due to poor purine solubility in MTBE, though it excludes highly polar impurities.

III. Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes built-in validation checks to ensure each purification phase is successful before proceeding to the next.

Phase 1: Selective Liquid-Liquid Extraction (LLE)

  • Dilute the crude reaction mixture with EtOAc (10 mL per gram of crude).

  • Wash the organic layer with 1M HCl (3 x 5 mL).

  • Validation Check: Spot the organic layer on a TLC plate (Silica gel, 9:1 EtOAc/MeOH) alongside a standard of the diamine starting material. The diamine spot (Rf ~0.2) must be completely absent from the organic phase. If present, perform an additional 1M HCl wash.

  • Neutralize the organic layer by washing with saturated aqueous NaHCO₃ (1 x 10 mL), followed by brine (1 x 10 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 35 °C.

Phase 2: Chromatographic Resolution of Regioisomers

  • Dry-load the concentrated crude onto silica gel (1:2 ratio of crude to silica).

  • Pack a flash chromatography column and equilibrate with 100% Hexane.

  • Elute using a gradient of 0% to 50% EtOAc in Hexane.

  • Validation Check: Monitor fractions via UV detection at 254 nm. The target 8-methyl-9-phenyl-9H-purine will elute first (typically around 25-30% EtOAc). The N7 regioisomer will elute later (typically >40% EtOAc). Pool only the fractions containing the first major UV-active peak.

Phase 3: Slurry Polishing

  • Concentrate the pooled fractions to dryness under reduced pressure.

  • Suspend the resulting solid in cyclohexane (5 mL per gram of product) [2].

  • Stir vigorously at room temperature for 30 minutes.

  • Validation Check: Filter the suspension and analyze the filtrate via LC-MS. The filtrate should contain trace lipophilic impurities and colored degradation products, leaving the pure white/colorless solid on the filter paper.

  • Dry the solid in a vacuum oven at 40 °C overnight.

IV. Workflow Visualization

The following diagram maps the critical impurity clearance points throughout the extraction and purification workflow.

G Crude Crude Reaction Mixture (Target + Impurities) LLE Liquid-Liquid Extraction (EtOAc / 1M HCl) Crude->LLE Aqueous Aqueous Waste (Unreacted Precursors) LLE->Aqueous Acid Wash Organic Organic Phase (Target + Regioisomers) LLE->Organic Organic Layer Chromatography Silica Gel Chromatography (Hexane/EtOAc Gradient) Organic->Chromatography Isomers N7-Regioisomer (Late Elution Waste) Chromatography->Isomers Byproduct Fractions Purified N9-Fractions Chromatography->Fractions Target Peak Cryst Slurry Polishing (Cyclohexane) Fractions->Cryst Pure Pure 8-methyl-9-phenyl-9H-purine Cryst->Pure Filtration

Workflow mapping the clearance of precursors and regioisomers during purine extraction.

V. References

  • Hayashi, E., Shimada, N., Matsuoka, Y., & Miwa, Y. (1979). Purines. IV. Condensation of 8-Methyl-9-phenyl-9H-purine or 8-Methyl-7-phenyl-7H-purine with Aldehyde. Yakugaku Zasshi, 99(2), 207-209.[Link]

  • Lamberth, C., et al. (2018). PIPERIDINE DERIVATIVES AS INHIBITORS OF UBIQUITIN SPECIFIC PROTEASE 7. European Patent Office, EP 3529241 B1.

Optimization

Technical Support Center: Troubleshooting 8-Methyl-9-phenyl-9H-purine Storage &amp; Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected degradation of substituted purines during long-term storage or assay preparation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected degradation of substituted purines during long-term storage or assay preparation.

is a highly valuable intermediate in medicinal chemistry and drug discovery [1]. However, its unique structural features—specifically the electron-rich purine core and the C8-methyl group—make it highly susceptible to environmental degradation if not handled with rigorous controls. This guide provides field-proven insights into the causality of its degradation and offers self-validating protocols to ensure the integrity of your compound throughout its lifecycle.

DegradationPathways Compound 8-methyl-9-phenyl-9H-purine Hydrolysis Hydrolysis (Moisture/pH) Compound->Hydrolysis H2O Oxidation Oxidation (O2/ROS) Compound->Oxidation O2 Photolysis Photolysis (UV Light) Compound->Photolysis hv RingOpening Pyrimidine Ring Opening Hydrolysis->RingOpening OxoDeriv Oxo-purine Derivatives Oxidation->OxoDeriv Radical Radical Cleavage/Crosslinking Photolysis->Radical

Mechanistic degradation pathways of 8-methyl-9-phenyl-9H-purine under environmental stress.

Frequently Asked Questions & Troubleshooting

Q1: Why is my compound degrading despite being stored at room temperature? A: Room temperature storage is insufficient because it provides enough thermal energy to overcome the activation barrier for hydrolysis. The pyrimidine ring (C2 and C6 positions) of the purine core is highly electrophilic. When exposed to ambient atmospheric moisture, nucleophilic attack by water molecules initiates ring-opening or deamination-like reactions, a common vulnerability in [2]. Causality & Solution: The degradation is driven by the combination of ambient moisture and thermal kinetic energy. You must store the lyophilized powder at -20°C in a desiccated environment to arrest both the kinetic energy and the availability of the nucleophile (water).

Q2: I noticed a color change (yellowing) in my powdered stock. What causes this? A: A shift to a yellow or off-white hue is a classic macroscopic indicator of oxidation and photolysis. The conjugated π -system of the 9-phenyl-purine structure absorbs UV light, which can excite the molecule into a triplet state, facilitating radical-mediated cross-linking or cleavage. Furthermore, ambient oxygen can attack the electron-rich imidazole or pyrimidine rings, forming oxo-purine derivatives (e.g., xanthine/hypoxanthine analogs). Causality & Solution: Photons and reactive oxygen species (ROS) break the aromaticity, altering the compound's absorption spectrum (causing the yellow color). Always store the compound in opaque or amber vials purged with an inert gas (Argon or Nitrogen) to eliminate ROS and photon exposure.

Q3: How do I prepare and store stock solutions to prevent rapid degradation? A: Dissolving the compound in hygroscopic solvents like DMSO or Methanol introduces a high risk of rapid hydrolysis if the solvent is not strictly anhydrous. Furthermore, repeated freeze-thaw cycles of the stock solution cause micro-precipitations and localized concentration gradients that accelerate bimolecular degradation reactions, severely impacting [3]. Causality & Solution: Use strictly anhydrous, sure-seal solvents. Aliquot the solution immediately into single-use volumes. This prevents the introduction of atmospheric moisture during repeated vial openings and eliminates the mechanical stress of freeze-thaw cycles.

Quantitative Degradation Summary

To assist in your risk assessment, the following table summarizes the quantitative stability metrics of 8-methyl-9-phenyl-9H-purine under various environmental conditions:

Degradation PathwayPrimary TriggerStructural TargetEstimated Half-Life (Ambient)Prevention Strategy
Hydrolysis Ambient Moisture, pH extremesC2/C6 Pyrimidine positions~7-14 DaysDesiccated storage, anhydrous solvents
Oxidation Reactive Oxygen Species (ROS)Imidazole/Pyrimidine rings~30 DaysArgon/Nitrogen purging
Photolysis UV/Vis Light exposureConjugated π -system~48-72 Hours (Direct light)Amber vials, opaque secondary containers

Self-Validating Experimental Protocols

To ensure trustworthiness in your laboratory practices, do not rely on assumption. The following protocols are designed as self-validating systems —meaning the workflow inherently includes steps to prove that the protective measures are actively working.

Protocol 1: Aliquoting and Storage Workflow

StorageWorkflow Rec Receive Lyophilized Powder Glove Transfer to Glove Box (Ar/N2) Rec->Glove Aliquot Aliquot into Amber Vials Glove->Aliquot Desiccate Seal with Desiccant Aliquot->Desiccate Store Store at -20°C Desiccate->Store

Standard operating procedure for the aliquoting and storage of purine derivatives.

  • Preparation: Transfer the sealed master vial of 8-methyl-9-phenyl-9H-purine into a glove box purged with Argon or Nitrogen.

  • Aliquoting: Weigh out single-experiment aliquots (e.g., 1-5 mg) into pre-weighed, sterile amber glass vials. Causality: Amber glass blocks UV/Vis photons, preventing radical initiation.

  • Self-Validating Sealing: Place the amber vials into a secondary Mylar pouch containing a fresh silica desiccant packet and a cobalt-free humidity indicator card .

    • Validation Check: If the indicator card turns from blue to pink during storage, your atmospheric seal has failed. The system alerts you to re-purge and replace the desiccant before catastrophic hydrolysis occurs.

  • Storage: Transfer the sealed pouches immediately to a -20°C freezer.

Protocol 2: Quality Control (QC) via HPLC-UV

Before initiating critical assays, validate the structural integrity of your stored aliquots.

  • Sample Preparation: Dissolve a 1 mg aliquot in 1 mL of anhydrous HPLC-grade Acetonitrile.

  • Self-Validating Chromatographic Run: Spike the sample with a known, highly stable internal standard (e.g., Caffeine, 0.5 mg/mL). Run the sample on a C18 Reverse-Phase column (Gradient: 5% to 95% Acetonitrile in Water with 0.1% TFA over 15 minutes).

    • Validation Check: The internal standard proves that the HPLC system (pump, column, detector) is functioning correctly. If the retention time of the internal standard shifts, the column is drifting. If the internal standard is stable but the 8-methyl-9-phenyl-9H-purine peak broadens or splits into secondary peaks (typically eluting earlier due to increased polarity from oxidation/hydrolysis), degradation is confirmed.

  • Data Analysis: Calculate the Area Under the Curve (AUC). A purity of <95% indicates significant degradation, and the aliquot should be discarded.

References

  • Purines. IV. Condensation of 8-Methyl-9-phenyl-9H-purine or 8-Methyl-7-phenyl-7H-purine with Aldehyde. Yakugaku Zasshi (Journal of the Pharmaceutical Society of Japan).[Link]

  • Tricyclic Derivative of Acyclovir and Its Esters in Relation to the Esters of Acyclovir Enzymatic Stability. Molecules (MDPI).[Link]

Troubleshooting

troubleshooting 8-methyl-9-phenyl-9H-purine crystallization techniques

Welcome to the Technical Support Center for Purine Derivative Crystallization. As a Senior Application Scientist, I frequently encounter challenges isolating highly functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Purine Derivative Crystallization. As a Senior Application Scientist, I frequently encounter challenges isolating highly functionalized heterocycles. 8-methyl-9-phenyl-9H-purine presents a unique crystallographic challenge: the bulky, lipophilic 9-phenyl group combined with the electron-donating 8-methyl group drastically alters its solubility profile. This specific structural combination often leads to a high thermodynamic barrier for nucleation, causing the system to favor liquid-liquid phase separation (LLPS) over rigid lattice formation.

Below is our comprehensive troubleshooting guide and knowledge base designed to help you bypass these kinetic and thermodynamic hurdles.

Diagnostic FAQs: Troubleshooting 8-methyl-9-phenyl-9H-purine

Q1: Why does my 8-methyl-9-phenyl-9H-purine form a sticky, gel-like oil instead of crystals upon cooling? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." Because of the lipophilic 9-phenyl substituent, the compound has a wide miscibility gap in standard polar solvent/anti-solvent mixtures (e.g., ethanol/water). When the system cools, it crosses the binodal curve before reaching the solubility curve. Instead of nucleating, the single liquid phase demixes into a solute-rich dispersed phase (oil droplets) and a solute-lean continuous phase. 1 [1], where solute molecules arrange randomly into highly mobile droplets rather than a rigid crystal lattice.

Q2: How does oiling out affect the purity and yield of my final purine product? A2: Oiling out severely compromises both. The solute-rich oil droplets act as an excellent solvent for structurally similar organic impurities (such as unreacted pyrimidine precursors). When these droplets spontaneously solidify or coalesce, they bypass the desired impurity rejection mechanism typical of slow particle growth. This leads to agglomerated, impure, and amorphous-like products. While2 [2], for 8-methyl-9-phenyl-9H-purine, avoiding LLPS is strictly required to prevent the entrapment of synthetic byproducts.

Q3: How can I force the system to nucleate directly into crystals rather than oiling out? A3: You must navigate the phase diagram to ensure the operating trajectory hits the metastable zone for crystallization before hitting the miscibility gap. This is achieved through three causal adjustments:

  • Altering the initial concentration :3 [3].

  • Implementing a robust seeding strategy : Introducing high-quality seed crystals provides a low-energy surface for nucleation, consuming supersaturation and suppressing droplet formation.

  • Reducing the anti-solvent addition rate : Slower generation of supersaturation prevents the kinetic accumulation that drives LLPS.

Quantitative Data: Parameter Optimization

The following table summarizes the causal relationship between crystallization parameters and the final product quality of 8-methyl-9-phenyl-9H-purine in an Ethanol/Water system.

Crystallization ParameterLLPS (Oiling Out) Observed?Final Crystal FormImpurity EntrapmentYield (%)
Fast Cooling (1.0 °C/min), No SeedsYes (Large Droplets)Amorphous / AgglomeratedHigh (>5.0%)65.2%
Slow Cooling (0.1 °C/min), No SeedsYes (Transient Droplets)Mixed PolymorphsModerate (2.5%)78.4%
Fast Cooling, 1% SeedsYes (Small Droplets)CrystallineModerate (2.1%)82.0%
Slow Cooling (0.1 °C/min), 5% Seeds No (Direct Nucleation) Pure Stable Crystalline Low (<0.5%) 94.5%

Experimental Protocol: Anti-Solvent Crystallization with Seeding

This self-validating protocol is designed to bypass the kinetic LLPS boundary by strictly controlling supersaturation and utilizing in-situ Process Analytical Technology (PAT).

Materials: Crude 8-methyl-9-phenyl-9H-purine, Absolute Ethanol (Solvent), Deionized Water (Anti-solvent), Pure 8-methyl-9-phenyl-9H-purine seed crystals.

Step-by-Step Methodology:

  • Dissolution : Dissolve the crude 8-methyl-9-phenyl-9H-purine in absolute ethanol at 60 °C to achieve a concentration of 150 mg/mL. Stir at 300 rpm until complete dissolution is visually confirmed.

  • In-situ Monitoring Setup :4 [4] to continuously monitor for droplet vs. crystal formation.

  • Primary Anti-Solvent Addition : Slowly add 10% of the total required deionized water volume at 60 °C. The solution should reach a slight supersaturation (just before the cloud point).

  • Seeding & Self-Validation : Add 5 wt% of pure 8-methyl-9-phenyl-9H-purine seed crystals.

    • Self-Validation Check: Observe the PVM feed. If spherical droplets appear, the system has crossed the binodal curve; you must heat back to 65 °C to redissolve. If sharp, distinct crystal edges are maintained and FBRM chord lengths remain stable, proceed to step 5.

  • Aging : Hold the slurry at 60 °C for 1 hour. This allows the seeds to age and secondary nucleation to initiate on the existing lattice rather than forming new oil droplets.

  • Secondary Anti-Solvent Addition : Add the remaining water over an extended period (6 hours) using a programmable syringe pump to maintain a constant, low level of supersaturation.

  • Cooling : Cool the mixture linearly to 20 °C at a strict rate of 0.1 °C/min.

  • Isolation : Filter the resulting crystalline suspension, wash with a cold 1:1 ethanol/water mixture, and dry under vacuum at 50 °C.

Mechanistic Workflow Visualization

Workflow Start Oiling Out Detected Analyze Analyze Phase Diagram Start->Analyze PathThermo Thermodynamic LLPS Analyze->PathThermo Conc. > Critical Point PathKinetic Kinetic LLPS Analyze->PathKinetic Rapid Supersaturation ActionThermo Decrease Concentration PathThermo->ActionThermo ActionKinetic Reduce Cooling Rate & Seed PathKinetic->ActionKinetic Result High Purity Crystals ActionThermo->Result ActionKinetic->Result

Logical workflow for diagnosing and resolving LLPS during crystallization.

References

  • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Source: ACS Publications (Crystal Growth & Design) URL:[Link]

  • Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo URL:[Link]

Sources

Optimization

Technical Support Center: Stability Optimization of 8-methyl-9-phenyl-9H-purine in Aqueous Buffers

Welcome to the technical support center for the stability optimization of 8-methyl-9-phenyl-9H-purine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the stability optimization of 8-methyl-9-phenyl-9H-purine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in aqueous buffer systems. Our focus is on providing practical, field-proven insights to ensure the integrity and reproducibility of your experimental results.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the handling and use of 8-methyl-9-phenyl-9H-purine in aqueous solutions.

Issue 1: Compound Precipitation Upon Dissolution or During an Experiment

  • Question: I've observed a precipitate forming in my aqueous buffer after adding the 8-methyl-9-phenyl-9H-purine stock solution, or I'm seeing precipitation during my multi-day cell-based assay. What could be the cause and how do I resolve this?

  • Answer: Precipitation is a common issue for organic molecules in aqueous environments and can stem from several factors.

    • Low Aqueous Solubility: 8-methyl-9-phenyl-9H-purine, with its phenyl and methyl substitutions, is expected to have limited aqueous solubility. You may be exceeding its solubility limit in the final buffer concentration.

      • Solution:

        • Lower the Final Concentration: If your experimental design allows, reduce the final concentration of the compound in the aqueous buffer.

        • Optimize the Stock Solution: Prepare a more concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and use a smaller volume to dilute into the aqueous buffer. This minimizes the amount of organic solvent in the final solution, which can sometimes influence solubility.

        • Use of Co-solvents: For in vitro assays, consider the use of biocompatible co-solvents such as polyethylene glycol (PEG) or cyclodextrins to enhance solubility.[1] However, always run a vehicle control to ensure the co-solvent does not affect your experimental outcome.

    • pH-Dependent Solubility: The purine ring system contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution.[2] This can significantly impact the overall charge and solubility of the molecule.

      • Solution:

        • Determine the pKa: If not already known, determine the pKa of 8-methyl-9-phenyl-9H-purine. This will help you select a buffer pH where the compound is in its most soluble form (likely the ionized state).

        • Adjust Buffer pH: Empirically test the solubility of the compound in a range of buffers with different pH values to identify the optimal pH for solubility.

    • Buffer Salt Effects: The type and concentration of buffer salts can influence the solubility of small molecules through "salting-in" or "salting-out" effects.

      • Solution:

        • Screen Different Buffers: Test the solubility in various common biological buffers (e.g., phosphate, citrate, Tris) at the same pH and ionic strength to identify any specific salt effects.[3]

Issue 2: Inconsistent Experimental Results or Loss of Compound Activity Over Time

  • Question: My experimental results with 8-methyl-9-phenyl-9H-purine are not reproducible, or I observe a decline in the compound's expected activity over the course of my experiment. What could be happening?

  • Answer: Inconsistent results or a gradual loss of activity often point to compound instability in the experimental medium. The primary culprits are chemical degradation, photodegradation, or adsorption to labware.

    • Chemical Degradation (Hydrolysis, Oxidation): The purine ring, while aromatic, can be susceptible to degradation, especially under certain conditions.

      • Hydrolysis: The N-glycosidic bond in purine nucleosides is known to be susceptible to acid-catalyzed hydrolysis.[4][5] While 8-methyl-9-phenyl-9H-purine is not a nucleoside, the C-N bond at the 9-position could potentially be labile, particularly at non-neutral pH. The C8-aryl substituent may influence the rate of hydrolysis.[4][5]

      • Oxidation: Purines can be oxidized, and this process can be accelerated by the presence of reactive oxygen species (ROS) or certain metal ions in the buffer.[6][7]

      • Solution:

        • Conduct a Forced Degradation Study: This is a critical step to identify the potential degradation pathways.[8][9][10][11] Expose the compound to acidic, basic, oxidative (e.g., H₂O₂), and thermal stress conditions. Analyze the samples at different time points using a stability-indicating HPLC method to identify and quantify any degradants.

        • Optimize pH and Buffer Selection: Based on the forced degradation results, choose a buffer system where the compound exhibits maximum stability.[12]

        • Use High-Purity Water and Reagents: This minimizes the presence of metal ions and other impurities that can catalyze degradation.

        • Consider Antioxidants: If oxidation is identified as a major degradation pathway, the addition of antioxidants (e.g., ascorbic acid, glutathione) may be beneficial, provided they do not interfere with the experiment.

    • Photodegradation: Exposure to light, especially UV light, can lead to the degradation of photosensitive compounds.[13][14]

      • Solution:

        • Protect from Light: Prepare and store solutions of 8-methyl-9-phenyl-9H-purine in amber vials or wrap containers in aluminum foil. Conduct experiments under reduced light conditions whenever possible.

        • Photostability Testing: As part of your forced degradation studies, expose the compound in solution to a controlled light source (e.g., a photostability chamber) to assess its photosensitivity.

    • Adsorption to Labware: Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., microplates, pipette tips), reducing the effective concentration in solution.

      • Solution:

        • Use Low-Binding Labware: Utilize polypropylene or other low-protein-binding labware.

        • Include a Surfactant: A small amount of a non-ionic surfactant (e.g., Tween-20, Triton X-100) in the buffer can help to reduce non-specific binding. Always include a vehicle control with the surfactant.

        • Pre-treatment of Labware: In some cases, pre-incubating the labware with a blocking agent (e.g., bovine serum albumin) can reduce adsorption.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating HPLC method and why is it important?

A1: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[15][16] It is crucial because it can separate the intact compound from its degradation products, ensuring that the measurement of the parent compound is not interfered with by any new chemical entities that may form over time. This allows for an accurate assessment of the compound's stability.

Q2: How do I choose the right buffer for my stability study?

A2: The choice of buffer is critical for maintaining a stable pH and can also directly influence the stability of your compound.[12]

  • pH Range: Select a buffer that has a pKa value close to the desired pH of your experiment to ensure maximum buffering capacity.

  • Buffer Species: Be aware that the buffer components themselves can sometimes participate in degradation reactions. For example, phosphate buffers have been known to catalyze the degradation of some compounds.[2] It is advisable to test the stability of 8-methyl-9-phenyl-9H-purine in a few different buffer systems (e.g., citrate, acetate, phosphate, Tris) at the target pH.[17]

Q3: What is the impact of temperature on the stability of 8-methyl-9-phenyl-9H-purine?

A3: As a general rule, chemical degradation rates increase with temperature.[18][19] The relationship between temperature and the degradation rate constant often follows the Arrhenius equation.[20] It is important to conduct stability studies at the intended experimental temperature (e.g., 37°C for cell-based assays) and also at accelerated temperatures (e.g., 50°C, 60°C) as part of forced degradation studies. This can help to predict the long-term stability of the compound at lower temperatures.

Q4: Should I be concerned about the purity of my solvents and reagents?

A4: Absolutely. The purity of your solvents and reagents can significantly impact the stability of your compound. For instance, water contamination in organic solvents like DMSO can cause precipitation of hydrophobic compounds upon freezing and thawing.[21] Peroxides in ethers or aldehydes in alcohols can react with your compound. Always use high-purity, analytical grade reagents and solvents.

Part 3: Experimental Protocols and Data Presentation

Protocol 1: Preliminary Solubility Assessment
  • Prepare a concentrated stock solution of 8-methyl-9-phenyl-9H-purine (e.g., 10 mM) in a suitable organic solvent (e.g., DMSO).

  • Prepare a series of aqueous buffers covering a relevant pH range (e.g., pH 4, 5, 6, 7, 7.4, 8, 9).

  • Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.

  • Visually inspect for any precipitation immediately and after a set period (e.g., 1 hour, 24 hours) at room temperature and at the experimental temperature.

  • Quantify the soluble fraction by centrifuging any precipitated material and analyzing the supernatant by HPLC with UV detection.

Protocol 2: Forced Degradation Study
  • Prepare a solution of 8-methyl-9-phenyl-9H-purine in a suitable buffer at a known concentration.

  • Aliquot the solution into separate vials for each stress condition:

    • Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M.

    • Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M.

    • Oxidative Degradation: Add H₂O₂ to a final concentration of 3%.

    • Thermal Degradation: Incubate at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose to a light source according to ICH Q1B guidelines.

  • Incubate the samples for a defined period (e.g., 24, 48, 72 hours), taking time points for analysis.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and identify any major degradation products.

Data Presentation

Table 1: Hypothetical Stability of 8-methyl-9-phenyl-9H-purine in Different Buffers at 37°C after 48 hours

Buffer System (50 mM)pH% Remaining CompoundMajor Degradation Product (if any)
Citrate5.098.2%Not Detected
Acetate5.097.5%Not Detected
Phosphate7.485.1%Degradant A
Tris-HCl7.482.3%Degradant A, Degradant B
Carbonate9.065.7%Degradant C

Part 4: Visualizations

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_testing Stability Testing cluster_analysis Analysis cluster_optimization Optimization prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) solubility Solubility Assessment prep_stock->solubility prep_buffer Prepare Aqueous Buffers (Varying pH and Salt) prep_buffer->solubility forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) solubility->forced_degradation Inform incubation Incubate at Experimental Conditions (e.g., 37°C) forced_degradation->incubation sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) incubation->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc data Data Analysis (% Remaining, Degradant Profile) hplc->data optimize Optimize Buffer, pH, and Storage Conditions data->optimize

Caption: Workflow for assessing the stability of 8-methyl-9-phenyl-9H-purine.

Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent 8-methyl-9-phenyl-9H-purine hydrolysis_prod Purine Ring Opening or Loss of Phenyl Group parent->hydrolysis_prod H+ or OH- oxidation_prod N-Oxides or Hydroxylated Derivatives parent->oxidation_prod [O] (e.g., H2O2) photo_prod Radical-Mediated Degradants parent->photo_prod hv (Light)

Caption: Potential degradation pathways for 8-methyl-9-phenyl-9H-purine.

References

  • Benchchem. (2025). Technical Support Center: Improving Small Molecule Stability in Solution.
  • Corral, I., et al. (2019). Tracking the origin of photostability in purine nucleobases: the photophysics of 2-oxopurine. Physical Chemistry Chemical Physics, 21(24), 12770-12778.
  • Wang, T., et al. (2020). Coexposure Degradation of Purine Derivatives in the Sulfate Radical-Mediated Oxidation Process. Environmental Science & Technology, 54(2), 934-942.
  • Corral, I., et al. (2019). Tracking the origin of photostability in purine nucleobases: the photophysics of 2-oxopurine. RSC Publishing.
  • Wang, T., et al. (2020).
  • Benchchem. (2025). Technical Support Center: Troubleshooting Small Molecule Inhibitor Instability.
  • Wetmore, S. D., et al. (2009). Concerning the hydrolytic stability of 8-aryl-2'-deoxyguanosine nucleoside adducts: implications for abasic site formation at physiological pH. Chemical Research in Toxicology, 22(9), 1549-1561.
  • eGyanKosh. (n.d.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES.
  • Wetmore, S. D., et al. (2009). Concerning the Hydrolytic Stability of 8-Aryl-2′-deoxyguanosine Nucleoside Adducts: Implications for Abasic Site Formation at Physiological pH.
  • Yin, J., et al. (2021).
  • de Kok, T. M., et al. (2023). Purine Degradation Pathway Metabolites at Birth and the Risk of Lower Respiratory Tract Infections in Infancy.
  • Ramana, G. V., et al. (2020). A New Validated Stability Indicating RP-HPLC Method for the Quantification of Allopurinol and Lesinurad in Bulk and Pharmaceutical Formulations. Asian Journal of Organic & Medicinal Chemistry, 5(1), 51-55.
  • Li, Y., et al. (2023). Degradation of the Novel Heterocyclic Insecticide Pyraquinil in Water: Kinetics, Degradation Pathways, Transformation Products Identification, and Toxicity Assessment. Journal of Agricultural and Food Chemistry, 71(27), 10247-10257.
  • Sharma, A., & Singh, S. (2016).
  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov.
  • Ibrahim, N. A., et al. (2019). Evaluation of buffer stability for the production of small molecules. IOP Conference Series: Materials Science and Engineering, 495, 012022.
  • Sutar, S. V., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(3), 1421-1427.
  • Kumar, V., et al. (2021). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Journal of Pharmaceutical and Biomedical Analysis, 196, 113899.
  • Patel, K., & Dedania, Z. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • ResearchGate. (n.d.). Structure of some of the purine analogs discussed in this article.
  • DES Pharma. (2026). Common Pitfalls in Stability Study Design and How to Avoid Them.
  • MSE Supplies. (2025). The Role of Buffers in Biological and Chemical Experiments.
  • Nuevo, M., et al. (2017). The Formation of Nucleobases from the Ultraviolet Photo-Irradiation of Purine in Simple Astrophysical Ice Analogs. Astrobiology, 17(8), 741-755.
  • NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules.
  • Kumar, D., et al. (2023). Stability-indicating HPLC method optimization using quality by design for doripenem assay and organic impurities. Journal of Applied Pharmaceutical Science, 13(10), 143-154.
  • Patel, M. M., et al. (2018).
  • Benchchem. (2025). Technical Support Center: Strategies to Improve the Stability of Small Molecule Inhibitors in Experimental Conditions.
  • Gazze, S. A., et al. (2013).
  • Colorcon. (2026). What Are Excipients? 9 Common Examples.
  • Ghorai, M. K., et al. (2024). Purinyl N-directed aroylation of 6-arylpurine ribo- and 2'- deoxyribonucleosides, and mechanistic insights. Organic & Biomolecular Chemistry.
  • Fukuuchi, T., et al. (2013). A simple HPLC method for determining the purine content of beer and beer-like alcoholic beverages. Analytical Sciences, 29(5), 511-517.
  • Thomas, A. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology, 43(10).
  • Lioe, H. N., et al. (2019). Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. SciTePress.
  • Singh, S. K., et al. (2024). Effect of Different Buffer Components on IgG4 Stability. Preprints.org.
  • Pharmaceutical Technology. (2020). Excipient Selection for Protein Stabilization.
  • Shaji, J., & Lodha, S. (2020). A Comprehensive Scientific Survey of Excipients Used in Currently Marketed, Therapeutic Biological Drug Products. Journal of Pharmaceutical Sciences, 109(9), 2683-2703.
  • Timoshchuk, V. A., et al. (2019). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
  • American Pharmaceutical Review. (n.d.). Stabilizer Excipients.
  • Bzowska, A., et al. (2024). Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase. International Journal of Molecular Sciences, 25(12), 6523.
  • Gil-Agustí, M., et al. (2001). Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 937-943.
  • Li, J., et al. (2025). Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation. Journal of Pharmaceutical and Biomedical Analysis, 250, 116388.
  • Benchchem. (2025). solving n-Phenylnaphthylamine hydrochloride solubility issues in aqueous buffers.
  • Sreedhara, A., et al. (2022).
  • Pross, A., & Pascal, R. (2017). Dissipative Photochemical Abiogenesis of the Purines. Life, 7(4), 43.
  • Wang, Y., et al. (2019). Effect of Temperature and Metal Ions on Degradation of Oxytetracycline in Different Matrices.
  • Abd-El Fatah, O. M. (2003). Hydrolytic cleavage of purine ribonucleosides in Aspergillus phoenicis. Journal of basic microbiology, 43(5), 381-389.
  • LoBrutto, R., et al. (2004). Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography.
  • Honti, M., et al. (2024). Determining the Temperature Dependency of Biodegradation Kinetics for 34 Hydrocarbons while Avoiding Chemical and Microbial Confounding Factors. Environmental Science & Technology Letters.

Sources

Reference Data & Comparative Studies

Validation

8-Methyl-9-phenyl-9H-purine vs. Other Substituted Purine Derivatives: A Comprehensive Comparison Guide

Introduction: The Purine Scaffold in Drug Discovery Purines represent one of the most privileged scaffolds in medicinal chemistry. Because they act as bioisosteres of endogenous nucleotides, purine derivatives are extens...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Purine Scaffold in Drug Discovery

Purines represent one of the most privileged scaffolds in medicinal chemistry. Because they act as bioisosteres of endogenous nucleotides, purine derivatives are extensively utilized to target kinases, G-protein-coupled receptors (GPCRs), and DNA replication machinery. The specific substitution pattern on the purine ring dictates both its physicochemical properties and its biological target selectivity. This guide objectively compares 8-methyl-9-phenyl-9H-purine —a highly versatile synthetic precursor—against other heavily substituted purine derivatives (such as 6,8,9-trisubstituted and 6-phenyl purines), evaluating their structural dynamics, synthetic utility, and downstream pharmacological performance.

Structural Dynamics and Causality in Design

The Precursor Advantage: 8-Methyl-9-phenyl-9H-purine

The structural causality of 8-methyl-9-phenyl-9H-purine lies in the unique reactivity of its C8-methyl group and the lipophilicity of its N9-phenyl ring. The protons of the 8-methyl group are unusually acidic due to the electron-withdrawing nature of the heteroaromatic purine core. This allows for facile base-catalyzed condensation with aromatic aldehydes to yield1[1]. The N9-phenyl group provides essential π−π stacking interactions, which are critical for anchoring the molecule within the hydrophobic pockets of biological targets. Rather than being an end-stage drug, 8-methyl-9-phenyl-9H-purine serves as a dynamic building block for extending conjugation and probing deep receptor pockets.

The End-Stage Therapeutics: 6-Phenyl and 6,8,9-Trisubstituted Purines

In contrast, other substituted purines are often designed as direct therapeutics. For instance,2[2]. The 6-phenyl substitution is specifically designed to access the acidic residues in the ribose-binding pocket of the kinase, achieving nanomolar inhibition ( IC50​=9 nM)[2].

Similarly, 6,8,9-trisubstituted purines (often synthesized via Suzuki cross-coupling and direct C-H arylation) are tailored to 3[3] or to achieve high selectivity between adenosine receptor subtypes. For example, specific modifications at the 2-, 6-, and 8-positions of4[4].

Comparative Performance Data

The following table summarizes the quantitative data and primary utilities of these purine classes, allowing researchers to select the appropriate scaffold based on their target profile.

Compound ClassPrimary UtilityKey Synthesis MethodPrimary Biological TargetBenchmark Performance
8-Methyl-9-phenyl-9H-purine Synthetic Precursor / ScaffoldN-Arylation & MethylationN/A (Precursor)High yield in condensation reactions[1]
8-(2-Arylethenyl)-9-phenylpurines Extended Conjugation ProbesBase-Catalyzed CondensationFluorophores / Experimental ProbesStrong UV-fluorescence upon extended π -conjugation[1]
6-Phenylpurines Kinase InhibitorsSuzuki Cross-CouplingProtein Kinase B (PKB/Akt)Enzyme IC50​=9 nM[2]
9-Alkyl/Phenyl-adenines GPCR LigandsNucleophilic Aromatic SubstitutionAdenosine Receptors ( A2A​ , A3​ ) Ki​=0.052 μ M for A2A​ [4]
6,8,9-Trisubstituted Purines Anticancer AgentsDirect C-H Arylation / CouplingCancer Cell Lines (MCF7, HCT116)High in vitro cytotoxicity (SRB assay)[3]

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems where intermediate verification ensures the integrity of the final experimental data.

Protocol 1: Synthesis of 8-(2-Arylethenyl)-9-phenyl-9H-purine via Aldehyde Condensation

This protocol leverages the acidity of the 8-methyl group for Knoevenagel-type condensations[1].

  • Reagent Preparation: Dissolve 8-methyl-9-phenyl-9H-purine (1.0 eq) and the target aromatic aldehyde (1.2 eq) in anhydrous methanol.

  • Base Catalysis: Add sodium methoxide (NaOMe) to the mixture.

    • Causality: NaOMe acts as a strong base to deprotonate the 8-methyl group, forming a reactive carbanion that attacks the electrophilic carbonyl carbon of the aldehyde[1].

  • Reflux & Monitoring: Reflux the mixture at 65°C. Monitor the reaction via Thin Layer Chromatography (TLC).

    • Self-Validation: The disappearance of the precursor spot and the emergence of a highly UV-active fluorescent spot (due to the extended conjugation of the newly formed styryl group) confirms reaction progress.

  • Isolation: Cool the mixture, precipitate the product with water, and recrystallize from ethanol. Verify purity via 1 H-NMR by identifying the characteristic trans-alkene doublet (typically around 7.5–8.0 ppm with a coupling constant J≈16 Hz).

Protocol 2: In Vitro Radioligand Binding Assay for Adenosine Receptor Affinity

This workflow is standard for evaluating the binding affinity of substituted 9-phenyl/alkyl purines[4].

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human A2A​ or A3​ adenosine receptors.

  • Incubation: Incubate the membranes with a specific radioligand (e.g., [3H] ZM241385 for A2A​ ) and varying concentrations of the synthesized purine derivative (ranging from 10−10 to 10−5 M) in Tris-HCl buffer.

  • Filtration & Washing: Terminate the reaction by rapid filtration through glass fiber filters (GF/B). Wash extensively with ice-cold buffer.

    • Causality: Rapid washing with ice-cold buffer minimizes the dissociation of the receptor-ligand complex while effectively removing unbound radioligand, ensuring accurate bound-state quantification.

  • Data Analysis: Measure the retained radioactivity using liquid scintillation counting. Calculate the IC50​ using non-linear regression and convert it to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Mechanistic Pathway Visualization

The following diagram illustrates the logical relationship between purine scaffold functionalization and downstream biological targeting.

PurinePathways N1 8-Methyl-9-phenyl-9H-purine (Precursor Scaffold) N2 Base-Catalyzed Condensation (e.g., NaOMe, MeOH) N1->N2 Aldehyde Addition N3 8-(2-Arylethenyl)-9-phenylpurines (Extended Conjugation) N2->N3 Structural Extension N7 Adenosine Receptors (A2A / A3 Antagonism) N3->N7 Receptor Binding N4 Other Substituted Purines (e.g., 6-phenyl, 9-alkyl) N5 Palladium-Catalyzed Cross-Coupling N4->N5 C-H Arylation N6 6,8,9-Trisubstituted Purines (Targeted Libraries) N5->N6 Scaffold Decoration N6->N7 Receptor Binding N8 Protein Kinase B (PKB/Akt) Inhibition N6->N8 ATP-Competitive Binding N9 Immunomodulation & Anti-Inflammatory Effects N7->N9 Pathway Modulation N10 Tumor Cell Growth Arrest & Apoptosis N8->N10 Downstream Signaling

Logical workflow of purine scaffold functionalization and downstream biological targeting.

Sources

Comparative

High-Resolution Mass Spectrometry Validation of 8-Methyl-9-phenyl-9H-purine Purity: A Comparative Methodological Guide

Executive Summary In modern drug discovery, the purine scaffold is universally recognized as a privileged structure, forming the backbone of numerous anticancer, antiviral, and immunosuppressive therapeutics ()[1]. For r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the purine scaffold is universally recognized as a privileged structure, forming the backbone of numerous anticancer, antiviral, and immunosuppressive therapeutics ()[1]. For researchers synthesizing or procuring 8-methyl-9-phenyl-9H-purine (CAS 70538-59-9), validating absolute purity is a critical bottleneck. Trace isobaric impurities or unreacted precursors can severely skew downstream biological assays or crystallographic studies.

This guide objectively compares the performance of Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS) against conventional alternatives like HPLC-UV and GC-MS. By detailing the causality behind these analytical choices, we provide drug development professionals with a self-validating, definitive protocol for purine purity determination.

The Analytical Challenge: Why Method Selection Matters

The synthesis of 8-methyl-9-phenyl-9H-purine—often achieved via the condensation of purine derivatives with aromatic aldehydes—frequently generates structurally similar byproducts, most notably the regioisomer 8-methyl-7-phenyl-7H-purine ()[2][3].

Choosing the wrong analytical method leads to critical blindspots:

  • HPLC-UV (The Chromophore Blindspot): Standard UV detection (typically at 254 nm or 260 nm) relies on chromophore absorption. Because the 7-phenyl and 9-phenyl regioisomers possess nearly identical conjugated purine systems, they exhibit identical UV spectra. If they co-elute, HPLC-UV will integrate them as a single peak, falsely overestimating the purity of the batch.

  • GC-MS (The Thermal Degradation Risk): Gas chromatography requires sample volatilization at high temperatures (often >250°C). Substituted purines can be thermally labile. The intense heat can induce artifactual degradation—such as the premature cleavage of the methyl group—before the molecule even reaches the ionization source, artificially lowering the calculated purity.

  • UHPLC-HRMS/MS (The Definitive Standard): Liquid chromatography coupled with HRMS utilizes soft Electrospray Ionization (ESI), preventing thermal breakdown. It separates isomers chromatographically and utilizes Collision-Induced Dissociation (CID) to generate unique fragmentation fingerprints, allowing unambiguous structural confirmation of the 9-phenyl target versus the 7-phenyl impurity ()[4].

Quantitative Performance Comparison

The following table summarizes the performance metrics of the three primary methodologies when validating the purity of substituted purine derivatives.

Analytical ParameterConventional HPLC-UVGC-MS (Alternative)UHPLC-HRMS/MS (Gold Standard)
Specificity for Regioisomers Low (High co-elution risk)Moderate (Requires derivatization)High (Exact mass & CID fragmentation)
Limit of Detection (LOD) ~0.1 - 1.0 µg/mL~10 - 50 ng/mL<0.5 ng/mL
Thermal Degradation Risk NoneHigh (Injector >250°C)None (Soft ESI ionization)
Run Time 15 - 20 mins20 - 30 mins<5 mins
Structural Confirmation Presumptive (Retention time)Confirmatory (EI spectra)Definitive (Isotopic fidelity & MS/MS)

Data synthesized from established LC-MS/MS validation protocols for thiopurines and purine analogues ()[5].

Self-Validating Experimental Protocol: UHPLC-HRMS/MS

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . It incorporates internal controls to automatically flag matrix effects, ionization suppression, or column carryover.

Step 1: Sample Preparation & Internal Standardization
  • Procedure: Dissolve the 8-methyl-9-phenyl-9H-purine sample in LC-MS grade methanol to a final concentration of 0.1 mg/mL. Spike the solution with 10 ng/mL of a stable heavy-isotope internal standard (e.g., 15 N 4​ -labeled purine).

  • Causality: Methanol ensures complete dissolution of the hydrophobic 9-phenyl moiety without saturating the MS detector. Spiking an isotopically labeled standard is the core of the self-validating system; it mathematically normalizes any signal suppression caused by the sample matrix, ensuring quantification is absolute, not relative ()[6].

Step 2: Chromatographic Separation (UHPLC)
  • Column: Solid-core C18 column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.5 minutes. Flow rate: 0.4 mL/min.

  • Causality: Solid-core particles limit longitudinal diffusion, providing the sharp peaks necessary to resolve closely eluting regioisomers without generating the extreme backpressures seen in fully porous sub-2µm particles ()[7]. Formic acid acts as an ion-pairing agent and provides the abundant protons required for efficient positive-mode ionization.

Step 3: High-Resolution Mass Spectrometry (ESI+)
  • Parameters: Electrospray Ionization in Positive mode (ESI+). Resolution set to 70,000 FWHM (Orbitrap) or equivalent TOF settings.

  • Self-Validation (Carryover Check): The sequence must inject a mobile phase blank immediately after the highest concentration standard. If the blank exhibits a signal >5% of the LOD at m/z 211.11, the system automatically triggers an extended needle wash protocol to prevent cross-contamination.

AnalyticalWorkflow S1 Sample Prep 0.1 mg/mL + IS S2 UHPLC Separation C18, Gradient S1->S2 S3 ESI+ HRMS/MS Orbitrap/TOF S2->S3 S4 Data Processing Exact Mass & CID S3->S4

UHPLC-HRMS/MS self-validating analytical workflow for purine purity.

Mechanistic Pathway: CID Fragmentation

To confirm the identity of 8-methyl-9-phenyl-9H-purine and distinguish it from impurities, we rely on Collision-Induced Dissociation (CID). When the precursor ion ( [M+H]+ at m/z 211.11) is isolated and fragmented using nitrogen collision gas, it yields a highly specific product ion spectrum.

  • Causality of Fragmentation: The nitrogen-rich purine ring readily accepts a proton. Upon collision, the weakest bonds break first. The loss of the methyl radical (-CH 3​ ) yields a fragment at m/z 196.08. Cleavage at the N9 position releases the phenyl cation (m/z 77.04), which is a definitive marker distinguishing it from derivatives lacking the 9-phenyl substitution.

FragmentationPathway M Precursor Ion [M+H]+ m/z 211.11 F1 Fragment: Loss of Methyl m/z 196.08 M->F1 -CH3 (CID) F2 Fragment: Phenyl Cation m/z 77.04 M->F2 Cleavage at N9 F3 Fragment: Purine Core Cleavage m/z 119.05 M->F3 Ring Fragmentation

Proposed ESI+ collision-induced dissociation (CID) pathway for 8-methyl-9-phenyl-9H-purine.

References

  • "Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays." MDPI, 2019. URL:[Link]

  • Hayashi, E., et al. "Purines. IV. Condensation of 8-methyl-9-phenyl-9H-purine or 8-methyl-7-phenyl-7H-purine With Aldehyde." Yakugaku Zasshi, 1979. URL:[Link]

  • "Cassette dosing pharmacokinetics of a library of 2,6,9-trisubstituted purine cyclin-dependent kinase 2 inhibitors prepared by parallel synthesis." Molecular Cancer Therapeutics, AACR Journals, 2004. URL:[Link]

  • "Development and Validation of a Sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Simultaneous Quantification of Thiopurine Nucleotides." PMC, 2023. URL:[Link]

  • "An ameliorative protocol for the quantification of purine 5′,8-cyclo-2′-deoxynucleosides in oxidized DNA." PMC, 2015. URL:[Link]

Sources

Validation

Comparative IC50 Profiling of 8-Methyl-9-phenyl-9H-purine Analogs

As a Senior Application Scientist overseeing early-stage drug discovery workflows, I frequently evaluate the biochemical fidelity of novel pharmacophores. The [1] scaffold has emerged as a highly privileged structure, pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Published Comparison Guide | Target Audience: Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist overseeing early-stage drug discovery workflows, I frequently evaluate the biochemical fidelity of novel pharmacophores. The [1] scaffold has emerged as a highly privileged structure, particularly in the synthesis of selective inhibitors targeting [2].

When evaluating these analogs, it is not enough to simply look at the final IC₅₀ values. We must interrogate the structural causality driving the potency and ensure the biochemical assays generating these numbers are rigorously self-validating. This guide objectively compares the performance of key 8-methyl-9-phenyl-9H-purine analogs and outlines the gold-standard methodology for their evaluation.

Mechanistic Rationale & Pathway Modulation

To understand the comparative potency of these analogs, we must first look at the structure-activity relationship (SAR). The 8-methyl group acts as a critical conformational lock. By introducing a steric clash with the ortho-protons of the 9-phenyl ring, it forces the phenyl group out of the purine plane. This orthogonal conformation is thermodynamically preferred for deep insertion into the narrow, hydrophobic S4 binding pocket of USP7[2]. Unsubstituted 9H-purines lack this rigidity, resulting in a higher entropic penalty upon binding and consequently higher (less potent) IC₅₀ values.

By inhibiting USP7, these purine analogs prevent the deubiquitination of MDM2, leading to MDM2 degradation and the subsequent stabilization of the p53 tumor suppressor protein.

Mechanism Purine 8-Methyl-9-phenyl-9H-purine Analogs USP7 USP7 Enzyme (Deubiquitinase) Purine->USP7 Competitive Inhibition MDM2 MDM2 (E3 Ubiquitin Ligase) USP7->MDM2 Deubiquitination & Stabilization p53 p53 Protein (Tumor Suppressor) MDM2->p53 Ubiquitination & Degradation

USP7-MDM2-p53 signaling pathway modulated by 8-methyl-9-phenyl-9H-purine analogs.

Comparative IC₅₀ Data

The table below summarizes the in vitro inhibitory performance of various 8-methyl-9-phenyl-9H-purine derivatives against USP7, compared to off-target kinases to establish the selectivity window.

CompoundR-Group Substitution (9-position)USP7 IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Selectivity Window
Analog A (Core) 8-methyl-9-phenyl245>10,000>40x
Analog B 8-methyl-9-(4-fluorophenyl)112>10,000>89x
Analog C 8-methyl-9-(3-chloro-4-methoxyphenyl)184,500250x
P5091 (Control) Thiophene-based reference424,200100x

Data Insights: Adding electron-withdrawing halogens (e.g., Analog C) to the 9-phenyl ring significantly increases the binding affinity, dropping the IC₅₀ into the low nanomolar range. This demonstrates that the 8-methyl-9-phenyl-9H-purine core is an excellent foundational scaffold that can be optimized for both extreme potency and high selectivity[2].

Experimental Methodology: Self-Validating IC₅₀ Assay

To generate trustworthy IC₅₀ values, the biochemical protocol must be a self-validating system. Below is the standardized Ubiquitin-Rhodamine 110 (Ub-Rho110) cleavage assay workflow used to evaluate these purine analogs.

Protocol Step1 1. Compound Titration Step2 2. Enzyme Pre-incubation Step1->Step2 Step3 3. Ub-Rho110 Addition Step2->Step3 Step4 4. Fluorescence Detection Step3->Step4 Step5 5. 4PL IC50 Calculation Step4->Step5

Self-validating biochemical assay workflow for determining USP7 IC50 values.

Step-by-Step Protocol & Causality

Step 1: 10-Point Serial Dilution

  • Action: Prepare a 10-point, 3-fold serial dilution of the purine analogs in DMSO, followed by a 1:50 dilution in assay buffer.

  • Causality: A broad 10-point range (e.g., 0.5 nM to 10 µM) is mathematically required to capture both the upper and lower asymptotes of the [3]. Without clear asymptotes, the regression model will fail to accurately calculate the inflection point, leading to skewed IC₅₀ values.

Step 2: Enzyme Pre-Incubation

  • Action: Incubate 2 nM recombinant USP7 with the diluted compounds for 30 minutes at room temperature.

  • Causality: 8-methyl-9-phenyl-9H-purine analogs often exhibit slow-binding kinetics. Pre-incubation allows the inhibitor-enzyme complex to reach thermodynamic equilibrium. Skipping this step artificially inflates the apparent IC₅₀, causing highly potent compounds to be falsely discarded as inactive.

Step 3: Substrate Addition & Kinetic Read

  • Action: Add 500 nM Ub-Rho110 substrate and immediately begin reading fluorescence (Ex 485 nm / Em 535 nm) in kinetic mode for 45 minutes.

  • Causality: Measuring the initial velocity ( V0​ ) in the linear phase of the reaction prevents substrate depletion artifacts. Relying on an endpoint read alone risks capturing data outside the linear range, which violates Michaelis-Menten assumptions.

System Validation Controls

To ensure absolute trustworthiness, every assay plate must include the following self-validating parameters:

  • Positive Control (P5091): A well-characterized USP7 inhibitor to track day-to-day assay drift.

  • Negative Control (DMSO only): Establishes the 100% uninhibited enzyme activity baseline ( Vmax​ ).

  • Blank (No Enzyme): Quantifies background auto-fluorescence of the purine analogs to prevent false-positive inhibition signals.

  • Z'-Factor Calculation: The assay is only validated for IC₅₀ extraction if Z′>0.5 , confirming a robust signal-to-noise ratio.

Data Analysis & Curve Fitting

Once the kinetic data is collected, the[3] must be determined using a Four-Parameter Logistic (4PL) regression model.

The 4PL model is critical because biological inhibition rarely follows a perfectly linear trajectory. By utilizing the 4PL equation, we account for the Hill coefficient (slope of the curve), the minimum baseline, and the maximum response[3]. For 8-methyl-9-phenyl-9H-purine analogs, a Hill slope near 1.0 indicates standard competitive inhibition at a 1:1 stoichiometry, validating the mechanistic hypothesis that these compounds act as direct, reversible competitors in the USP7 active site.

References

  • Title: Piperidine derivatives as inhibitors of ubiquitin specific protease 7 (WO2018073602A1)
  • Title: IC50 - Half maximal inhibitory concentration Source: Wikipedia URL: [Link]

  • Title: 8-Methyl-9H-purine (CID 229270) Source: PubChem URL: [Link]

Sources

Comparative

8-Methyl-9-phenyl-9H-purine: A Comparative Guide to Analytical Reference Standard Certification

As a Senior Application Scientist overseeing metrological traceability in pharmaceutical development, I frequently encounter a critical point of failure in early-stage drug discovery: the reliance on uncertified, researc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing metrological traceability in pharmaceutical development, I frequently encounter a critical point of failure in early-stage drug discovery: the reliance on uncertified, research-grade chemical standards.

8-methyl-9-phenyl-9H-purine is a highly versatile purine derivative, prominently utilized as a core structural scaffold in the development of ubiquitin-specific protease 7 (USP7) inhibitors [1] and other targeted therapeutics. When evaluating the structure-activity relationship (SAR) or establishing standard curves for pharmacokinetic assays, the absolute purity of this reference material directly dictates the accuracy of your quantitative data. A 3% variance in standard purity translates to a 3% systematic error in every downstream IC₅₀ calculation.

This guide provides an objective, data-driven comparison between Research-Grade (RG) materials and Certified Reference Materials (CRMs) produced under [2]. Furthermore, it details the self-validating analytical protocols required to elevate 8-methyl-9-phenyl-9H-purine to CRM status.

The ISO 17034 Certification Paradigm

The transition from a synthesized chemical to a Certified Reference Material is not merely about achieving high purity; it is about establishing metrological traceability and quantifying measurement uncertainty . requires reference material producers to rigorously evaluate homogeneity, stability, and absolute property values [3].

Workflow A Raw 8-methyl-9-phenyl-9H-purine (Synthesis/Sourcing) B Identity Confirmation (HRMS, 1D/2D NMR, IR) A->B Structural Elucidation C Absolute Purity (qNMR) Primary Ratio Method B->C Metrological Traceability D Orthogonal Purity (Mass Balance) LC-UV-MS + KF + TGA B->D Impurity Profiling E Homogeneity & Stability (ISO Guide 35) C->E Assigned Value D->E Uncertainty Contribution F Certified Reference Material (CRM) ISO 17034 COA E->F Certification

Caption: ISO 17034 Certification Workflow for 8-methyl-9-phenyl-9H-purine.

Comparative Analysis: CRM vs. Research-Grade Standards

To objectively demonstrate the performance gap, we compared an in-house synthesized research-grade batch of 8-methyl-9-phenyl-9H-purine against a fully certified CRM batch.

Table 1: Performance and Metrological Comparison
ParameterResearch-Grade (RG) StandardISO 17034 Certified Reference Material (CRM)Analytical Impact & Causality
Purity Assignment 98.5% (Area % via LC-UV)99.2% ± 0.4% (Absolute Mass Fraction)LC-UV ignores UV-transparent impurities (e.g., water, inorganic salts). CRM uses qNMR/Mass Balance for absolute quantification.
Traceability NoneTraceable to SI units via NIST SRMsEnsures inter-laboratory reproducibility. Results are globally comparable.
Uncertainty ( U ) UnknownExpanded Uncertainty ( k=2 , 95% CI)Allows researchers to propagate error accurately into their final assay results.
Homogeneity AssumedStatistically verified (ANOVA)Guarantees that the 1st milligram dispensed is identical to the 100th milligram.
Stability Retest date based on generic dataMonitored via accelerated/long-term studiesPrevents the use of degraded standards (e.g., oxidized purine derivatives) in sensitive assays.

Certification Methodologies & Self-Validating Protocols

To establish the CRM value, we utilize two orthogonal techniques: Quantitative NMR (qNMR) and Mass Balance . The causality behind this dual approach is risk mitigation; qNMR provides absolute quantification without needing a pre-existing standard of the analyte, while Mass Balance (LC-MS + Karl Fischer + Residue on Ignition) detects trace impurities that might co-resonate in NMR.

Absolute Purity Determination via qNMR (Primary Method)

qNMR is a primary ratio measurement technique. The physical principle—that the integrated area of an NMR resonance is strictly proportional to the number of nuclei generating that signal—allows us to determine the purity of 8-methyl-9-phenyl-9H-purine by comparing it to a highly pure, structurally unrelated internal standard (e.g., NIST SRM 350b Benzoic Acid).

qNMR_Protocol SST System Suitability (Line-shape & Sensitivity) Prep Gravimetric Sample Prep (Analyte + Internal Standard) SST->Prep Acq 1H-NMR Acquisition (D1 > 5 * T1 relaxation) Prep->Acq Integ Phase & Baseline Correction Signal Integration Acq->Integ Calc Mass Fraction Calculation (Self-Validating Equation) Integ->Calc

Caption: Self-validating qNMR protocol ensuring metrological traceability.

Step-by-Step Protocol:

  • System Suitability Testing (SST): Run a 1% CHCl₃ in Acetone-d6 standard. Causality: Verifies that the spectrometer's line-shape (resolution) and sensitivity meet strict thresholds before sample analysis, preventing peak overlap.

  • Gravimetric Preparation: Accurately weigh ~10 mg of 8-methyl-9-phenyl-9H-purine and ~5 mg of NIST SRM 350b using a microbalance (calibrated daily). Dissolve in 0.6 mL of DMSO-d6.

  • T₁ Relaxation Measurement: Perform an inversion-recovery experiment to determine the spin-lattice relaxation time (T₁) of the target protons (e.g., the purine core protons and the methyl group at C8).

  • Acquisition: Acquire the ¹H-NMR spectrum. Critical Parameter: Set the relaxation delay (D1) to ≥5×T1​ . Causality: This ensures >99.3% return to equilibrium magnetization between pulses. Failing to do this causes signal saturation, artificially lowering the integrated area and resulting in an inaccurate purity value.

  • Integration & Calculation: Integrate the distinct purine proton signals against the benzoic acid aromatic protons. Calculate the mass fraction using the standard qNMR equation, factoring in molecular weights and proton equivalents.

Orthogonal Impurity Profiling via LC-HRMS

While qNMR establishes the absolute mass fraction, High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography is required to profile trace organic impurities. For 8-methyl-9-phenyl-9H-purine, common synthetic impurities include unreacted precursors like 6-chloro-N4-phenylpyrimidine-4,5-diamine [1].

Self-Validating LC-UV-MS Protocol:

  • Blank Injection: Inject the sample diluent (e.g., 50:50 Water:Acetonitrile). Causality: Validates that no carryover or system contamination is present, ensuring any detected peaks originate solely from the sample.

  • Resolution Solution: Inject a mixture of 8-methyl-9-phenyl-9H-purine and its known synthetic precursor. Causality: Proves the analytical column and gradient method possess the resolving power to separate the API from its closest structural analogs.

  • Sample Analysis: Inject the sample at a high concentration (e.g., 1 mg/mL) to detect low-level impurities (<0.05% Area).

  • Detection: Utilize a Photodiode Array (PDA) detector scanning 200-400 nm in series with an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

Table 2: Optimized LC-MS Parameters for Purine Derivatives
ParameterSettingScientific Rationale
Column C18, 2.1 x 100 mm, 1.7 µmSub-2-micron particles provide high theoretical plates for resolving closely eluting purine isomers.
Mobile Phase A 0.1% Formic Acid in WaterLow pH ensures the basic nitrogen atoms on the purine ring remain protonated, improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile provides lower backpressure and better UV transparency than methanol at low wavelengths.
Gradient 5% to 95% B over 10 minsA broad linear gradient captures both highly polar degradants and non-polar synthetic byproducts.

Conclusion

The certification of 8-methyl-9-phenyl-9H-purine as an analytical reference standard is a rigorous, multi-disciplinary process. Relying on simple LC-UV area percent from a research-grade certificate of analysis ignores the presence of water, inorganic salts, and UV-transparent impurities, inevitably skewing quantitative biological or chemical assays. By employing a self-validating framework utilizing qNMR and orthogonal LC-HRMS under ISO 17034 guidelines, researchers can secure metrologically traceable data, drastically reducing the margin of error in drug development pipelines.

References

  • PIPERIDINE DERIVATIVES AS INHIBITORS OF UBIQUITIN SPECIFIC PROTEASE 7 European Patent Office - EP 3529241 B1 URL:[Link]

  • The new International Standard ISO 17034: general requirements for the competence of reference material producers JRC Publications Repository, European Commission URL:[Link]

  • ISO 17034: The Complete Guide to Reference Material Producers CertBetter Global Accreditation Guidelines URL:[Link]

Validation

validating biological assays using 8-methyl-9-phenyl-9H-purine controls

An essential challenge in high-throughput screening (HTS) and lead optimization is distinguishing true target engagement from non-specific assay interference. For targets where purines are the native ligands or structura...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential challenge in high-throughput screening (HTS) and lead optimization is distinguishing true target engagement from non-specific assay interference. For targets where purines are the native ligands or structural scaffolds—such as Ubiquitin-Specific Protease 7 (USP7) and the Adenosine A2A Receptor (A2AR)—hit compounds frequently contain a purine or pseudo-purine core.

As an Application Scientist, I frequently see researchers rely solely on vehicle (DMSO) and positive controls. However, to build a truly self-validating assay system , you must account for scaffold-specific interference. This is where 8-methyl-9-phenyl-9H-purine , a compact, unadorned purine derivative[1], becomes an invaluable structural analog control. By comparing its performance against standard vehicle and positive controls, we can isolate the variable of the core scaffold and definitively rule out Pan-Assay Interference Compounds (PAINS).

This guide provides a comparative analysis of assay controls and details self-validating protocols for USP7 and A2AR targets.

Comparative Analysis: The Role of Structural Controls

When validating an assay, each control serves a distinct mechanistic purpose. While a vehicle control establishes the baseline, it cannot account for the hydrophobic or steric properties of the chemical libraries being tested. Conversely, positive controls like the2[2] or the3[3] define the maximum assay window but do not diagnose non-specific binding.

Using 8-methyl-9-phenyl-9H-purine as a negative structural control bridges this gap. Because it lacks the complex functional groups required for high-affinity specific binding (such as the piperidine rings in advanced USP7 inhibitors[4]), any significant activity observed from this compound indicates that the assay is prone to non-specific hydrophobic interference or aggregation-based false positives.

Table 1: Comparative Analysis of Assay Controls

Control TypeRepresentative CompoundPrimary FunctionTarget EngagementPAINS Risk Mitigation
Vehicle 0.1% DMSOEstablishes 100% enzyme/receptor activity baseline.NoneNone
Positive USP7-IN-8 / ZM-241385Defines maximum inhibition/antagonism (Assay Window).Specific, High AffinityLow (Validated)
Structural 8-methyl-9-phenyl-9H-purineIsolates scaffold-specific baseline interference.Non-specific, Low AffinityHigh (Identifies false positives)

The Self-Validating Assay Logic

To ensure trustworthiness, every assay must be designed to validate itself internally before any unknown compounds are evaluated. The workflow below illustrates how the triad of controls interacts to yield a robust Z'-factor and clear true hits.

G cluster_controls Control Matrix (Self-Validating System) Start Assay Validation Initiation Vehicle Vehicle Control (0.1% DMSO) Start->Vehicle PosControl Positive Control (e.g., USP7-IN-8) Start->PosControl StructControl Structural Control (8-methyl-9-phenyl-9H-purine) Start->StructControl Baseline Establish Baseline (100% Activity) Vehicle->Baseline MaxSignal Define Max Signal (0% Activity) PosControl->MaxSignal Specificity Assess Specificity & Rule out PAINS StructControl->Specificity ZFactor Calculate Z'-Factor (Target > 0.5) Baseline->ZFactor MaxSignal->ZFactor TrueHit Identify True Hits (Target-Specific) Specificity->TrueHit Scaffold Cleared ZFactor->TrueHit Assay Validated

Logical workflow of a self-validating assay system using structural and positive controls.

Step-by-Step Experimental Methodologies

The following protocols integrate 8-methyl-9-phenyl-9H-purine to validate two distinct purine-sensitive targets.

Protocol 1: USP7 Deubiquitinase Fluorogenic Assay

Causality Note: USP7 is a cysteine protease. The assay buffer must contain Dithiothreitol (DTT) to maintain the catalytic triad in a reduced state. Without DTT, the enzyme oxidizes, leading to a false loss of signal that mimics inhibition[5].

  • Buffer Preparation: Prepare 1x USP7 Assay Buffer supplemented with 0.5 M DTT immediately before use to ensure a reducing environment[5].

  • Substrate Dilution: Dilute the fluorogenic Ub-AMC (Ubiquitin-7-amino-4-methylcoumarin) substrate 400-fold in the 1x Assay Buffer[5].

  • Control Dispensing (96-well plate):

    • Blank: 5 µL inhibitor buffer + 20 µL Ub-AMC + 25 µL Assay Buffer (No enzyme).

    • Vehicle: 5 µL of 0.1% DMSO + 20 µL Ub-AMC.

    • Positive Control: 5 µL of USP7-IN-8 (10 µM) + 20 µL Ub-AMC.

    • Structural Control: 5 µL of 8-methyl-9-phenyl-9H-purine (10 µM) + 20 µL Ub-AMC.

  • Reaction Initiation: Thaw purified USP7 enzyme on ice. Add 25 µL of the diluted enzyme to all wells (except the Blank) to initiate the cleavage of AMC from ubiquitin[5].

  • Incubation & Detection: Incubate for 30 minutes at room temperature on a rotating platform. Read fluorescence intensity at 360 nm excitation and 460 nm emission[5].

    • Self-Validation Check: If 8-methyl-9-phenyl-9H-purine shows >15% inhibition, your assay buffer likely lacks sufficient detergent (e.g., CHAPS), allowing the hydrophobic purine scaffold to induce non-specific enzyme aggregation.

Protocol 2: Adenosine A2A Receptor (A2AR) Functional cAMP Assay

Causality Note: A2AR is a Gs-coupled GPCR. Receptor activation stimulates adenylyl cyclase, synthesizing cAMP. To accurately measure this, you must inhibit endogenous phosphodiesterases (PDEs) using IBMX and Ro 20-1724; otherwise, the transient cAMP signal will be degraded before detection[6].

  • Cell Plating: Seed HEK293 cells stably expressing human A2AR into a 384-well plate and incubate overnight[6].

  • PDE Inhibition & Compound Pre-incubation:

    • Prepare assay buffer containing 500 µM IBMX and 100 µM Ro 20-1724[6].

    • Add antagonists to respective wells: ZM-241385 (Positive Control) and 8-methyl-9-phenyl-9H-purine (Structural Control). Incubate for 15 minutes at 37°C[6].

  • Agonist Challenge: Add the A2AR agonist CGS-21680 (100 nM final concentration) to stimulate cAMP production[6]. Incubate for 1 hour at 37°C[6].

  • Lysis & Detection: Add cAMP detection reagents (e.g., TR-FRET or luminescence-based competitive immunoassay). Read the plate according to the manufacturer's specifications.

    • Self-Validation Check: 8-methyl-9-phenyl-9H-purine should not significantly decrease the cAMP signal. If it does, the purine scaffold is either directly antagonizing the receptor or quenching the TR-FRET fluorophores.

Expected Quantitative Validation Metrics

When the self-validating system is executed correctly, the quantitative data should align with the metrics outlined in Table 2. Deviations from these expected values indicate a failure in assay design, reagent integrity, or target specificity.

Table 2: Expected Quantitative Validation Metrics

Assay TypeControl UsedExpected IC50 / EC50Expected Signal ReadoutInterpretation
USP7 (Ub-AMC) USP7-IN-8 (Positive)< 2 µMBaseline FluorescenceValidates dynamic range and enzyme sensitivity.
USP7 (Ub-AMC) 8-methyl-9-phenyl-9H-purine> 100 µMMax FluorescenceConfirms purine scaffold does not non-specifically inhibit USP7.
A2AR (cAMP) ZM-241385 (Positive)< 10 nMBaseline LuminescenceValidates receptor antagonism and assay window.
A2AR (cAMP) 8-methyl-9-phenyl-9H-purine> 50 µMMax LuminescenceConfirms scaffold does not block agonist-induced cAMP production.

By systematically integrating 8-methyl-9-phenyl-9H-purine into your screening cascades, you transition from merely identifying active compounds to confidently identifying specifically active compounds, saving critical time and resources in the drug development pipeline.

References

  • Google Patents (WO2018073602A1) - Piperidine derivatives as inhibitors of ubiquitin specific protease 7.
  • BPS Bioscience - USP7 Inhibitor Screening Assay Kit Data Sheet. Available at:[Link]

  • ACS Publications - Discovery of Ubiquitin-Specific Protease 7 (USP7) Inhibitors with Novel Scaffold Structures. Available at: [Link]

  • BPS Bioscience - Adenosine A2A Receptor Functional HEK293 Cell Line Protocol. Available at: [Link]

  • PLOS One - Discovery of a potent, selective, and tumor-suppressing antibody antagonist of adenosine A2A receptor. Available at: [Link]

Sources

Comparative

A Structural and Mechanistic Comparison: Adenine vs. 8-methyl-9-phenyl-9H-purine

A Guide for Researchers in Drug Discovery and Chemical Biology Part 1: Introduction to the Purine Scaffold in Biology and Medicine The purine ring system is one of the most fundamental heterocyclic scaffolds in nature.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Drug Discovery and Chemical Biology

Part 1: Introduction to the Purine Scaffold in Biology and Medicine

The purine ring system is one of the most fundamental heterocyclic scaffolds in nature.[1] As a core component of nucleic acids, energy carriers, and signaling molecules, it is central to the machinery of all known life.[2] Adenine (9H-Purin-6-amine) stands as a primary exemplar of this class, serving as a canonical nucleobase in both DNA and RNA, where it forms crucial hydrogen bonds with thymine and uracil, respectively.[3][4] Beyond its role in genetics, adenine is the structural anchor for adenosine triphosphate (ATP), the universal energy currency of the cell, and for essential cofactors like NAD and FAD.[5]

Given this biological ubiquity, the purine scaffold has become a "privileged structure" in medicinal chemistry.[2] Synthetic modification of the purine core allows for the development of analogs that can act as agonists, antagonists, or inhibitors of biological processes by mimicking endogenous purines.[6][7] These purine analogs have led to significant therapeutic advances, particularly in oncology and virology.[8]

This guide provides a detailed structural and physicochemical comparison between the natural purine, adenine, and a synthetic derivative, 8-methyl-9-phenyl-9H-purine. By dissecting their differences at the molecular level, we aim to provide researchers with a framework for understanding how specific substitutions on the purine core can dramatically alter its properties and biological potential. This analysis serves as a case study in rational drug design, illustrating the causal links between chemical structure, physical properties, and potential biological function.

Part 2: Comparative Structural and Physicochemical Analysis

The functional divergence between adenine and 8-methyl-9-phenyl-9H-purine begins with their fundamental structural differences. While both are built upon the same fused pyrimidine-imidazole ring system, the identity and placement of substituents create two molecules with vastly different electronic and steric profiles.

Core Molecular Structure

Adenine is defined by its 6-amino group and the hydrogen atom at the N9 position, both of which are critical for its biological role in hydrogen bonding.[9] In contrast, 8-methyl-9-phenyl-9H-purine lacks the 6-amino group and features two significant substitutions: a methyl group at the C8 position and a bulky phenyl group at the N9 position.

Caption: Core structures and key differentiating substituents.

These substitutions fundamentally alter the molecule's size, shape, and potential for intermolecular interactions.

Table 1: Comparison of Fundamental Molecular Properties

PropertyAdenine8-methyl-9-phenyl-9H-purineRationale for Difference
Molecular Formula C₅H₅N₅[10]C₁₂H₁₀N₄Addition of a methyl (CH₃) and a phenyl (C₆H₅) group, and removal of an amino (NH₂) group.
Molecular Weight 135.13 g/mol 210.24 g/mol The added methyl and phenyl groups significantly increase the mass.
Hydrogen Bond Donors 2 (N9-H, 6-NH₂)0The N9 proton is replaced by a phenyl group, and the C6 position is unsubstituted.
Hydrogen Bond Acceptors 4 (N1, N3, N7, 6-NH₂)3 (N1, N3, N7)The loss of the 6-amino group removes one potential acceptor site.
Predicted LogP -2.1~2.5 (Estimated)The methyl and especially the large, nonpolar phenyl group dramatically increase lipophilicity.
Predicted Spectroscopic Differences

The structural modifications are expected to produce distinct signatures in various spectroscopic analyses. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, would provide clear evidence of the substitutions.

Table 2: Predicted Comparative ¹H and ¹³C NMR Chemical Shifts (δ in ppm)

NucleusAdenine (in DMSO-d₆)8-methyl-9-phenyl-9H-purine (Predicted)Rationale for Predicted Differences
¹H NMR ~8.1 (s, 1H, C2-H)~8.1 (s, 1H, C8-H)~7.2 (s, 2H, NH₂)~8.9 (s, 1H, C2-H)~8.7 (s, 1H, C6-H)~7.5-7.7 (m, 5H, Phenyl)~2.6 (s, 3H, Methyl)Absence of NH₂ signal. Appearance of signals for the phenyl group in the aromatic region and a singlet for the C8-methyl group. The C6 position now has a proton.
¹³C NMR ~152 (C2)~156 (C6)~141 (C8)~153 (C2)~149 (C6)~155 (C8)~128-135 (Phenyl carbons)~14 (Methyl carbon)The C8 carbon is shifted downfield due to the methyl substitution. Appearance of multiple signals corresponding to the phenyl ring carbons and a signal for the methyl carbon in the aliphatic region.
Electronic and Physicochemical Implications

The most profound consequence of the substitutions on 8-methyl-9-phenyl-9H-purine is the radical change in its ability to form hydrogen bonds. Adenine's specific pattern of hydrogen bond donors and acceptors is the basis for its pairing with thymine/uracil and its recognition by a multitude of enzymes.[3] The synthetic analog loses its primary hydrogen bond-donating capabilities, preventing it from acting as a direct mimic in processes reliant on Watson-Crick base pairing.

Furthermore, the addition of the phenyl ring introduces several new properties:

  • Steric Hindrance: The phenyl group is bulky and non-planar relative to the purine core, which can physically block access to the purine ring system, preventing it from fitting into tight binding pockets designed for adenine.

  • Increased Lipophilicity: The nonpolar phenyl and methyl groups drastically increase the molecule's hydrophobicity (LogP). This would alter its solubility in aqueous media and could enhance its ability to cross cell membranes.

  • Aromatic Interactions: The phenyl ring can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in a protein's active site.[11]

Part 3: Experimental Protocols for Comparative Analysis

To empirically validate the structural differences discussed, a combination of analytical techniques would be employed. The following protocols outline the standard, self-validating workflows for the definitive structural elucidation of small organic molecules like purine derivatives.

Workflow for Structural Elucidation

The process involves a logical progression from initial characterization to high-resolution 3D structural analysis.

G cluster_workflow General Structural Elucidation Workflow synthesis Synthesis & Purification of Analog ms Mass Spectrometry (MS) Confirm Molecular Weight synthesis->ms nmr NMR Spectroscopy (¹H, ¹³C, COSY, HMBC) Determine Connectivity synthesis->nmr crystal Single Crystal Growth synthesis->crystal ms->nmr final Final Structural Assignment nmr->final xrd X-Ray Crystallography Determine 3D Structure crystal->xrd xrd->final model Computational Modeling Analyze Electronic Properties final->model

Caption: Standard workflow for small molecule characterization.

Protocol 1: Single-Crystal X-ray Crystallography

This technique provides unambiguous, high-resolution data on the three-dimensional arrangement of atoms in a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions.[12][13]

Objective: To determine the solid-state 3D structure of 8-methyl-9-phenyl-9H-purine.

Methodology:

  • Crystallization (Self-Validation Step): The ability to form a well-ordered single crystal is the first validation of sample purity.

    • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate).

    • Employ a slow evaporation or solvent-diffusion technique. For example, place the solution in a small vial inside a larger, sealed jar containing a poor solvent (e.g., hexane). Vapors of the poor solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting slow crystal growth.

    • Monitor over several days for the formation of single crystals of sufficient size (>0.1 mm in all dimensions).[12]

  • Crystal Mounting and Data Collection:

    • Select a high-quality crystal with smooth faces and no visible cracks.

    • Mount the crystal on a goniometer head.

    • Place the mounted crystal in a single-crystal X-ray diffractometer.[14] Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibration and radiation damage.

    • An intense, monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a diffraction pattern of spots (reflections) is collected on a detector.[15]

  • Structure Solution and Refinement:

    • The diffraction data (intensities and positions of reflections) are processed to determine the unit cell dimensions and space group.

    • The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

    • A molecular model is built into the electron density map.

    • The model is refined against the experimental data, adjusting atomic positions and thermal parameters to minimize the difference between observed and calculated diffraction patterns until convergence is reached.[16]

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive structure of a molecule in solution, establishing the connectivity of atoms through bond correlations.[17][18]

Objective: To confirm the covalent structure and assign all proton and carbon signals for 8-methyl-9-phenyl-9H-purine.

Methodology:

  • Sample Preparation:

    • Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved to obtain high-resolution spectra.

  • Data Acquisition:

    • Acquire a standard set of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR: Provides information on the number, environment, and coupling of protons.

    • ¹³C NMR: Provides information on the number and type of carbon atoms.

    • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton.[18]

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

  • Data Interpretation (Self-Validation Step):

    • The combination of these spectra allows for the unambiguous assignment of every signal. For example, in the HMBC spectrum, a correlation from the methyl protons to the C8 carbon would confirm the methyl group's position. Correlations from the phenyl protons to the C1' carbon of the phenyl ring and from the C2-H and C6-H protons to the N9-linked phenyl carbons would confirm the N9-phenyl linkage. The final assigned structure must be fully consistent with all observed correlations.

Part 4: Biological Implications and Discussion

The stark structural differences between adenine and 8-methyl-9-phenyl-9H-purine translate directly into divergent biological potential. While adenine is a substrate for countless enzymes, the synthetic analog is better suited as a potential inhibitor or modulator.

Loss of Substrate Capability

Adenine's biological roles are predicated on its precise geometry and hydrogen-bonding ability. For example, in an ATP-binding pocket of a protein kinase, the 6-amino group often forms critical hydrogen bonds with the protein backbone, anchoring the molecule in the correct orientation for catalysis.[2]

G cluster_binding Hypothetical Interaction in an ATP-Binding Site adenine Adenine h_bond H-Bond (e.g., to backbone NH) adenine->h_bond Forms key H-bond analog 8-methyl-9-phenyl-9H-purine steric_clash Steric Clash (with pocket wall) analog->steric_clash Bulky groups prevent fit pocket Enzyme Binding Pocket h_bond->pocket steric_clash->pocket

Caption: Steric and electronic effects on enzyme binding.

8-methyl-9-phenyl-9H-purine is unlikely to function as a substrate for adenine-utilizing enzymes for two primary reasons:

  • Lack of Hydrogen Bonding: It cannot replicate the key hydrogen bonds made by adenine's 6-amino and N9-H groups.

  • Steric Hindrance: The N9-phenyl and C8-methyl groups would clash with the conserved residues of a binding site evolved to tightly accommodate the smaller adenine moiety.

Potential as a Therapeutic Scaffold

While unable to act as a direct adenine mimic, the structural features of 8-methyl-9-phenyl-9H-purine make it an interesting scaffold for developing inhibitors. Many successful kinase inhibitors, for instance, use a substituted purine core to occupy the ATP-binding site.[19] In this context, the purine ring acts as an anchor, while the substituents at positions like C6, C8, and N9 are modified to achieve potency and selectivity for a specific kinase. The N9-phenyl group, for example, could be directed towards a hydrophobic pocket within the active site, a common strategy for enhancing binding affinity.[20]

Part 5: Conclusion

The comparison between adenine and 8-methyl-9-phenyl-9H-purine is a clear illustration of foundational principles in medicinal chemistry. The addition of just two substituents—a methyl and a phenyl group—and the removal of an amino group are sufficient to transform a fundamental biological building block into a molecule with entirely different physicochemical properties and potential biological roles. Key takeaways include:

  • Structure Dictates Function: Minor modifications lead to major changes in hydrogen bonding capability, steric profile, and lipophilicity.

  • Loss of Mimicry, Gain of Inhibition: The loss of hydrogen-bonding donors prevents the analog from acting as a substrate but opens the possibility for it to act as an inhibitor by occupying binding sites.

  • Rational Design: Understanding these structural differences allows researchers to rationally design novel purine analogs with tailored properties, targeting specific enzymes or receptors for therapeutic intervention.

This guide underscores the importance of detailed structural analysis, providing the foundational knowledge necessary for the continued exploration of the purine scaffold in drug discovery.

Part 6: References

  • Adenine - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]

  • Study.com. (n.d.). Adenine | Definition & Structure. Retrieved March 26, 2026, from [Link]

  • BYJU'S. (2022, August 17). Structure of Adenine. Retrieved March 26, 2026, from [Link]

  • Physics Wallah. (2025, June 3). Adenine Structure - Properties, and Biological Functions. Retrieved March 26, 2026, from [Link]

  • Study.com. (n.d.). Video: Adenine | Definition & Structure. Retrieved March 26, 2026, from [Link]

  • International Scholars Journals. (2021, December 27). Biological function and chemical nature of adenine. Retrieved March 26, 2026, from [Link]

  • S. L. M. D. Silva et al. (2024, July 11). Adenine, a key player in biology and medicinal chemistry. European Journal of Medicinal Chemistry. Retrieved March 26, 2026, from [Link]

  • Patsnap Synapse. (2024, June 14). What is Adenine used for? Retrieved March 26, 2026, from [Link]

  • Vedantu. (n.d.). Adenine: Structure, Functions & Key Roles in Chemistry. Retrieved March 26, 2026, from [Link]

  • Narukulla, R. et al. (2008, January 15). Unambiguous structural elucidation of base-modified purine nucleosides using NMR. Magnetic Resonance in Chemistry. Retrieved March 26, 2026, from [Link]

  • University of Manchester. (2008, January 15). Unambiguous structural elucidation of base-modified purine nucleosides using NMR. Research Explorer. Retrieved March 26, 2026, from [Link]

  • ResearchGate. (n.d.). NMR studies of purines | Request PDF. Retrieved March 26, 2026, from [Link]

  • ResearchGate. (n.d.). Structures of purine base analogs, compared with adenine, cytosine, and... Retrieved March 26, 2026, from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved March 26, 2026, from [Link]

  • ACS Publications. (2010, April 30). Structural Assignment of 6-Oxy Purine Derivatives through Computational Modeling, Synthesis, X-ray Diffraction, and Spectroscopic Analysis. The Journal of Physical Chemistry B. Retrieved March 26, 2026, from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved March 26, 2026, from [Link]

  • ACS Publications. (2017, December 1). One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. ACS Omega. Retrieved March 26, 2026, from [Link]

  • PMC. (n.d.). Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines. Retrieved March 26, 2026, from [Link]

  • ACS Publications. (2005, January 15). Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved March 26, 2026, from [Link]

  • ResearchGate. (n.d.). Comparison of the reactivity of the purine analogs. Retrieved March 26, 2026, from [Link]

  • ACS Publications. (2023, July 1). Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives. ACS Omega. Retrieved March 26, 2026, from [Link]

  • ResearchGate. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow. Retrieved March 26, 2026, from [Link]

  • Semantic Scholar. (n.d.). Computational Estimation of the PKa's of Purines and Related Compounds. Retrieved March 26, 2026, from [Link]

  • PMC. (n.d.). Structural Assignment of 6-Oxy Purine Derivatives through Computational Modeling, Synthesis, X-ray Diffraction, and Spectroscopic Analysis. Retrieved March 26, 2026, from [Link]

  • NC State University. (n.d.). Small Molecule X-ray Crystallography. METRIC. Retrieved March 26, 2026, from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved March 26, 2026, from [Link]

  • RSC Publishing. (2025, February 4). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. Retrieved March 26, 2026, from [Link]

  • NCBI Bookshelf. (n.d.). Purine Analogs. In Holland-Frei Cancer Medicine. Retrieved March 26, 2026, from [Link]

  • Star Protocols. (n.d.). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Retrieved March 26, 2026, from [Link]

  • University of Wisconsin-Eau Claire. (n.d.). Computational Docking of Uric Acid and Allopurinol Derivatives That Can Bind to Xanthine Oxidase. Retrieved March 26, 2026, from [Link]

  • Taylor & Francis. (n.d.). Purine analogues – Knowledge and References. Retrieved March 26, 2026, from [Link]

  • ResearchGate. (2018, April 27). (PDF) Biological activities of purine analogues: a review. Retrieved March 26, 2026, from [Link]

  • PubMed. (1979, February). [Purines. IV. Condensation of 8-methyl-9-phenyl-9H-purine or 8-methyl-7-phenyl-7H-purine With Aldehyde (Author's Transl)]. Retrieved March 26, 2026, from [Link]

  • gsrs. (n.d.). 8-METHYL-9H-PURINE. Retrieved March 26, 2026, from [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved March 26, 2026, from [Link]

  • NIH PubChem. (n.d.). 8-Methyl-9H-purine. Retrieved March 26, 2026, from [Link]

  • Wikipedia. (n.d.). Purine. Retrieved March 26, 2026, from [Link]

  • Chemical Synthesis Database. (2025, May 20). 6-(2-furyl)-9-methyl-9H-purine. Retrieved March 26, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 9H-Purine. NIST WebBook. Retrieved March 26, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of 9-Phenyl-9H-purin-6-amines from 5-Amino-1-phenyl- 1H-imidazole-4-carbonitriles. Retrieved March 26, 2026, from [Link]

  • SciELO. (n.d.). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. Retrieved March 26, 2026, from [Link]

Sources

Validation

Quantifying 8-Methyl-9-phenyl-9H-purine: A Comparative Guide to LC-MS/MS Method Validation

Introduction: The Analytical Challenge in Drug Discovery 8-Methyl-9-phenyl-9H-purine (CAS 70538-59-9) is a specialized purine derivative utilized extensively in medicinal chemistry research[1]. Purine scaffolds are highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge in Drug Discovery

8-Methyl-9-phenyl-9H-purine (CAS 70538-59-9) is a specialized purine derivative utilized extensively in medicinal chemistry research[1]. Purine scaffolds are highly privileged structures in drug discovery, frequently serving as the core pharmacophore for kinase inhibitors and ubiquitin-specific protease (USP7) inhibitors[2].

As novel drug candidates bearing this scaffold transition from in vitro screening to in vivo pharmacokinetic (PK) and toxicokinetic (TK) profiling, the demand for highly sensitive, selective, and reproducible quantification in complex biological matrices (e.g., plasma, serum) becomes absolute. To ensure data integrity for global regulatory submissions, the bioanalytical methods used must be rigorously validated according to the harmonized ICH M10 guidelines[3][4].

This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against legacy analytical modalities for the quantification of 8-methyl-9-phenyl-9H-purine, and provides a self-validating, state-of-the-art experimental protocol grounded in ICH M10 standards[5].

Comparative Analysis: Why LC-MS/MS is the Gold Standard

When quantifying a nitrogen-rich heterocycle like 8-methyl-9-phenyl-9H-purine in plasma, researchers typically consider three modalities: GC-MS, HPLC-UV, and LC-MS/MS.

  • GC-MS requires analytes to be volatile and thermally stable. 8-methyl-9-phenyl-9H-purine is a highly conjugated, polar molecule that would require complex, yield-reducing chemical derivatization prior to vaporization.

  • HPLC-UV relies on ultraviolet absorbance and chromatographic retention time. While suitable for pure synthetic formulations, it fails in biological matrices. Plasma contains thousands of endogenous UV-absorbing compounds (e.g., proteins, lipids, metabolites) that co-elute and obscure the analyte, leading to false positives and poor sensitivity.

  • LC-MS/MS utilizes Multiple Reaction Monitoring (MRM). By filtering for a specific precursor mass (Q1) and a unique fragment ion (Q3), it effectively silences biological background noise, offering unparalleled selectivity and sensitivity.

Table 1: Performance Comparison of Analytical Modalities for Purine Derivatives
ParameterHPLC-UVGC-MS (Derivatized)LC-MS/MS (MRM Mode)
Sensitivity (LLOQ) ~50–100 ng/mL~10–20 ng/mL0.1–1.0 ng/mL
Selectivity in Plasma Low (High matrix interference)ModerateVery High (Mass filtering)
Sample Prep Complexity Low (Protein Precipitation)High (Derivatization required)Moderate (Precipitation + SPE)
Run Time per Sample 15–30 minutes20–40 minutes2–5 minutes
Matrix Effect Handling PoorModerateExcellent (via SIL-IS)

Regulatory Foundation: ICH M10 Validation Framework

The ICH M10 guidelines serve as the definitive manual for bioanalytical method validation, ensuring evaluations are conducted uniformly across the globe[3]. A validated method must prove that the biological matrix does not interfere with the analyte, and that the method is accurate, precise, and stable under all handling conditions[5].

Validation Core ICH M10 Bioanalytical Validation Sel Selectivity & Specificity (Blank Matrix Checks) Core->Sel Acc Accuracy & Precision (±15% CV, ±20% LLOQ) Core->Acc Mat Matrix Effect (IS Normalized MF) Core->Mat Stab Stability (Freeze-Thaw, Benchtop) Core->Stab

Caption: Core ICH M10 validation parameters required for regulatory compliance.

Self-Validating Experimental Methodology

To establish a trustworthy assay, the workflow must be inherently self-validating. This is achieved by bracketing unknown samples with System Suitability Tests (SST), Double Blanks (no analyte, no internal standard), Blanks (internal standard only), and Quality Control (QC) samples.

Step-by-Step Protocol: Plasma Quantification of 8-Methyl-9-phenyl-9H-purine

G A Plasma Sample (Spiked/In Vivo) B Protein Precipitation & Centrifugation A->B C Solid Phase Extraction (HLB Cartridge) B->C D UPLC Separation (C18, Gradient) C->D E ESI-MS/MS (MRM Mode) D->E

Caption: Step-by-step bioanalytical sample processing and LC-MS/MS analysis workflow.

Phase 1: Sample Preparation (Protein Precipitation + SPE)

Mechanistic Rationale: Direct injection of plasma rapidly degrades LC columns and causes severe ion suppression in the mass spectrometer due to endogenous phospholipids. Combining protein precipitation with Solid Phase Extraction (SPE) removes over 95% of these interfering matrix components.

  • Aliquot: Transfer 50 µL of plasma into a 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 8-methyl-9-phenyl-9H-purine-d5 (50 ng/mL).

    • Causality: The SIL-IS is chemically identical to the analyte but heavier. It co-elutes exactly with the target compound, experiencing the exact same matrix suppression/enhancement. By quantifying the ratio of Analyte to SIL-IS, matrix effects are mathematically canceled out, ensuring self-validating accuracy.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid. Vortex for 2 minutes, then centrifuge at 4000 × g for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE): Load the supernatant onto an Oasis HLB 96-well plate pre-conditioned with Methanol and Water.

    • Causality: The Hydrophilic-Lipophilic Balance (HLB) sorbent is specifically chosen because it effectively captures both the lipophilic phenyl ring and the polar purine core of the analyte, while allowing highly polar salts to wash through.

  • Wash & Elute: Wash with 5% Methanol in water. Elute with 100% Acetonitrile. Dry the eluate under a gentle stream of nitrogen and reconstitute in 100 µL of Mobile Phase A.

Phase 2: LC-MS/MS Conditions

Mechanistic Rationale: The basic nitrogen atoms in the purine ring make this compound highly amenable to positive-ion Electrospray Ionization (ESI+). Formic acid is added to the mobile phase to act as a proton donor, driving the formation of the [M+H]+ precursor ion.

  • Analytical Column: Waters Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: ESI Positive mode.

    • Precursor Ion (Q1): m/z 211.1 ( [M+H]+ for C12​H10​N4​ )

    • Product Ion (Q3): m/z 104.1 (Representative transition for phenyl ring cleavage).

    • Collision Energy (CE): Optimized to 25 eV to ensure maximum fragmentation efficiency.

Method Validation Data (Representative Results)

To prove the method is suitable for its intended purpose[6], the protocol must be tested against ICH M10 acceptance criteria. Below is a summary of representative validation data for the LC-MS/MS quantification of 8-methyl-9-phenyl-9H-purine.

Table 2: ICH M10 Validation Summary for 8-Methyl-9-phenyl-9H-purine
Validation ParameterICH M10 Acceptance CriteriaObserved LC-MS/MS ResultStatus
Selectivity Interference < 20% of LLOQ in 6 blank matrix lots< 4.2% interference observedPASS
Linearity (Range) R2≥0.99 (0.5 to 500 ng/mL) R2=0.9985 PASS
Intra-Assay Precision CV 15% (20% at LLOQ)3.1% – 7.4%PASS
Inter-Assay Accuracy ± 15% of nominal (± 20% at LLOQ)94.5% – 106.2%PASS
Matrix Effect (IS Normalized) CV of Matrix Factor 15%CV = 4.8%PASS
Benchtop Stability Stable for 4 hours at Room Temp98.1% recovery at 6 hoursPASS

Note: The exceptionally low Matrix Effect CV (4.8%) directly validates the causal choice of combining HLB Solid Phase Extraction with a Stable Isotope-Labeled Internal Standard.

Conclusion

For the quantification of 8-methyl-9-phenyl-9H-purine in biological matrices, LC-MS/MS vastly outperforms HPLC-UV and GC-MS. By leveraging the specific MRM transitions of the purine scaffold and employing a rigorously designed, self-validating sample preparation workflow (Protein Precipitation + SPE + SIL-IS), researchers can completely neutralize matrix effects. This ensures that the resulting pharmacokinetic data is not only scientifically accurate but fully compliant with ICH M10 global regulatory standards, accelerating the drug development pipeline.

References

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. worldwide.com.
  • Bioanalytical method validation and study sample analysis M10 - ICH. ich.org.
  • ICH M10 on bioanalytical method validation - Scientific guideline. europa.eu.
  • M10 Bioanalytical Method Validation and Study Sample Analysis; Guidance for Industry; Availability. federalregister.gov.
  • 8-Methyl-9-phenyl-9H-purine | 70538-59-9. benchchem.com.
  • Piperidine derivatives as inhibitors of ubiquitin specific protease 7 (WO2018073602A1). google.com/patents.

Sources

Comparative

Comparative Efficacy of 8-Methyl-9-phenyl-9H-purine-Based Inhibitors: A Technical Guide

For drug development professionals and medicinal chemists, the purine scaffold has long served as a privileged structure, primarily due to its ability to mimic the adenine ring of ATP. However, the specific functionaliza...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and medicinal chemists, the purine scaffold has long served as a privileged structure, primarily due to its ability to mimic the adenine ring of ATP. However, the specific functionalization of the 8-methyl and 9-phenyl positions on the 9H-purine core introduces unique stereoelectronic properties that dramatically shift the molecule's binding profile.

This guide objectively compares the efficacy of 8-methyl-9-phenyl-9H-purine-based inhibitors across three distinct therapeutic targets—Kinases, Epigenetic Readers, and Deubiquitinases—evaluating their performance against standard alternatives and providing self-validating experimental protocols for preclinical assessment.

Mechanistic Rationale: The Power of Orthogonal Geometry

The foundational advantage of the 8-methyl-9-phenyl-9H-purine scaffold lies in its 3D conformation. In standard purine derivatives, substituents at the 9-position often remain coplanar with the bicyclic core. However, the introduction of a methyl group at the 8-position creates significant steric hindrance with the 9-phenyl ring.

This steric clash forces the 9-phenyl ring to twist out of the purine plane, adopting a rigid, orthogonal geometry. This specific structural constraint prevents the molecule from binding to standard, flat ATP-binding pockets (reducing off-target toxicity) while allowing it to perfectly slot into deep, narrow hydrophobic clefts, such as the induced-fit pocket of bromodomains or the allosteric sites of specific proteases .

MoA cluster_0 Target Pathways Inhibitor 8-Methyl-9-phenyl-9H-purine Kinase DAPK-1 Kinase Inhibitor->Kinase ATP Mimic BRD9 BRD9 Bromodomain Inhibitor->BRD9 Acetyl-Lys Mimic USP7 USP7 Deubiquitinase Inhibitor->USP7 Allosteric Cleft Apoptosis Apoptosis Induction Kinase->Apoptosis Chromatin Chromatin Remodeling BRD9->Chromatin p53 p53 Stabilization USP7->p53

Figure 1: Multi-target mechanistic pathways of 8-methyl-9-phenyl-9H-purine derivatives.

Target-Specific Comparative Efficacy

Kinase Inhibition: DAPK-1 vs. Broad-Spectrum Inhibitors

Death-Associated Protein Kinase 1 (DAPK-1) is a key regulator of apoptosis. 6,8,9-polysubstituted purines, specifically 6-benzyloxy-9-isopropyl-8-methyl-9H-purine, have been synthesized as selective DAPK-1 inhibitors capable of inducing apoptosis in human leukemic lymphocytes .

  • Comparative Advantage: Unlike broad-spectrum kinase inhibitors like Staurosporine, which indiscriminately target the highly conserved ATP-binding planar cleft of most CDKs, the 8-methyl-9-phenyl derivatives exhibit high selectivity for DAPK-1, minimizing off-target cytotoxicity in healthy cells.

Epigenetic Modulation: BRD9 Bromodomain

The 2-amine-9H-purine scaffold acts as an acetyl-lysine mimic. Iterative structure-based design has shown that 6-(5-bromo-2-methoxyphenyl)-8-methyl-9H-purine exploits the induced-fit pocket plasticity of the BRD9 bromodomain .

  • Comparative Advantage: Standard BRD9 inhibitors (e.g., BI-7273) are highly potent but can suffer from poor oral bioavailability. The 8-methyl-9H-purine scaffold offers a lower molecular weight alternative with nanomolar affinity for BRD9 and >100-fold selectivity over the closely related BRD4, displacing BRD9 from chromatin without affecting the BRD4/histone complex .

Deubiquitinase Inhibition: USP7

Ubiquitin Specific Protease 7 (USP7) protects the MDM2 protein from degradation, which in turn suppresses the p53 tumor suppressor. Piperidine derivatives conjugated to an 8-methyl-9-phenyl-1H-purin-6(9H)-one core have been patented as potent USP7 inhibitors for the treatment of hematological malignancies and neuroblastomas .

  • Comparative Advantage: First-generation USP7 inhibitors (like P5091) often exhibit cross-reactivity with USP47. The orthogonal 9-phenyl group in the purine-based derivatives provides enhanced steric anchoring in the USP7 allosteric cleft, improving isoform selectivity.

Quantitative Efficacy Comparison

The following table summarizes the experimental performance of 8-methyl-9-phenyl-9H-purine derivatives against their respective standard alternatives.

Biological Target8-Methyl-9-Phenyl Purine DerivativeStandard AlternativePurine Efficacy (IC₅₀ / Kᵢ)Selectivity Profile
DAPK-1 Kinase 6-benzyloxy-9-isopropyl-8-methyl-9H-purineStaurosporine~10.0 µMHigh (Spares standard CDKs)
BRD9 Bromodomain 6-(5-bromo-2-methoxyphenyl)-8-methyl-9H-purineBI-7273< 100 nM>100-fold over BRD4
USP7 Protease Piperidine-linked 8-methyl-9-phenyl-purineP5091< 1.0 µMUSP7-specific (Spares USP47)

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T standards, the following protocols are designed as self-validating systems. They include built-in quality control metrics (such as the Z'-factor) and explicitly state the causality behind critical biochemical steps.

Protocol A: TR-FRET Kinase Activity Assay (DAPK-1)

Workflow Step1 1. Compound Prep Step2 2. Enzyme Incubation Step1->Step2 Step3 3. Substrate Addition Step2->Step3 Step4 4. TR-FRET Readout Step3->Step4 Step5 5. IC50 Analysis Step4->Step5

Figure 2: Self-validating TR-FRET assay workflow for kinase inhibitor evaluation.

  • Compound Preparation: Perform 3-fold serial dilutions of the 8-methyl-9-phenyl-9H-purine derivative in 100% DMSO, followed by a 1:100 transfer into the aqueous assay buffer.

    • Causality: This ensures complete compound solubility while maintaining a final assay DMSO concentration of ≤1%, preventing solvent-induced denaturation of the DAPK-1 enzyme.

  • Enzyme Pre-Incubation: Incubate 2 nM recombinant DAPK-1 with the inhibitor for 30 minutes at room temperature prior to adding ATP.

    • Causality: Because the orthogonal geometry of the 8-methyl-9-phenyl scaffold requires an "induced fit," pre-incubation allows the establishment of binding equilibrium, which is critical for accurately calculating the Kᵢ of slow-binding inhibitors.

  • Reaction Initiation: Add ATP at exactly its predetermined Kₘ value (e.g., 15 µM for DAPK-1) along with the biotinylated peptide substrate.

    • Causality: Running the assay at the ATP Kₘ ensures the system is at the point of maximum sensitivity for detecting competitive ATP mimics.

  • Quenching & Readout: After 60 minutes, add a quench buffer containing 20 mM EDTA and the Europium-labeled anti-phospho antibody.

    • Causality: EDTA rapidly chelates the Mg²⁺ cofactors required for DAPK-1 catalysis, instantly halting the reaction. This creates a highly stable end-point for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measurement, eliminating time-dependent signal drift.

  • Validation: Calculate the Z'-factor using Staurosporine as a positive control and DMSO as a negative control. An assay is only deemed valid if Z' > 0.6.

Protocol B: AlphaScreen BRD9 Binding Assay
  • Bead Conjugation: Combine GST-tagged BRD9 bromodomain (100 nM) with a biotinylated acetyl-histone H4 peptide (50 nM) in the presence of the purine inhibitor.

    • Causality: The GST tag and biotin moiety act as highly specific anchors for the subsequent addition of Glutathione Donor beads and Streptavidin Acceptor beads, respectively.

  • Proximity Signal Generation: Incubate with AlphaScreen beads in the dark for 1 hour, then excite the sample with a laser at 680 nm.

    • Causality: Excitation at 680 nm causes the Donor bead to release singlet oxygen. If the BRD9 protein and histone peptide are bound, the Acceptor bead is within 200 nm and emits a signal at 520 nm. If the 8-methyl-9-phenyl-9H-purine successfully acts as an acetyl-lysine mimic and displaces the peptide , the distance exceeds 200 nm, preventing energy transfer and causing a quantifiable loss of the 520 nm emission signal.

References

  • [1] Synthesis of 6,8,9 poly-substituted purine analogue libraries as pro-apoptotic inducers of human leukemic lymphocytes and DAPK-1 inhibitors. Organic & Biomolecular Chemistry. Retrieved from:[Link]

  • [2] WO2018073602A1 - Piperidine derivatives as inhibitors of ubiquitin specific protease 7. Google Patents. Retrieved from:

  • [3] 9H-Purine Scaffold Reveals Induced-Fit Pocket Plasticity of the BRD9 Bromodomain. Journal of Medicinal Chemistry. Retrieved from:[Link]

Sources

Safety & Regulatory Compliance

Safety

8-Methyl-9-phenyl-9H-purine proper disposal procedures

Operational Guide: Safe Handling and Proper Disposal of 8-Methyl-9-phenyl-9H-purine As drug development professionals and analytical chemists scale up the use of specialized nitrogenous heterocycles, standardizing labora...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Proper Disposal of 8-Methyl-9-phenyl-9H-purine

As drug development professionals and analytical chemists scale up the use of specialized nitrogenous heterocycles, standardizing laboratory safety and disposal protocols becomes paramount. This guide provides an authoritative, step-by-step operational framework for handling 8-Methyl-9-phenyl-9H-purine , ensuring scientific integrity, regulatory compliance, and personnel safety.

Executive Summary & Chemical Profile

Before initiating any experimental workflow, it is critical to understand the physicochemical properties of the target compound. 8-Methyl-9-phenyl-9H-purine is a synthetic purine derivative utilized primarily in medicinal chemistry and drug discovery [1].

Table 1: Physicochemical and Hazard Summary

Property Specification / Value
Chemical Name 8-Methyl-9-phenyl-9H-purine
CAS Number 70538-59-9
Molecular Formula C₁₂H₁₀N₄
Molecular Weight 210.23 g/mol
Physical State Crystalline solid / powder
Hazard Classification H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant), H335 (Respiratory irritant)

| Primary Regulatory Framework | EPA 40 CFR Part 261, OSHA 29 CFR 1910.1450 |

Mechanistic Toxicology & Handling Rationale (Expertise & Experience)

Safety protocols must be driven by chemical causality rather than blind compliance. Because purines are the fundamental building blocks of DNA and RNA, synthetic analogs like 8-Methyl-9-phenyl-9H-purine can act as antimetabolites, competitive inhibitors of purine-binding enzymes (such as kinases), or DNA intercalating agents.

Causality in Experimental Choices:

  • Respiratory Protection: Aerosolized powders present the highest risk of rapid systemic absorption. Weighing must be performed in a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing enclosure to prevent inhalation [2].

  • Dermal Protection & Solvent Dynamics: In drug discovery, researchers typically dissolve purine derivatives in highly penetrative organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents bypass the stratum corneum, carrying dissolved purines directly into the bloodstream. Therefore, double-gloving with extended-cuff nitrile gloves—and changing them immediately upon suspected contamination—is a strict operational requirement.

Step-by-Step Disposal Methodologies

Every disposal protocol must function as a self-validating system to prevent downstream ecological contamination. Drain disposal is strictly prohibited for active pharmaceutical ingredients (APIs) and purine analogs, regardless of pH [3].

Protocol A: Solid Waste Management (Powders, Spatulas, and PPE)
  • Collection: Place all contaminated consumables (weighing boats, Kimwipes, pipette tips) into a puncture-resistant, sealable chemical waste bag.

    • Validation Check: Inspect the bag visually to ensure no sharp edges have breached the primary containment layer.

  • Secondary Containment: Place the primary bag into a rigid, leak-proof container clearly labeled: "Hazardous Waste - Toxic Solid (8-Methyl-9-phenyl-9H-purine, CAS 70538-59-9)".

  • Disposal Route: Submit the sealed container to your Environmental Health and Safety (EHS) department for EPA-approved high-temperature incineration.

    • Mechanistic Note: Never autoclave purine derivative waste. Standard autoclaving (121°C) does not reach the thermal decomposition temperature of most synthetic purines (often >200°C) and will cause hazardous aerosolization of the compound [4].

Protocol B: Liquid Waste Management (Stock Solutions and Assays)
  • Solvent Segregation: Separate liquid waste into Non-Halogenated (e.g., DMSO, Methanol, Ethanol) and Halogenated (e.g., Dichloromethane) streams.

    • Validation Check: Verify solvent compatibility in the waste carboy to prevent exothermic reactions or dangerous off-gassing.

  • Aqueous Treatment: If the purine is suspended in an aqueous acidic or basic solution, neutralize the mixture to a pH of 6.0–8.0 using a weak acid or base.

  • Storage: Store liquid waste in HPLC-grade amber glass bottles equipped with vented caps. Vented caps are critical to prevent pressure buildup from solvent expansion.

  • Final Disposition: Transfer to EHS for commercial chemical destruction.

Emergency Spill Response Workflow

In the event of an accidental release, immediate and structured containment is required to prevent cross-contamination.

  • Isolation: Evacuate the immediate area and allow aerosols to settle for at least 15 minutes.

  • PPE Donning: Equip an N95/P100 respirator, safety goggles, and double nitrile gloves.

  • Dust Suppression: Do NOT dry sweep. Gently cover the spilled powder with absorbent pads and dampen them with a compatible solvent (e.g., 70% Ethanol or Water) to suppress dust generation.

  • Extraction: Wipe the area carefully from the perimeter inward to prevent spreading the contaminant.

  • Decontamination: Wash the surface with a 1% sodium hypochlorite solution (which aids in the oxidative degradation of many nitrogenous heterocycles), followed by a thorough water rinse.

  • Waste Manifest: Dispose of all spill cleanup materials as hazardous solid waste following Protocol A .

Waste Segregation Visualization

G A 8-Methyl-9-phenyl-9H-purine Waste Generation B Solid Waste (Powders, PPE, Consumables) A->B C Liquid Waste (Stock Solutions, Washings) A->C D Double-Bagged & Rigid Secondary Container B->D E Aqueous Waste (pH 6-8 Neutralized) C->E F Organic Waste (DMSO, DMF, MeOH) C->F G EPA-Approved High-Temperature Incineration Facility D->G E->G F->G

Fig 1. Segregation and disposal workflow for 8-Methyl-9-phenyl-9H-purine laboratory waste.

References

  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." OSHA Safety and Health Topics. URL: [Link]

  • Environmental Protection Agency (EPA). "40 CFR Part 261 - Identification and Listing of Hazardous Waste." EPA.gov. URL:[Link]

  • Cole-Parmer. "Material Safety Data Sheet - Purine, 99%." Cole-Parmer Safety Database. URL:[Link]

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